Divinylbenzene
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
1,2-bis(ethenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10/c1-3-9-7-5-6-8-10(9)4-2/h3-8H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRTYDVEIRVNKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=CC=C1C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10, Array | |
| Record name | DIVINYL BENZENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/6358 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIVINYLBENZENE (MIXED ISOMERS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0885 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30110005 | |
| Record name | 1,2-Divinylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30110005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Divinyl benzene appears as a water-white to straw colored liquid. Slightly less dense than water and insoluble in water. Vapors may be toxic. Used in making rubber., Liquid, Pale, straw-colored liquid; [NIOSH], Solid; [Sigma-Aldrich MSDS], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Pale, straw-colored liquid. | |
| Record name | DIVINYL BENZENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/6358 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Benzene, diethenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Divinyl benzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/477 | |
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| Record name | Poly(divinylbenzene) | |
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| Record name | DIVINYLBENZENE (MIXED ISOMERS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0885 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DIVINYL BENZENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/226 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Divinyl benzene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0248.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
383 °F at 760 mmHg (NTP, 1992), 392 °F (200 °C), Water-white liquid; easily polymerized; boiling point: 199.5 °C; freezing point: -66.90 °C; viscosity: 1.09 cP @ 20 °C; soluble in methanol, ether /m-Divinylbenzene/, Boiling point: 178.5 °C; insoluble in water, slightly soluble in alcohol, ether; conversion factor: 5.33 mg/ cu m = 1 ppm /o-Divinylbenzene/, Boiling point: 83.6 °C; slightly soluble in alcohol, ether; conversion factor: 5.33 mg/ cu m = 1 ppm /p-Divinylbenzene/, 195 °C, 392 °F | |
| Record name | DIVINYL BENZENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/6358 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | VINYLSTYRENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5449 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIVINYLBENZENE (MIXED ISOMERS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0885 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DIVINYL BENZENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/226 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Divinyl benzene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0248.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
143 °F (NTP, 1992), 143 °F, 169 °F (76 °C) (open cup), 57 °C (Cleveland open-cup) /DVB-22/, 74 °C (Cleveland open-cup) /DVB-55/, 76 °C o.c., 169 °F (open cup), (oc) 169 °F | |
| Record name | DIVINYL BENZENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/6358 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Divinyl benzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/477 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | VINYLSTYRENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5449 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIVINYLBENZENE (MIXED ISOMERS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0885 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DIVINYL BENZENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/226 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Divinyl benzene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0248.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
less than 1 mg/mL at 64 °F (NTP, 1992), Water solubility: 20 mg/l; log Kow: 4.15 /m-Divinylbenzene/, Water solubility: 8.2 mg/l; log Kow: 4.18 /p-Divinylbenzene/, In water, 52 mg/l @ 25 °C /Estimated/, Solubility in water: none, 0.005% | |
| Record name | DIVINYL BENZENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/6358 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | VINYLSTYRENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5449 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIVINYLBENZENE (MIXED ISOMERS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0885 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Divinyl benzene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0248.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.93 (NIOSH, 2023) - Less dense than water; will float, Vapor density: 4.48 (air=1); vapor pressure: 1 mm Hg; conversion factor: 5.33 mg/ cu m = 1 ppm /m-Divinylbenzene/, Relative density (water = 1): 0.9, 0.93 | |
| Record name | DIVINYL BENZENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/6358 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | VINYLSTYRENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5449 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIVINYLBENZENE (MIXED ISOMERS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0885 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DIVINYL BENZENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/226 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Divinyl benzene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0248.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
Relative vapor density (air = 1): 4.48 | |
| Record name | DIVINYLBENZENE (MIXED ISOMERS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0885 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.7 mmHg (NIOSH, 2023), 0.7 [mmHg], VP: 0.579 mm Hg @ 25 °C /m-Divinylbenzene/ /Extrapolated/, 0.579 mm Hg @ 25 °C /meta-isomer/, Vapor pressure, Pa at 32.7 °C: 133, 0.7 mmHg | |
| Record name | DIVINYL BENZENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/6358 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Divinyl benzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/477 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | VINYLSTYRENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5449 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIVINYLBENZENE (MIXED ISOMERS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0885 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DIVINYL BENZENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/226 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Divinyl benzene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0248.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
THE COMMERCIAL FORM /OF VINYLSTYRENE/ CONTAINS THE 3 ISOMERIC FORMS TOGETHER WITH ETHYLVINYLBENZENE & DIETHYLBENZENE. | |
| Record name | VINYLSTYRENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5449 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Pale, straw-colored liquid. | |
CAS No. |
1321-74-0, 91-14-5, 9003-69-4 | |
| Record name | DIVINYL BENZENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/6358 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,2-Diethenylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91-14-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | o-Divinylbenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091145 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, diethenyl- | |
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| Record name | O-DIVINYLBENZENE | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Z4W41DJ9H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | VINYLSTYRENE | |
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| Record name | DIVINYLBENZENE (MIXED ISOMERS) | |
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Melting Point |
-125 °F (NTP, 1992), Freezing point: -88 °F (-67 °C), -66.9 - -52 °C, -125 °F, -88 °F | |
| Record name | DIVINYL BENZENE | |
| Source | CAMEO Chemicals | |
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| Record name | VINYLSTYRENE | |
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| Record name | DIVINYLBENZENE (MIXED ISOMERS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0885 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | DIVINYL BENZENE | |
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| URL | https://www.osha.gov/chemicaldata/226 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Divinyl benzene | |
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| URL | https://www.cdc.gov/niosh/npg/npgd0248.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Foundational & Exploratory
A Senior Application Scientist's Field Guide to Divinylbenzene
An In-depth Technical Guide to the Isomers and Purity Analysis of Divinylbenzene
This compound (DVB) is a deceptively complex yet indispensable molecule in modern polymer science. To the uninitiated, it is a simple crosslinking agent. To the seasoned researcher, it is a mixture of isomers and related compounds whose precise composition dictates the final properties of everything from ion-exchange resins to chromatographic stationary phases.[1][2][3] Understanding its isomeric nature and the robust analytical techniques required to quantify its purity is not merely an academic exercise; it is fundamental to achieving reproducible, high-performance materials.
This guide provides a detailed exploration of this compound, moving from its fundamental chemistry to the practical, field-proven methodologies for its comprehensive analysis. We will dissect the causality behind analytical choices and present a self-validating protocol for its characterization, grounded in authoritative standards.
The Isomeric Landscape of this compound
This compound is an aromatic hydrocarbon characterized by a benzene ring substituted with two vinyl groups.[3][4] The positional arrangement of these vinyl groups gives rise to three structural isomers: ortho (1,2-), meta (1,3-), and para (1,4-).
-
ortho-Divinylbenzene (o-DVB): Substituted at the 1 and 2 positions. This isomer is thermally unstable and readily cyclizes to form naphthalene during its synthesis via the dehydrogenation of diethylbenzene.[4][5] Consequently, it is not a component of commercial DVB mixtures.
-
meta-Divinylbenzene (m-DVB): Substituted at the 1 and 3 positions. This is typically the most abundant isomer in commercial DVB grades.[5][6]
-
para-Divinylbenzene (p-DVB): Substituted at the 1 and 4 positions. The linear and rigid structure of the para isomer is highly effective at creating tightly crosslinked polymer networks.
The ratio of meta to para isomers significantly influences the polymerization kinetics and the resulting polymer's morphology and mechanical properties.[7][8]
Deconstructing "Purity": The Composition of Technical-Grade DVB
A critical point of understanding is that commercial "this compound" is not a pure substance but a technical-grade mixture. The manufacturing process, catalytic dehydrogenation of a mixture of diethylbenzene (DEB) isomers, yields not only DVB but also ethylvinylbenzene (EVB) as a major component, along with unreacted DEB and other minor impurities.[4][5][9]
Therefore, a "purity analysis" of DVB is, in fact, a comprehensive compositional analysis of this mixture. The primary components that must be separated and quantified are:
-
m-Divinylbenzene
-
p-Divinylbenzene
-
m-Ethylvinylbenzene
-
p-Ethylvinylbenzene
-
Unreacted Diethylbenzenes (DEB)
-
Polymerization inhibitor (e.g., 4-tert-butylcatechol, TBC)
The concentration of DVB isomers defines the grade of the product. For instance, "DVB 55%" contains approximately 55% this compound isomers, with the remainder being primarily ethylvinylbenzene isomers.[10]
Data Presentation: Typical Composition of Commercial DVB Grades
The following table summarizes the typical composition of two common technical grades of this compound.
| Component | DVB 55% Grade (Typical wt%) | DVB 80% Grade (Typical wt%) |
| m-Divinylbenzene & p-Divinylbenzene | ~55% | ~80% |
| m-Ethylvinylbenzene & p-Ethylvinylbenzene | ~42%[11] | ~19% |
| Other Aromatics (e.g., Styrene, DEB) | ~3% | ~1% |
| Inhibitor (p-tert-butylcatechol) | 1000-1200 ppm | 1000-1200 ppm |
The Analytical Cornerstone: Gas Chromatography (GC)
While other techniques like High-Performance Liquid Chromatography (HPLC) can be employed for isomer separation[12][13][14], Gas Chromatography remains the gold standard for routine quality control and purity analysis of DVB due to its high resolution, speed, and sensitivity to volatile aromatic compounds.
Causality of Method Selection:
-
Why GC? The components of technical DVB are volatile and thermally stable enough for GC analysis, which provides superior separation efficiency for these closely related isomers compared to other methods.
-
Why a Flame Ionization Detector (FID)? The FID is the detector of choice because it offers high sensitivity and a near-universal response to hydrocarbons.[15] Since all the major components of the DVB mixture are hydrocarbons, their response factors in the FID are very similar, allowing for accurate quantification via area percent without the need for individual calibration of every component, simplifying routine analysis. It is noted to be more sensitive than thermal conductivity detectors for this application.[7]
Visualization: DVB Purity Analysis Workflow
The following diagram illustrates the logical flow of a typical DVB sample analysis from receipt to final report.
Caption: Workflow for DVB purity analysis by GC-FID.
Experimental Protocol: GC-FID Analysis of Technical-Grade DVB
This protocol is a self-validating system, designed for robustness and reproducibility, drawing from established methodologies such as OSHA Method 89.[6][11][15]
Objective: To separate and quantify the isomeric components of technical-grade this compound.
1. Materials and Reagents:
-
This compound sample
-
Toluene, GC grade (for dilution)
-
Volumetric flasks and pipettes
-
GC vials with septa
2. Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Capillary GC Column: A polar stationary phase is crucial for resolving the isomers. A column such as a DB-WAX or a Stabilwax (polyethylene glycol type) with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness is recommended.
3. Sample Preparation: I. Allow the DVB sample to reach room temperature. II. Prepare a 1% (v/v) solution of the DVB sample in toluene. For example, accurately pipette 100 µL of the DVB sample into a 10 mL volumetric flask and dilute to the mark with toluene. III. Mix thoroughly. IV. Transfer an aliquot to a 2 mL GC vial for analysis.
4. GC-FID Operating Conditions:
| Parameter | Recommended Setting | Rationale |
| Injector | ||
| Mode | Split (e.g., 40:1 ratio) | Prevents column overloading and ensures sharp peaks. |
| Temperature | 250 °C | Ensures rapid vaporization without thermal degradation. |
| Injection Volume | 1.0 µL | Standard volume for capillary GC. |
| Carrier Gas | ||
| Gas | Helium or Hydrogen | Inert carrier gases providing good efficiency. |
| Flow Rate | 1.2 mL/min (constant flow) | Optimal flow for column efficiency and separation.[16] |
| Oven Program | ||
| Initial Temperature | 50 °C, hold for 2 min | Allows for focusing of analytes at the column head. |
| Ramp Rate | 15 °C/min | Provides a balance between separation and analysis time.[16] |
| Final Temperature | 180 °C, hold for 2 min | Ensures all components of interest are eluted.[16] |
| Detector (FID) | ||
| Temperature | 300 °C | Prevents condensation of analytes in the detector.[16] |
| Hydrogen Flow | 30-40 mL/min | Fuel for the flame. |
| Air Flow | 300-400 mL/min | Oxidant for the flame. |
| Makeup Gas (N₂) | 25-30 mL/min | Ensures efficient transfer of column effluent to the flame. |
5. Data Analysis and Quantification: I. Peak Identification: Identify the eluted peaks based on their retention times relative to a known standard or from historical data. The typical elution order on a wax-type column is: Diethylbenzene isomers -> Ethylvinylbenzene isomers -> this compound isomers. II. Integration: Use the chromatography data system (CDS) software to integrate the area of each identified peak. III. Calculation: Calculate the relative percentage of each component using the area percent method.
This method is reliable under the assumption that all hydrocarbon components have a similar response factor in the FID.
Trustworthiness: Safety, Handling, and Storage
The high reactivity of this compound necessitates stringent handling and storage protocols to ensure safety and maintain product integrity.[17]
-
Polymerization Hazard: DVB can undergo spontaneous and exothermic polymerization, especially when exposed to heat, light, or contaminants.[18][19] This can lead to a rapid pressure buildup in sealed containers, creating an explosion hazard.[20][21]
-
Inhibitor System: Commercial DVB is stabilized with an inhibitor, typically 4-tert-butylcatechol (TBC), at a concentration of 1000-1200 ppm. TBC is an effective inhibitor only in the presence of dissolved oxygen.[17] Therefore, DVB should never be stored under an inert gas blanket (e.g., nitrogen).[17]
-
Storage Conditions: Store DVB in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.[21] Recommended storage temperatures are typically below 26°C (80°F) to minimize inhibitor depletion and prevent polymerization.[17]
-
Personal Protective Equipment (PPE): Always handle DVB in a well-ventilated area, wearing appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[22] DVB is a skin and respiratory irritant.[19]
References
- 1. nbinno.com [nbinno.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. materials.alfachemic.com [materials.alfachemic.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. DIVINYL BENZENE | Occupational Safety and Health Administration [osha.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. academic.oup.com [academic.oup.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. scientificlabs.ie [scientificlabs.ie]
- 11. osha.gov [osha.gov]
- 12. The high efficient separation of this compound and ethylvinylbenzene isomers using high performance liquid chromatography with Fe-based MILs packed columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 500 - 系统内部错误 - 北京工业大学机构库 [ir.bjut.edu.cn]
- 14. researchgate.net [researchgate.net]
- 15. Analytical Method [keikaventures.com]
- 16. aaqr.org [aaqr.org]
- 17. scribd.com [scribd.com]
- 18. chemicalbook.com [chemicalbook.com]
- 19. echemi.com [echemi.com]
- 20. scribd.com [scribd.com]
- 21. nj.gov [nj.gov]
- 22. merckmillipore.com [merckmillipore.com]
A Comprehensive Technical Guide to the Solubility of Divinylbenzene in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding Divinylbenzene
This compound (DVB) is an aromatic organic compound that plays a critical role as a crosslinking agent in the synthesis of polymers.[1] Commercially, DVB is typically supplied as a mixture of its meta- (m-) and para- (p-) isomers, along with ethylvinylbenzene as an impurity.[1][2] The unique structure of DVB, featuring two vinyl groups, allows for the formation of a three-dimensional polymer network, imparting thermal and mechanical stability to the final material. This property is extensively utilized in the production of ion-exchange resins, chromatography stationary phases, and synthetic rubber.[1][3]
A thorough understanding of the solubility of this compound in various organic solvents is paramount for its effective use in these applications. The choice of solvent not only dictates the homogeneity of the polymerization mixture but also significantly influences the morphology and properties of the resulting polymer. This guide provides an in-depth exploration of the solubility of DVB, grounded in theoretical principles and practical considerations, to empower researchers in optimizing their experimental designs.
Theoretical Framework: Predicting Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which can be quantified using the concept of solubility parameters. The two most common approaches are the Hildebrand and Hansen solubility parameters.
Hildebrand Solubility Parameter (δ)
The Hildebrand solubility parameter is a single value that represents the cohesive energy density of a substance.[4] It provides a good estimation of solubility for nonpolar and slightly polar systems.[4] Materials with similar Hildebrand solubility parameters are likely to be miscible.[4]
Hansen Solubility Parameters (HSP)
The Hansen solubility parameter approach offers a more nuanced understanding by dividing the total Hildebrand parameter into three components:
-
δD (Dispersion): Arising from atomic forces.
-
δP (Polar): Arising from molecular dipole moments.
-
δH (Hydrogen Bonding): Arising from hydrogen bonding capabilities.
For two substances to be miscible, their Hansen solubility parameters should be similar. The "distance" (Ra) between the HSP of two substances can be calculated using the following equation:
Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²
A smaller Ra value indicates a higher likelihood of miscibility.
The following diagram illustrates the conceptual relationship between the solubility parameters of a solute (DVB) and various solvents.
Caption: Conceptual representation of DVB solubility based on Hansen Solubility Parameter distance (Ra).
Solubility of this compound in Common Organic Solvents
Based on available data and theoretical principles, the solubility of this compound in a range of common organic solvents is summarized below. It is important to note that commercial DVB contains isomers and ethylvinylbenzene, which can influence its solubility characteristics.[1][2]
| Solvent Category | Solvent | Solubility | Reference(s) |
| Nonpolar Aromatic | Toluene | Soluble | [5] |
| Xylene | Miscible | [6] | |
| Benzene | Infinitely Soluble | [2] | |
| Nonpolar Aliphatic | Hexane | Soluble | [5] |
| n-Heptane | Soluble | ||
| Halogenated | Chloroform | Soluble | [5] |
| Dichloromethane | Likely Soluble | ||
| Carbon Tetrachloride | Infinitely Soluble | [2] | |
| Ethers | Diethyl Ether | Soluble | [1] |
| Tetrahydrofuran (THF) | Likely Soluble | ||
| Ketones | Acetone | Infinitely Soluble | [2] |
| Alcohols | Ethanol | Soluble | [1] |
| Methanol | Soluble | ||
| Isopropanol | Likely Soluble | ||
| Polar Aprotic | Dimethylformamide (DMF) | Miscible | [7] |
| Dimethyl Sulfoxide (DMSO) | Miscible | [6][7] | |
| Esters | Ethyl Acetate | Likely Soluble | |
| Aqueous | Water | Insoluble (<1 mg/mL) | [8][9] |
Note: "Likely Soluble" is inferred based on the principle of "like dissolves like" and the known solubility in similar solvents. For critical applications, experimental verification is strongly recommended.
Experimental Protocol for Determining this compound Solubility
While a specific, active ASTM or ISO standard for the solubility of this compound monomer was not identified, a reliable experimental protocol can be adapted from general methods for determining the solubility of chemicals. The following procedure is based on the principles outlined in withdrawn standard ASTM D3132 and current standard ASTM D1766 for rubber chemicals.[10]
Objective:
To determine the qualitative (soluble/insoluble) and, if desired, quantitative solubility of this compound in a given organic solvent at a specified temperature.
Materials and Equipment:
-
This compound (specify grade and purity)
-
Selected organic solvents (analytical grade)
-
Glass vials or test tubes with secure caps
-
Calibrated pipettes and/or syringes
-
Analytical balance
-
Vortex mixer or magnetic stirrer
-
Temperature-controlled water bath or incubator
-
Light source for visual inspection (Tyndall effect)
Experimental Workflow:
Caption: Workflow for determining the solubility of this compound.
Step-by-Step Methodology:
-
Preparation of a Saturated Solution:
-
Accurately weigh a known amount of this compound into a glass vial.
-
Add a measured volume of the selected solvent to the vial.
-
Securely cap the vial and vigorously mix using a vortex mixer or magnetic stirrer.
-
Place the vial in a temperature-controlled environment (e.g., a 25°C water bath) and allow it to equilibrate for at least 24 hours with intermittent agitation. This ensures that the solution reaches saturation.
-
-
Qualitative Assessment (Visual Inspection):
-
After equilibration, visually inspect the solution against a dark background with a focused light source.
-
Soluble: The solution appears clear and free of any visible particles or turbidity.
-
Insoluble/Partially Soluble: The presence of undissolved droplets, solid precipitate, or a cloudy appearance (Tyndall effect) indicates insolubility or partial solubility.
-
-
Quantitative Determination (Optional):
-
If the DVB is soluble, a quantitative measurement can be pursued.
-
Carefully transfer a known volume of the clear supernatant from the saturated solution into a pre-weighed vial, ensuring no undissolved material is transferred.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of DVB and well below any temperature that might induce polymerization.
-
Once the solvent is completely removed, weigh the vial containing the DVB residue.
-
Calculate the solubility in g/100 mL or other desired units.
-
Self-Validating System and Trustworthiness:
-
Equilibrium Confirmation: To ensure that true equilibrium has been reached, samples should be analyzed at different time points (e.g., 24 and 48 hours). Consistent results will validate that the system has reached equilibrium.
-
Temperature Control: Precise temperature control is crucial as solubility is temperature-dependent. The temperature of the system should be monitored and recorded throughout the experiment.
-
Purity of Materials: The purity of both the this compound and the solvents should be known and reported, as impurities can significantly affect solubility.
Practical Implications in Polymer Synthesis
The solubility of this compound is a critical parameter in various polymerization techniques, directly impacting the final polymer's properties.
Suspension Polymerization:
In suspension polymerization, this compound, along with other monomers and an initiator, is dispersed as droplets in a continuous aqueous phase. The organic monomers must be soluble in each other to form a homogeneous droplet phase. The choice of a "porogen," an inert solvent that is soluble in the monomer phase but a poor solvent for the resulting polymer, is crucial for creating porous polymer beads. The solubility of DVB in the chosen porogen will influence the phase separation process and, consequently, the pore structure of the final product.[11]
Precipitation Polymerization:
Precipitation polymerization begins with a homogeneous solution of monomer, initiator, and solvent. As the polymerization proceeds, the growing polymer chains become insoluble in the solvent and precipitate out, forming polymer particles. The solubility of this compound and the growing polymer chains in the solvent system is a key factor that determines the particle size, morphology, and degree of crosslinking.[12] For instance, in the synthesis of poly(this compound) microspheres, the choice of solvent can be tuned to control the particle morphology from spherical to pumpkin-like structures.[13]
Conclusion
This technical guide has provided a comprehensive overview of the solubility of this compound in common organic solvents, integrating theoretical principles with practical considerations. While quantitative solubility data for DVB remains sparse in the public domain, a strong predictive understanding can be achieved through the application of solubility parameters. The provided experimental protocol offers a reliable method for determining solubility in-house, ensuring that researchers can make informed decisions in their experimental designs. A thorough grasp of DVB's solubility is not merely an academic exercise but a fundamental prerequisite for the successful synthesis of high-performance crosslinked polymers for a multitude of advanced applications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. future4200.com [future4200.com]
- 4. Hildebrand solubility parameter - Wikipedia [en.wikipedia.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. chemicalbook.com [chemicalbook.com]
- 9. DIVINYL BENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. store.astm.org [store.astm.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Interpreting NMR and FTIR Spectra of Divinylbenzene
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Molecular Signature of a Key Cross-Linker
Divinylbenzene (DVB) is a cornerstone of polymer chemistry, prized for its role as a highly effective cross-linking agent in the production of materials like ion-exchange resins and chromatography stationary phases.[1] It consists of a benzene ring substituted with two vinyl groups. DVB exists as three positional isomers: ortho (1,2-), meta (1,3-), and para (1,4-). Commercially, DVB is typically supplied as a mixture of m- and p-isomers, often containing ethylvinylbenzene as well.[1] The ortho isomer is generally not present in these mixtures as it tends to cyclize to form naphthalene during its synthesis.[1]
The precise isomeric composition is critical as it dictates the final polymer's structural and mechanical properties. Therefore, robust analytical techniques are required for quality control and structural verification. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are indispensable tools for this purpose, providing a detailed "fingerprint" of the molecular structure. This guide provides an in-depth analysis of the NMR and FTIR spectra of DVB isomers, grounded in the principles of structural spectroscopy and field-proven experience.
Part 1: Decoding the ¹H NMR Spectrum
Proton NMR (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. For this compound, the spectrum is logically divided into two key regions: the downfield aromatic region (typically 6.5-8.0 ppm) and the vinyl region (typically 5.0-7.0 ppm). The substitution pattern on the benzene ring profoundly influences the signals in the aromatic region, making ¹H NMR a powerful tool for isomer identification.
The Vinyl Group Signature: A Complex System
Each vinyl group (-CH=CH₂) contains three chemically distinct protons. Let's label them as Hₐ (the proton on the carbon attached to the ring), and Hₑ and Hₓ (the terminal =CH₂ protons).
-
Hₐ: This proton is coupled to both Hₑ and Hₓ. The coupling constant for trans protons (J_trans) is typically larger (16-18 Hz) than for cis protons (J_cis, 10-12 Hz). This results in a characteristic doublet of doublets (dd) signal.
-
Hₑ and Hₓ: These two protons are geminally coupled to each other (J_gem, typically 0-3 Hz) and are also coupled to Hₐ. This also leads to doublet of doublets signals for each.
The result is a complex but highly informative set of three signals for each vinyl group.
The Aromatic Region: The Key to Isomer Differentiation
The true diagnostic power of ¹H NMR for DVB lies in the aromatic region, where molecular symmetry dictates the number and splitting patterns of the signals.
-
p-Divinylbenzene (1,4-DVB): This highly symmetrical molecule has a plane of symmetry through the center of the ring. Consequently, all four aromatic protons are chemically and magnetically equivalent. This results in a single, sharp peak (a singlet) in the aromatic region, providing an unambiguous identification.
-
m-Divinylbenzene (1,3-DVB): This isomer has lower symmetry. It possesses four chemically distinct aromatic protons, leading to four separate signals. The splitting patterns are complex due to ortho, meta, and para couplings between the protons.
-
o-Divinylbenzene (1,2-DVB): Similar to the meta isomer, ortho-DVB lacks the high symmetry of the para form. Its four aromatic protons are all chemically distinct, resulting in a complex multiplet pattern.
The clear distinction between the single aromatic peak for p-DVB and the complex multiplets for m- and o-DVB is a primary analytical differentiator.
Summary of ¹H NMR Data for this compound Isomers
| Isomer | Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| p-DVB | Aromatic | ~7.41 | s (singlet) | - |
| Vinyl (-CH=) | ~6.71 | dd | J_trans ≈ 17.6, J_cis ≈ 10.9 | |
| Vinyl (=CH₂, trans) | ~5.76 | d | J_trans ≈ 17.6 | |
| Vinyl (=CH₂, cis) | ~5.26 | d | J_cis ≈ 10.9 | |
| m-DVB | Aromatic | ~7.3-7.6 | m (multiplet) | - |
| Vinyl (-CH=) | ~6.72 | dd | J_trans ≈ 17.6, J_cis ≈ 10.9 | |
| Vinyl (=CH₂, trans) | ~5.78 | d | J_trans ≈ 17.6 | |
| Vinyl (=CH₂, cis) | ~5.28 | d | J_cis ≈ 10.9 | |
| o-DVB | Aromatic | ~7.2-7.6 | m (multiplet) | - |
| Vinyl (-CH=) | ~7.05 | dd | J_trans ≈ 17.5, J_cis ≈ 11.1 | |
| Vinyl (=CH₂, trans) | ~5.69 | d | J_trans ≈ 17.5 | |
| Vinyl (=CH₂, cis) | ~5.30 | d | J_cis ≈ 11.1 |
Data sourced from the Spectral Database for Organic Compounds (SDBS). Please note that exact chemical shifts can vary slightly depending on the solvent and concentration.
Part 2: Unveiling Structure with ¹³C NMR Spectroscopy
Carbon-13 NMR provides complementary information, focusing on the carbon skeleton of the molecule. The key principle for isomer identification in ¹³C NMR is again symmetry: the number of unique signals in the spectrum corresponds to the number of chemically non-equivalent carbon atoms.
-
p-Divinylbenzene (1,4-DVB): Due to its high symmetry, this isomer will show only three signals in the aromatic region (one for the two carbons attached to the vinyl groups and one for the four other aromatic carbons) and two signals for the vinyl carbons. This results in a very simple spectrum with a total of 5 signals.
-
m-Divinylbenzene (1,3-DVB): With its lower symmetry, all six aromatic carbons are chemically distinct, leading to six signals in the aromatic region. Combined with the two vinyl carbon signals, the spectrum will show a total of 8 signals.
-
o-Divinylbenzene (1,2-DVB): This isomer has a plane of symmetry that makes pairs of aromatic carbons equivalent. This results in three signals for the aromatic carbons and two for the vinyl carbons, for a total of 5 signals. While it has the same number of signals as p-DVB, the chemical shifts are distinct.
Summary of ¹³C NMR Data for this compound Isomers
| Isomer | Carbon Type | Typical Chemical Shift (δ, ppm) |
| p-DVB | Aromatic (C-vinyl) | ~137.1 |
| Aromatic (C-H) | ~126.5 | |
| Vinyl (-CH=) | ~136.5 | |
| Vinyl (=CH₂) | ~114.1 | |
| m-DVB | Aromatic (C-vinyl) | ~137.6 |
| Aromatic (C-H) | ~124.6, 126.0, 128.9 | |
| Vinyl (-CH=) | ~136.9 | |
| Vinyl (=CH₂) | ~114.2 | |
| o-DVB | Aromatic (C-vinyl) | ~136.4 |
| Aromatic (C-H) | ~126.2, 128.1 | |
| Vinyl (-CH=) | ~134.4 | |
| Vinyl (=CH₂) | ~116.5 |
Data sourced from the Spectral Database for Organic Compounds (SDBS).
Part 3: Probing Vibrational Modes with FTIR Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes of its chemical bonds. It is particularly useful for identifying functional groups.
Key Vibrational Signatures of this compound
-
Vinyl Group Vibrations: These are highly characteristic.
-
=C-H Stretch: A sharp band typically appears just above 3000 cm⁻¹ (e.g., ~3090 cm⁻¹).
-
C=C Stretch: A band around 1630 cm⁻¹ indicates the carbon-carbon double bond of the vinyl group.
-
Out-of-Plane C-H Bending (Wagging): Two strong and distinct bands around 990 cm⁻¹ and 905 cm⁻¹ are hallmarks of a vinyl group.[2]
-
-
Aromatic Ring Vibrations:
-
Ar-C-H Stretch: These also appear above 3000 cm⁻¹.
-
C=C Ring Stretch: A series of bands, often sharp, appear in the 1600-1450 cm⁻¹ region.
-
The Fingerprint Region: Differentiating Isomers
The most diagnostic region in the FTIR spectrum for determining the benzene substitution pattern is the "fingerprint region," specifically the C-H out-of-plane (OOP) bending region from ~900 to 675 cm⁻¹. The positions of these strong absorptions are highly dependent on the positions of the substituents.
-
p-Disubstitution (1,4): A strong, characteristic band appears between 860-790 cm⁻¹.
-
m-Disubstitution (1,3): Typically shows two distinct bands, one between 810-750 cm⁻¹ and another strong band near 690 cm⁻¹.
-
o-Disubstitution (1,2): A single strong band is expected in the range of 770-735 cm⁻¹.
Summary of Key FTIR Absorptions for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Isomer-Specific Notes |
| Vinyl =C-H Stretch | ~3090 | Present in all isomers |
| Aromatic C-H Stretch | ~3010-3060 | Present in all isomers |
| Vinyl C=C Stretch | ~1630 | Present in all isomers |
| Aromatic C=C Stretch | ~1600, 1580, 1500, 1450 | Pattern can vary slightly with isomer |
| Vinyl C-H OOP Bend | ~990 and ~905 | Strong, characteristic bands for all isomers |
| Aromatic C-H OOP Bend | (See Notes) | Highly Diagnostic for Isomer Identification |
| p-DVB: ~830 | Strong band characteristic of 1,4-disubstitution | |
| m-DVB: ~785 and ~695 | Two bands characteristic of 1,3-disubstitution | |
| o-DVB: ~750 | Strong band characteristic of 1,2-disubstitution |
Data sourced from the NIST Chemistry WebBook and the Spectral Database for Organic Compounds (SDBS).[3]
Part 4: Visualizing Structures and Workflow
Molecular Structures of this compound Isomers
Caption: Chemical structures of the three positional isomers of this compound.
Analytical Workflow for DVB Isomer Identification
Caption: Workflow for spectroscopic identification of this compound isomers.
Part 5: Experimental Protocols
Trustworthy data begins with meticulous experimental practice. The following protocols outline the standard procedures for acquiring high-quality NMR and FTIR spectra of liquid DVB samples.
Protocol 1: High-Resolution NMR Spectroscopy
-
Sample Preparation (Causality): The choice of solvent is critical. Deuterated chloroform (CDCl₃) is an excellent choice as it is a good solvent for DVB and its residual proton signal (at 7.26 ppm) does not typically interfere with the DVB signals.
-
Step 1.1: In a clean, dry NMR tube, add approximately 0.5 mL of CDCl₃.
-
Step 1.2: Add 1-2 drops (approx. 5-10 mg) of the liquid DVB sample to the NMR tube.
-
Step 1.3: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm reference), unless the solvent already contains it.
-
Step 1.4: Cap the tube and gently invert several times to ensure a homogeneous solution.
-
-
Instrument Setup & Acquisition:
-
Step 2.1: Insert the sample into the NMR spectrometer.
-
Step 2.2: Perform standard instrument tuning, locking (on the deuterium signal of CDCl₃), and shimming procedures to ensure a homogeneous magnetic field. This is paramount for achieving high resolution.
-
Step 2.3 (¹H NMR): Acquire the spectrum using a standard single-pulse experiment. A 30- or 45-degree pulse angle with a relaxation delay of 1-2 seconds and 8-16 scans is typically sufficient for a high signal-to-noise ratio.
-
Step 2.4 (¹³C NMR): Acquire the spectrum using a proton-decoupled pulse program. Due to the low natural abundance of ¹³C, more scans (e.g., 128 or more) and a longer relaxation delay (2-5 seconds) are required.
-
Protocol 2: Attenuated Total Reflectance (ATR) FTIR Spectroscopy
-
Sample Preparation & Background (Causality): ATR is a rapid and convenient technique for liquid samples, requiring minimal preparation. A clean crystal surface and a proper background scan are essential for accurate data.
-
Step 1.1: Ensure the ATR crystal (e.g., diamond or zinc selenide) is perfectly clean. Clean with a suitable solvent like isopropanol and wipe dry with a soft, lint-free tissue.
-
Step 1.2: Record a background spectrum of the empty, clean ATR crystal. This spectrum is automatically subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and water vapor.
-
-
Sample Analysis:
-
Step 2.1: Place a single drop of the liquid DVB sample directly onto the center of the ATR crystal, ensuring it completely covers the crystal surface.
-
Step 2.2: Lower the ATR press to ensure good contact between the sample and the crystal.
-
Step 2.3: Acquire the sample spectrum. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient to produce a high-quality spectrum.
-
Step 2.4: After analysis, thoroughly clean the ATR crystal to prevent cross-contamination.
-
Conclusion: A Synthesis of Spectroscopic Evidence
The structural elucidation of this compound isomers is a clear-cut process when NMR and FTIR spectroscopy are used in concert. Each technique provides a unique and confirmatory piece of the puzzle.
-
¹H NMR rapidly distinguishes the highly symmetric para isomer by its singlet in the aromatic region.
-
¹³C NMR confirms the level of symmetry by the number of unique carbon signals, robustly differentiating all three isomers.
-
FTIR provides definitive identification of the vinyl functional groups and, critically, uses the fingerprint region to confirm the aromatic substitution pattern.
For commercial DVB samples, which are mixtures, these spectroscopic techniques allow for the identification of the constituent isomers and can be adapted for quantitative analysis to determine their relative concentrations. By understanding the causal links between molecular structure, symmetry, and the resulting spectral features, researchers can confidently characterize this compound and ensure the quality and consistency of the polymers derived from it.
References
health and safety considerations for handling divinylbenzene
An In-depth Technical Guide to the Health and Safety Considerations for Handling Divinylbenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical health and safety considerations necessary for the proper handling of this compound (DVB) in a laboratory setting. As a Senior Application Scientist, the emphasis of this document is not merely on procedural steps but on the underlying scientific principles that dictate these safety protocols. Adherence to these guidelines is paramount to ensuring a safe research environment and the integrity of experimental outcomes.
Understanding the Inherent Risks of this compound
This compound is a reactive aromatic hydrocarbon, appearing as a colorless to pale straw-colored liquid, that is widely utilized in the synthesis of polymers, including ion-exchange resins and synthetic rubber.[1][2] Its utility, however, is matched by its potential hazards, which necessitate a thorough understanding of its chemical and toxicological properties.
Physicochemical Properties and Associated Hazards
A foundational element of safe handling is a comprehensive knowledge of the substance's physical and chemical characteristics. These properties are not just abstract data points; they directly inform the specific safety measures required.
| Property | Value | Implication for Safe Handling |
| Flash Point | 62°C (closed cup) / 76°C (open cup)[3][4] | DVB is a combustible liquid, meaning it can ignite when exposed to an ignition source at or above its flash point.[1] This necessitates the strict avoidance of open flames, sparks, and hot surfaces in areas where DVB is handled and stored.[5] |
| Vapor Pressure | 0.7 mmHg at 20°C[3] | While relatively low, this vapor pressure indicates that DVB can volatilize at room temperature, leading to inhalation exposure.[1] Therefore, handling should always occur in well-ventilated areas or under local exhaust ventilation.[1][6] |
| Vapor Density | 4.48 (air = 1)[2] | The vapor of DVB is significantly heavier than air, meaning it can accumulate in low-lying areas, creating a potential inhalation and fire hazard.[7] Proper ventilation should be designed to effectively remove these heavier-than-air vapors. |
| Autoignition Temperature | 469°C[3] | This is the temperature at which DVB will spontaneously ignite without an external ignition source. While high, this reinforces the need to keep DVB away from heat sources. |
| Stability | Thermally unstable; polymerizes easily.[1] | DVB can undergo hazardous polymerization, especially when heated or in the absence of an inhibitor.[8][9] This reaction is exothermic and can lead to a dangerous increase in pressure and potential container rupture.[8] |
| Incompatibilities | Oxidizing agents, strong acids, metallic salts (e.g., ferric and aluminum chlorides).[1] | Contact with these substances can trigger vigorous, potentially explosive reactions.[1][8] Segregated storage is therefore mandatory. |
Toxicological Profile and Routes of Exposure
Understanding how a substance can harm the human body is fundamental to preventing that harm. DVB presents several health risks through various exposure routes.
-
Inhalation: Breathing in DVB vapors can irritate the nose, throat, and respiratory system.[1][4] High concentrations can lead to central nervous system depression, with symptoms such as dizziness and lightheadedness.[1][8]
-
Skin Contact: Direct contact can cause skin irritation.[1] Prolonged or repeated exposure may lead to dermatitis.[4]
-
Eye Contact: DVB is an eye irritant and can cause significant pain and potential damage to the conjunctival membranes.[1][5]
-
Ingestion: While less common in a laboratory setting, ingestion is harmful.
Chronic exposure data in humans is limited, but animal studies have indicated potential effects on the liver and kidneys at high concentrations.[10]
The Hierarchy of Controls: A Proactive Approach to Safety
A cornerstone of modern occupational safety is the "Hierarchy of Controls," which prioritizes the most effective and reliable safety measures. This proactive approach moves beyond simple reliance on personal protective equipment (PPE).
Hierarchy of Controls for Mitigating DVB Exposure.
-
Elimination/Substitution: In drug development and research, eliminating DVB may not be feasible if it is a necessary reagent. However, consider if a less hazardous chemical could be substituted without compromising the experimental outcome.
-
Engineering Controls: This is the most critical and reliable line of defense.
-
Fume Hoods/Local Exhaust Ventilation (LEV): All handling of DVB must be conducted within a properly functioning chemical fume hood or with adequate LEV to capture vapors at the source.[1]
-
Enclosed Systems: For larger scale operations, using enclosed systems for transferring and reacting DVB can significantly reduce the potential for exposure.[1]
-
-
Administrative Controls:
-
Standard Operating Procedures (SOPs): Detailed SOPs for all procedures involving DVB are mandatory. These should be readily accessible and regularly reviewed.
-
Training: All personnel handling DVB must receive comprehensive training on its hazards, safe handling procedures, and emergency protocols.[1]
-
Restricted Access: Areas where DVB is used or stored should be clearly marked and access restricted to authorized personnel.
-
-
Personal Protective Equipment (PPE): PPE is the last line of defense and should never be used as the primary means of protection.
Personal Protective Equipment (PPE): A Necessary Barrier
While engineering and administrative controls are paramount, the correct use of PPE is essential to mitigate any residual risk of exposure.[6]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles are the minimum requirement. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[6][7] | Protects against splashes and vapors that can cause severe eye irritation and damage.[1] |
| Hand Protection | Chemical-impermeable gloves. The choice of glove material should be based on breakthrough time data for this compound.[6] | Prevents skin contact, which can lead to irritation and dermatitis.[4] |
| Skin and Body Protection | A chemical-resistant apron and long-sleeved clothing are necessary.[6] For larger quantities or tasks with a high splash potential, a full chemical-resistant suit may be required. | Provides a barrier against accidental spills and splashes, preventing skin contamination. |
| Respiratory Protection | Generally not required when working in a properly functioning fume hood. In situations where engineering controls are not sufficient to maintain exposure below the occupational exposure limit, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[5] | Protects against the inhalation of harmful vapors.[1] |
Occupational Exposure Limits
Regulatory bodies have established occupational exposure limits (OELs) to protect workers from the adverse health effects of DVB.
| Organization | Exposure Limit (8-hour TWA) |
| NIOSH (REL) | 10 ppm[1] |
| ACGIH (TLV) | 10 ppm[1][4] |
| OSHA (PEL) | 10 ppm (50 mg/m³)[11] |
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is critical to prevent accidental exposure and maintain the chemical stability of DVB.[6]
Handling
-
Preparation: Before handling, ensure all necessary engineering controls are operational, and the required PPE is readily available and in good condition.
-
Location: Conduct all work in a well-ventilated area, preferably within a chemical fume hood.[4][6]
-
Dispensing: When transferring DVB, use grounding and bonding connections to prevent static discharge, which could be an ignition source.[5] Use spark-proof tools.[5]
-
Hygiene: Avoid eating, drinking, or smoking in areas where DVB is handled.[1] Wash hands thoroughly after handling, even if gloves were worn.[1]
-
Clothing: Promptly remove any clothing that becomes contaminated with DVB.[1]
Storage
-
Container: Store DVB in tightly closed containers.[1]
-
Location: Keep in a cool, dark, and well-ventilated area away from heat and direct sunlight.[1][4]
-
Inhibitor: DVB is typically supplied with an inhibitor, such as tertiary-butylcatechol (TBC), to prevent polymerization.[5][12] The inhibitor requires the presence of dissolved oxygen to be effective, so do not blanket DVB with an inert gas.[5][12]
-
Temperature: Maintain the storage temperature below 32°C (90°F) to minimize inhibitor depletion and the risk of polymerization.[5]
-
Segregation: Store DVB separately from incompatible materials such as oxidizing agents, strong acids, and metallic salts.[1][4]
Key Storage Requirements for this compound.
Emergency Procedures: Preparedness and Response
Despite the best preventative measures, the potential for accidental exposure or spills always exists. A well-defined emergency response plan is therefore essential.
First Aid
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[1][7] Seek immediate medical attention.[1]
-
Skin Contact: Promptly remove contaminated clothing.[1] Immediately wash the affected skin area with plenty of soap and water.[1]
-
Inhalation: Move the affected person to fresh air.[8] If breathing has stopped, provide artificial respiration.[7] Seek prompt medical attention.[1]
-
Ingestion: Do NOT induce vomiting.[7][8] Rinse the mouth with water and seek immediate medical attention.[7]
Spill Response
-
Evacuate: Evacuate all non-essential personnel from the spill area.[1]
-
Ventilate: Ensure the area is well-ventilated.
-
Ignition Sources: Remove all sources of ignition.[1]
-
Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.[1][4] Do not use combustible materials like sawdust.
-
Collection: Collect the absorbed material into a sealed container for proper disposal.[4]
-
Decontamination: Clean the spill area thoroughly with soap and water.[1]
Fire Fighting
-
Extinguishing Media: Use dry chemical, CO2, water spray, or alcohol-resistant foam extinguishers.[1][4]
-
Hazards: DVB is a combustible liquid.[1] Containers may explode in a fire due to pressure buildup from polymerization or vaporization.[1] Fire will produce poisonous gases.[1]
-
Procedure: Use a water spray to keep fire-exposed containers cool.[1][2] Firefighters must wear self-contained breathing apparatus and full protective gear.[7]
Waste Disposal
All DVB waste, including contaminated absorbent materials and empty containers, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[1] Do not dispose of DVB down the drain.[7]
Conclusion
The safe handling of this compound in a research and development setting is contingent upon a deep understanding of its chemical properties and potential hazards, coupled with the disciplined implementation of a multi-layered safety strategy. By prioritizing engineering controls, adhering to strict administrative protocols, and utilizing appropriate personal protective equipment, researchers can effectively mitigate the risks associated with this valuable but hazardous chemical. This commitment to safety not only protects personnel but also ensures the integrity and success of the scientific work being undertaken.
References
- 1. nj.gov [nj.gov]
- 2. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 1321-74-0 [m.chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. scribd.com [scribd.com]
- 6. benchchem.com [benchchem.com]
- 7. scipoly.com [scipoly.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. DIVINYL BENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. Toxicology and carcinogenesis studies of this compound-HP (Cas No. 1321-74-0) in F344/N rats and B6C3F1 mice (inhalation studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. osha.gov [osha.gov]
- 12. scribd.com [scribd.com]
Methodological & Application
detailed protocol for suspension polymerization using divinylbenzene
Application Notes and Protocols
Title: A Detailed Protocol for the Synthesis of Cross-Linked Poly(divinylbenzene) Microspheres via Suspension Polymerization
Introduction
Suspension polymerization is a robust and widely utilized heterogeneous polymerization technique for producing spherical polymer beads in the size range of 10 to 2000 µm.[1] This method involves dispersing an oil-soluble monomer phase, containing a free-radical initiator, as fine droplets in a continuous aqueous phase. The presence of a suspending agent or stabilizer is critical to prevent the coalescence of these droplets during the reaction. Each monomer droplet acts as a tiny bulk polymerization reactor, ultimately yielding spherical polymer particles.
This compound (DVB) is a key bifunctional monomer used as a cross-linking agent. Its copolymerization with mono-vinyl monomers like styrene results in the formation of insoluble, infusible, and highly stable three-dimensional polymer networks.[2] These poly(styrene-divinylbenzene) (PS-DVB) resins are foundational materials for a vast array of applications, including ion-exchange resins, supports for solid-phase organic synthesis, and stationary phases for chromatography.[3][4] By incorporating an inert diluent, or "porogen," into the monomer phase, it is possible to create macroporous structures within the beads, significantly increasing their surface area and accessibility for various applications.[5][6]
This application note provides a comprehensive, step-by-step protocol for the suspension polymerization of this compound, often in conjunction with styrene, to produce cross-linked polymer microspheres. It delves into the causality behind experimental choices, offers guidance on process optimization, and outlines standard characterization techniques, serving as a practical guide for researchers in polymer science, materials chemistry, and drug development.
Mechanism and Principles of Suspension Polymerization
The synthesis of cross-linked beads via suspension polymerization is a multi-step process governed by several key principles:
-
System Composition: The reaction system is fundamentally an oil-in-water (O/W) emulsion.[4]
-
Dispersed (Oil) Phase: Consists of the monomer (e.g., styrene), the cross-linker (this compound), an oil-soluble free-radical initiator (e.g., benzoyl peroxide or AIBN), and often a porogen (an inert solvent).[6]
-
Continuous (Aqueous) Phase: Typically deionized water containing a dissolved suspending agent (stabilizer) like polyvinyl alcohol (PVA) or cellulose derivatives.[4]
-
-
Droplet Formation and Stabilization: The oil phase is dispersed into the aqueous phase under mechanical agitation. The size of the resulting monomer droplets is controlled by factors such as the stirring speed, the geometry of the reactor, and the type and concentration of the stabilizer.[4][7] The stabilizer adsorbs at the oil-water interface, forming a protective layer that prevents the droplets from coalescing.
-
Initiation and Polymerization: The reaction vessel is heated to a temperature that causes the thermal decomposition of the initiator (typically 70-90°C), generating free radicals.[7] These radicals initiate polymerization within each monomer droplet. As the polymer chains grow and cross-link, they become insoluble in the monomer/porogen mixture.
-
Pore Formation (Porogenesis): When a porogen is included, phase separation occurs within the droplets as the polymerization progresses. The growing, cross-linked polymer network precipitates, forming a solid structure permeated by the porogen. After the reaction is complete, this porogen is extracted, leaving behind a permanent, macroporous network.[6] The choice of porogen (e.g., good solvents like toluene vs. poor solvents like n-heptane) and its concentration are critical variables that dictate the final pore structure.[4][6]
-
Particle Morphology: The process yields spherical beads that retain the shape of the initial monomer droplets. The final product is a free-flowing powder of polymer microspheres.
Materials and Reagents
| Reagent | Specification | Supplier Example | Notes |
| Styrene (St) | ≥99%, contains inhibitor (e.g., 4-tert-butylcatechol) | Sigma-Aldrich, TCI | Inhibitor must be removed before use. |
| This compound (DVB) | Technical grade (~55-80% DVB isomers, remainder ethylvinylbenzene) | Sigma-Aldrich, Merck | Inhibitor must be removed. Store refrigerated and use within ~3 months as it can self-polymerize.[7] |
| Benzoyl Peroxide (BPO) | 75%, remainder water | Sigma-Aldrich, Merck | Common oil-soluble initiator. Handle with care. |
| 2,2'-Azobisisobutyronitrile (AIBN) | 98% | Sigma-Aldrich, TCI | Alternative oil-soluble initiator.[4] |
| Polyvinyl Alcohol (PVA) | 87-89% hydrolyzed, Mw 85,000-124,000 | Sigma-Aldrich, Merck | Water-soluble suspending agent/stabilizer. |
| Toluene | Anhydrous, ≥99.8% | Fisher Scientific | Example of a "good" solvent porogen. |
| n-Heptane | Anhydrous, ≥99% | Fisher Scientific | Example of a "poor" solvent (precipitant) porogen. |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | VWR | For inhibitor removal wash. |
| Deionized (DI) Water | >18 MΩ·cm | In-house | Used for the continuous phase. |
| Acetone / Methanol | ACS Grade | Fisher Scientific | For washing and purifying the final polymer beads. |
Equipment
-
Three-necked round-bottom flask (250-500 mL)
-
Mechanical overhead stirrer with a PTFE paddle
-
Reflux condenser
-
Thermometer or thermocouple
-
Heating mantle or thermostated water bath
-
Nitrogen gas inlet and bubbler
-
Dropping funnel
-
Büchner funnel and vacuum flask for filtration
-
Soxhlet extraction apparatus
-
Vacuum oven
Detailed Experimental Protocol
This protocol describes the synthesis of macroporous poly(styrene-co-divinylbenzene) beads with a nominal 10% cross-linking.
Step 1: Monomer Preparation (Inhibitor Removal)
Causality: Commercial vinyl monomers contain inhibitors (free-radical scavengers) to prevent premature polymerization during storage.[7] These must be removed to allow the desired reaction to proceed efficiently.
-
In a separatory funnel, combine 90 mL of styrene and 10 mL of this compound.
-
Add 20 mL of 1 M sodium hydroxide (NaOH) solution. Shake vigorously for 1-2 minutes and allow the layers to separate. Drain the lower aqueous (brownish) layer.
-
Repeat the NaOH wash two more times.
-
Wash the monomer mixture with 30 mL portions of deionized water until the aqueous layer is neutral (check with pH paper).
-
Dry the washed monomer mixture over anhydrous sodium sulfate, then filter to obtain the purified monomers. Use immediately or store refrigerated for a short period.
Step 2: Preparation of the Aqueous (Continuous) Phase
Causality: The aqueous phase serves to disperse the monomer and heat, while the stabilizer prevents droplet aggregation.
-
To a 250 mL three-necked flask, add 150 mL of deionized water.
-
Add 0.75 g of polyvinyl alcohol (PVA).
-
Heat the mixture to 60-70°C while stirring until the PVA is completely dissolved. This may take some time.
-
Allow the solution to cool to room temperature.
Step 3: Preparation of the Organic (Dispersed) Phase
Causality: This phase contains the monomers, initiator, and porogen. The ratio of monomer to porogen is a key factor in controlling the final porosity.
-
In a separate beaker, combine 45 mL of the purified styrene and 5 mL of the purified this compound.
-
Add 50 mL of a porogenic solvent (e.g., a 3:2 v/v mixture of toluene and n-heptane).[4]
-
Add 0.5 g of benzoyl peroxide (BPO) initiator and stir until it is completely dissolved.[8]
Step 4: The Polymerization Reaction
Causality: Controlled agitation creates the monomer droplets, and heating initiates the polymerization. An inert atmosphere is essential to prevent oxygen from terminating the radical chains.
-
Assemble the three-necked flask with the overhead stirrer, reflux condenser, and a nitrogen inlet/outlet.
-
Begin stirring the aqueous phase at a constant rate (e.g., 350 rpm).[4] The stirring rate is critical for controlling the final bead size; higher speeds generally produce smaller beads.[1]
-
Add the prepared organic phase to the stirring aqueous phase. A milky white emulsion of monomer droplets will form.
-
Purge the system with nitrogen for 20-30 minutes to remove dissolved oxygen. Maintain a gentle positive nitrogen pressure throughout the reaction.
-
Slowly heat the reaction mixture to 80°C and maintain this temperature for 6-8 hours.[4][5]
-
After this period, some protocols suggest increasing the temperature to 90-95°C for another 2-4 hours to ensure complete monomer conversion.[9]
Step 5: Isolation and Purification of Polymer Beads
Causality: Washing is critical to remove the stabilizer, porogen, and any unreacted components, resulting in a pure, porous product.
-
Cool the reaction mixture to room temperature. The solid polymer beads should settle once stirring is stopped.
-
Filter the beads using a Büchner funnel. Wash thoroughly with several portions of hot water (~80°C) to remove the PVA stabilizer.
-
To remove the porogen and any residual monomers, perform a Soxhlet extraction on the beads for 8-12 hours using acetone or methanol.[4]
-
Alternatively, wash the beads sequentially with acetone (3x 100 mL) and methanol (3x 100 mL).
-
Dry the purified beads in a vacuum oven at 60°C until a constant weight is achieved. The final product should be a free-flowing white powder.
Process Optimization and Characterization
The properties of the final polymer beads can be tuned by systematically varying the reaction parameters.
Table of Key Parameters and Their Effects
| Parameter | Variable | Effect on Bead Properties | Rationale & References |
| Agitation Speed | 200 - 600 rpm | Higher speed → Smaller bead diameter. | Higher shear force breaks the organic phase into smaller droplets.[1][7][10] |
| Stabilizer Conc. | 0.5 - 2.0 wt% | Higher concentration → Smaller bead diameter, better stability. | More stabilizer provides better coverage of the droplet surface, preventing coalescence.[7] |
| DVB Concentration | 2 - 80 vol% | Higher DVB% → Increased rigidity, thermal stability, surface area, and decreased swelling. | Increases the cross-linking density of the polymer network.[6][10] |
| Porogen Type | Good vs. Poor Solvent | Affects pore size distribution and surface area. | "Good" solvents (e.g., toluene) lead to later phase separation and larger pores. "Poor" solvents (e.g., n-heptane) cause early precipitation and smaller pores.[6] |
| Porogen Amount | 50 - 150 vol% (rel. to monomer) | Higher amount → Higher total pore volume and porosity. | The porogen acts as a template for the pore structure. |
| Initiator Conc. | 0.5 - 2.0 wt% | Higher concentration → Faster reaction, can lead to smaller particles but may cause agglomeration if too high. | Affects the kinetics of polymerization and the rate of viscosity increase within the droplets.[1][8][11] |
Characterization Techniques
-
Scanning Electron Microscopy (SEM): To visualize the surface morphology, sphericity, and size distribution of the beads.[1][9]
-
Particle Size Analysis: Sieving or laser diffraction can be used to determine the average particle size and distribution.[1]
-
Brunauer-Emmett-Teller (BET) Analysis: Nitrogen adsorption-desorption isotherms are used to determine the specific surface area, total pore volume, and average pore size of the macroporous beads.[6][12]
-
Swellability Test: The degree of swelling in a good solvent (e.g., toluene) provides an indirect measure of the cross-linking density. Lower swelling indicates higher cross-linking.[5][10]
Experimental Workflow Diagram
The entire process, from preparation to final product, can be visualized as follows:
Caption: Workflow for suspension polymerization of this compound.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Large, irregular polymer chunks; no beads formed. | 1. Insufficient or ineffective stabilizer. 2. Stirring speed too low or stopped during reaction. | 1. Increase PVA concentration. Ensure it is fully dissolved before adding the organic phase. 2. Increase stirring speed. Ensure continuous, stable agitation. |
| Very broad particle size distribution. | 1. Inconsistent stirring speed. 2. Inefficient stabilization. | 1. Use a high-quality overhead stirrer that maintains a constant RPM. 2. Optimize stabilizer type and concentration. |
| Low or no polymer yield. | 1. Inhibitor not fully removed. 2. Oxygen present in the reactor. 3. Defective initiator. | 1. Repeat the NaOH wash protocol carefully. 2. Ensure adequate nitrogen purging before and during the reaction. 3. Use a fresh batch of initiator. |
| Beads are not porous (low surface area). | 1. No porogen was used. 2. Incorrect type or amount of porogen. | 1. Add an appropriate porogen to the organic phase. 2. Experiment with different porogen systems (e.g., toluene/heptane) and vary the monomer:porogen ratio. |
Safety Precautions
-
Monomers: Styrene and this compound are volatile, flammable, and irritants. Handle them in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Initiators: Benzoyl peroxide is a strong oxidizing agent and can be explosive if heated in a dry state. Always handle it with non-metallic spatulas and store it as recommended by the manufacturer.
-
Solvents: Toluene and other organic solvents are flammable and toxic. Avoid inhalation and skin contact.
References
- 1. researchgate.net [researchgate.net]
- 2. future4200.com [future4200.com]
- 3. researchgate.net [researchgate.net]
- 4. A novel route for synthesis of cross-linked polystyrene copolymer beads with tunable porosity using guar and xanthan gums from bioresources as alternative synthetic suspension stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. eng.uc.edu [eng.uc.edu]
- 8. redalyc.org [redalyc.org]
- 9. researchgate.net [researchgate.net]
- 10. future4200.com [future4200.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Divinylbenzene as a Crosslinker in Hydrogel Synthesis for Drug Delivery
Introduction: The Critical Role of Crosslinking in Advanced Drug Delivery
Hydrogels have emerged as a premier platform for controlled drug delivery, owing to their high water content, biocompatibility, and tunable properties that mimic native tissue.[1][2] At the heart of a hydrogel's performance lies its three-dimensional polymeric network, the architecture of which is dictated by the crosslinking agent.[3][4] Divinylbenzene (DVB), a vinyl-substituted aromatic compound, stands out as a potent crosslinker, imparting significant mechanical strength and thermal stability to the hydrogel matrix. This guide provides an in-depth exploration of DVB's role in hydrogel synthesis for drug delivery, offering both the theoretical underpinnings and practical, field-tested protocols for researchers and drug development professionals.
The choice of crosslinker is a pivotal decision in hydrogel design, directly influencing swelling behavior, drug loading capacity, and release kinetics.[3][5] DVB, with its rigid structure and two reactive vinyl groups, creates a highly crosslinked and often hydrophobic network. This characteristic can be strategically leveraged to modulate the release of both hydrophilic and hydrophobic drugs, offering a versatile tool for formulating advanced therapeutic systems.
Mechanism of this compound Crosslinking: A Deeper Dive
This compound participates in free-radical polymerization, a common method for hydrogel synthesis. The process is initiated by a molecule that generates free radicals, which then react with the vinyl groups of the monomer and the DVB crosslinker.
The process unfolds as follows:
-
Initiation: A free-radical initiator (e.g., ammonium persulfate, AIBN) is thermally or chemically decomposed to generate primary radicals.
-
Propagation: These radicals attack the vinyl groups of the primary monomer (e.g., styrene, acrylamide) and DVB, initiating polymer chain growth.
-
Crosslinking: The second vinyl group on a DVB molecule that has already been incorporated into one polymer chain can react with another growing chain, forming a covalent bond that links the two chains. This process, repeated throughout the polymerization, creates the 3D network.
The concentration of DVB is a critical parameter. A higher DVB concentration leads to a higher crosslinking density, resulting in a more rigid hydrogel with a smaller mesh size.[6] This, in turn, restricts the swelling capacity and slows the diffusion of encapsulated drugs. Conversely, a lower DVB concentration yields a more flexible hydrogel with a larger mesh size, allowing for greater swelling and faster drug release.
Figure 1: Free-radical polymerization and crosslinking with DVB.
Experimental Protocols: Synthesizing DVB-Crosslinked Hydrogels
The following protocols provide a starting point for the synthesis of DVB-crosslinked hydrogels. It is crucial to note that these are generalized methods, and optimization will be necessary based on the specific monomer and drug being used.
Protocol 1: Suspension Polymerization for Microsphere Synthesis
This method is ideal for creating spherical hydrogel particles (microspheres), which are well-suited for injectable drug delivery systems.[7]
Materials:
-
Primary Monomer (e.g., Styrene, Methacrylamide)
-
This compound (DVB)
-
Initiator (e.g., Azobisisobutyronitrile - AIBN)
-
Aqueous Phase (Deionized water)
-
Suspending Agent (e.g., Gelatin, Hydroxyethyl cellulose)[8]
-
Phase Transfer Agent (if using a water-soluble monomer like methacrylamide) (e.g., Triton X-100)[8]
-
Porogen (e.g., n-Heptane, Toluene) - Optional, to create macroporous structures[6]
Procedure:
-
Prepare the Aqueous Phase: In a reaction vessel, dissolve the suspending agent(s) in deionized water with continuous stirring. If applicable, add a phase transfer agent and other salts.[8]
-
Prepare the Organic Phase: In a separate beaker, mix the primary monomer, DVB, and the porogen (if used). Dissolve the initiator (AIBN) in this monomer mixture.
-
Initiate Suspension: Vigorously stir the aqueous phase while slowly adding the organic phase to form a stable suspension of monomer droplets.
-
Polymerization: Heat the reaction mixture to the desired temperature (typically 60-80°C) to initiate polymerization. Maintain the temperature and stirring for a specified duration (e.g., 24 hours).[8]
-
Purification: After polymerization, cool the mixture. The resulting microspheres can be collected by filtration and washed extensively with water and an appropriate organic solvent (e.g., acetone) to remove unreacted monomers and other impurities.[8]
-
Drying: Dry the purified microspheres in a vacuum oven at a suitable temperature.
Protocol 2: Free-Radical Polymerization for Bulk Hydrogel Synthesis
This protocol is suitable for creating monolithic hydrogel matrices.
Materials:
-
Primary Monomer (e.g., Acrylamide, N-isopropylacrylamide)
-
This compound (DVB)
-
Initiator (e.g., Ammonium Persulfate - APS)
-
Accelerator (e.g., Tetramethylethylenediamine - TEMED)
-
Solvent (e.g., Deionized water, Dimethyl sulfoxide)[9]
Procedure:
-
Monomer Solution Preparation: Dissolve the primary monomer and DVB in the chosen solvent in a reaction vessel.
-
Initiation System: Add the initiator (APS) to the monomer solution and mix thoroughly.
-
Initiate Polymerization: Add the accelerator (TEMED) to the solution to initiate the polymerization process. The gelation should be visually observable.
-
Curing: Allow the hydrogel to cure at room temperature or a specified temperature for a set period to ensure complete polymerization.
-
Purification: Immerse the bulk hydrogel in a large volume of the solvent (e.g., deionized water) for several days, changing the solvent periodically to remove unreacted components.
-
Drying/Swelling: The purified hydrogel can be used in its swollen state or dried (e.g., by lyophilization) for later use.
Figure 2: Workflow for suspension polymerization of DVB-crosslinked microspheres.
Characterization of DVB-Crosslinked Hydrogels
Thorough characterization is essential to ensure the synthesized hydrogel meets the desired specifications for drug delivery.
| Property | Characterization Technique | Significance in Drug Delivery |
| Morphology and Porosity | Scanning Electron Microscopy (SEM) | Visualizes the surface and internal structure, including pore size, which influences drug loading and release.[9] |
| Chemical Structure | Fourier-Transform Infrared Spectroscopy (FTIR) | Confirms the incorporation of the monomer and DVB into the polymer network. |
| Swelling Behavior | Gravimetric Analysis | Determines the equilibrium swelling ratio, which is indicative of the crosslinking density and affects drug diffusion.[10] |
| Mechanical Strength | Rheometry, Compression Testing | Measures the hydrogel's ability to withstand physiological stresses, crucial for in vivo applications.[9] |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Assesses the hydrogel's stability at different temperatures. |
Drug Loading and Release Mechanisms
The method of drug loading is a critical consideration and can significantly impact the release profile.
Drug Loading Strategies:
-
Diffusion Method (Post-synthesis loading): The pre-formed hydrogel is incubated in a concentrated drug solution, allowing the drug to diffuse into the matrix. This method is simple but may result in lower loading efficiencies for larger drug molecules.[11]
-
In-situ Loading (During synthesis): The drug is mixed with the monomer solution before polymerization.[3] This can lead to higher and more uniform drug distribution but requires the drug to be stable under polymerization conditions.[11]
Mechanisms of Drug Release:
The release of a drug from a DVB-crosslinked hydrogel is typically governed by a combination of mechanisms:
-
Diffusion: The drug molecules move from an area of high concentration (the hydrogel matrix) to an area of low concentration (the surrounding medium) through the pores of the hydrogel. This is a primary mechanism for release.[12]
-
Swelling-controlled Release: As the hydrogel swells, the mesh size increases, facilitating the diffusion of the entrapped drug.[12]
-
Degradation-controlled Release: If the hydrogel is designed to be biodegradable, the erosion of the polymer matrix will lead to drug release.
The highly crosslinked nature of DVB-based hydrogels often leads to a diffusion-controlled release mechanism. The release rate can be modulated by altering the DVB concentration, thereby controlling the mesh size and the tortuosity of the diffusion path.
Figure 3: Drug loading and release pathways in hydrogels.
Biocompatibility and Considerations for In Vivo Applications
While DVB is a versatile crosslinker, its biocompatibility must be carefully considered, especially for in vivo applications. Unreacted DVB and other residual monomers can be cytotoxic. Therefore, thorough purification of the hydrogel is paramount to remove these potentially harmful substances. In vitro cytotoxicity assays (e.g., MTT assay) should be performed to assess the biocompatibility of the final hydrogel formulation. Furthermore, the in vivo administration route will influence the design of the hydrogel system.[3]
Conclusion and Future Perspectives
This compound is a powerful and widely used crosslinker in the synthesis of hydrogels for drug delivery. Its ability to form rigid and stable networks provides a means to finely tune the mechanical properties and release kinetics of the resulting hydrogel. By carefully controlling the synthesis parameters, particularly the DVB concentration, researchers can design sophisticated drug delivery systems with tailored release profiles. Future research in this area will likely focus on the development of DVB-containing copolymers that incorporate stimuli-responsive elements, further enhancing the temporal and spatial control over drug release.
References
- 1. Designing hydrogels for controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The versatility of peptide hydrogels: From self-assembly to drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrogels Based Drug Delivery Synthesis, Characterization and Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross-Linked Hydrogel for Pharmaceutical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrogels: swelling, drug loading, and release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 9. scilit.com [scilit.com]
- 10. scielo.br [scielo.br]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
The Versatility of Divinylbenzene-Based Sorbents in Solid Phase Extraction: A Senior Application Scientist's Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Conventional Silica Sorbents
For decades, silica-based sorbents have been the workhorse of solid phase extraction (SPE). However, their limitations, such as a restricted pH range (typically 2-7.5) and susceptibility to dewetting, have paved the way for more robust alternatives.[1][2] Polymeric sorbents, particularly those based on a polystyrene-divinylbenzene (PS-DVB) copolymer, have emerged as a powerful and versatile platform for sample preparation across a multitude of industries. This guide provides an in-depth exploration of the applications of divinylbenzene-based SPE cartridges, offering not just protocols, but the scientific rationale behind them to empower researchers in developing rugged and reliable methods.
The core of these sorbents is a highly cross-linked polymer matrix formed from styrene and this compound. This structure provides exceptional chemical stability across the entire pH range of 0 to 14, a significant advantage over silica-based phases.[1] The inherent hydrophobicity of the PS-DVB backbone makes it an excellent choice for reversed-phase extraction of nonpolar to moderately polar compounds from aqueous matrices.[2][3] Furthermore, the aromatic nature of the polymer allows for unique retention mechanisms, such as π-π interactions, which can be exploited for enhanced selectivity.
Core Principles and Mechanisms of Retention
The effectiveness of PS-DVB sorbents stems from a combination of interaction forces that can be manipulated to achieve highly selective extractions. Understanding these mechanisms is paramount to successful method development.
Reversed-Phase Interactions: The Hydrophobic Powerhouse
The primary retention mechanism for unmodified PS-DVB is based on nonpolar-nonpolar attractive forces, often referred to as van der Waals or dispersion forces.[2] The hydrophobic surface of the polymer strongly retains nonpolar and moderately polar organic analytes from polar aqueous solutions. The high surface area and cross-linking of the resin contribute to a high loading capacity for these analytes.[4]
π-π Interactions: A Unique Selectivity Lever
The abundance of aromatic rings in the PS-DVB structure facilitates π-π interactions with analytes that also contain unsaturated or aromatic moieties. This charge-transfer interaction provides an additional layer of selectivity that is not present in traditional alkyl-bonded silica phases.[1] This property is particularly useful for selectively extracting compounds like polycyclic aromatic hydrocarbons (PAHs) or certain drug molecules from complex matrices.
Functionalization: Expanding the Horizon to Ion-Exchange
The versatility of the PS-DVB backbone allows for its surface to be chemically modified with various functional groups, creating mixed-mode or ion-exchange sorbents. By introducing acidic (e.g., sulfonic acid) or basic (e.g., quaternary amine) groups, the sorbent can retain charged analytes through electrostatic interactions.[1] This dual retention mechanism (reversed-phase and ion-exchange) enables the selective extraction of basic or acidic compounds, even those with some degree of hydrophilicity.
Visualizing the SPE Workflow and Retention Mechanisms
To better illustrate the concepts discussed, the following diagrams provide a visual representation of the standard SPE workflow and the primary retention mechanisms of PS-DVB sorbents.
Caption: A generalized workflow for solid phase extraction using this compound cartridges.
Caption: Primary retention mechanisms on PS-DVB based SPE sorbents.
Application Notes and Detailed Protocols
The true value of PS-DVB cartridges is realized in their broad applicability. The following sections provide detailed protocols for common applications, emphasizing the rationale behind each step to facilitate method development and troubleshooting.
Application 1: Pharmaceutical Analysis - Extraction of Basic Drugs from Human Plasma
The analysis of drugs and their metabolites in biological fluids is a cornerstone of drug development. PS-DVB sorbents, particularly those with cation-exchange functionalities, are highly effective for this purpose.
Objective: To extract a basic drug from human plasma with high recovery and minimal matrix effects.
Rationale for Sorbent Selection: A mixed-mode strong cation exchange (SCX) sorbent based on a PS-DVB polymer is chosen. This provides a dual retention mechanism: reversed-phase interaction with the hydrophobic parts of the drug molecule and strong ion-exchange interaction with the basic (protonated) functional group. This dual mechanism allows for a more rigorous wash step, leading to a cleaner extract.
Table 1: Sorbent and Sample Properties
| Parameter | Value/Description | Rationale |
|---|---|---|
| Sorbent | PS-DVB with Sulfonic Acid functionality (SCX) | Dual retention for basic compounds. |
| Analyte | Basic drug (e.g., pKa ~9.0) | Will be positively charged at acidic/neutral pH. |
| Matrix | Human Plasma | Complex biological matrix requiring significant cleanup. |
| Cartridge Size | 10 mg/1 mL | Appropriate for small sample volumes and high-throughput applications. |
Detailed Protocol:
-
Sample Pre-treatment:
-
To 100 µL of human plasma, add 300 µL of 2% ammonium hydroxide.[5]
-
Causality: Diluting the plasma reduces viscosity and disrupts protein binding. The basic pH ensures the drug is in its neutral form, which might seem counterintuitive for a cation-exchange mechanism. However, this initial neutralization can enhance partitioning into the hydrophobic polymer backbone during the loading phase. The subsequent steps will adjust the pH to engage the ion-exchange mechanism.
-
-
Conditioning:
-
Pass 500 µL of methanol through the cartridge.[5]
-
Causality: This step wets the polymeric sorbent and activates the bonded functional groups.
-
-
Equilibration:
-
Pass 500 µL of deionized water through the cartridge.[5]
-
Causality: This removes the organic solvent and prepares the sorbent for the aqueous sample. The pH of the water will be close to neutral, allowing for the initial hydrophobic interaction.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the cartridge at a slow, controlled flow rate (e.g., 1 mL/min).
-
Causality: A slow flow rate ensures sufficient interaction time between the analyte and the sorbent for optimal retention.
-
-
Washing:
-
Wash with 500 µL of 5% methanol in deionized water.[5]
-
Causality: This step removes hydrophilic and weakly retained interferences. The low percentage of organic solvent is not strong enough to elute the drug, which is retained by both hydrophobic and ionic interactions (the acidic nature of the SCX sorbent will protonate the basic drug).
-
-
Elution:
-
Elute the analyte with 500 µL of methanol.[5]
-
Causality: Methanol is a strong organic solvent that disrupts the hydrophobic interactions between the analyte and the PS-DVB backbone. For some strongly basic drugs, an elution solvent containing a small percentage of a base (e.g., 2% ammonium hydroxide in methanol) may be required to neutralize the analyte and disrupt the ion-exchange interaction.
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a mobile phase-compatible solvent.
-
Causality: This step concentrates the analyte and ensures compatibility with the analytical instrument (e.g., LC-MS/MS).
-
Expected Recovery: For many basic drugs, this protocol can achieve recoveries greater than 85% with high reproducibility.[5]
Application 2: Environmental Analysis - Extraction of Pesticides from Water
Monitoring pesticide residues in water is crucial for environmental protection and public health. The hydrophobic nature of many pesticides makes PS-DVB an ideal sorbent for their extraction.
Objective: To extract a range of neutral pesticides from a large volume of river water.
Rationale for Sorbent Selection: A standard, unmodified PS-DVB sorbent is selected due to its high capacity for retaining nonpolar compounds from aqueous samples. Its stability allows for the processing of large sample volumes, which is often necessary to achieve the low detection limits required by regulatory methods.[3][6]
Table 2: Method Parameters for Pesticide Extraction
| Parameter | Value/Description | Reference |
|---|---|---|
| Sorbent | Polystyrene-Divinylbenzene (PS-DVB) | [3] |
| Cartridge Size | 200 mg/6 mL | [7] |
| Sample Volume | 200 mL | [7] |
| Conditioning Solvent | Methanol, then water | [7] |
| Wash Solvent | 10% Methanol in water | [8] |
| Elution Solvents | 0.5% Formic Acid in 1:1 Methanol/Acetonitrile, followed by 1% NH4OH in 1:1 Methanol/Acetonitrile |[7] |
Detailed Protocol:
-
Sample Pre-treatment:
-
Adjust the pH of the 200 mL water sample if necessary, depending on the target analytes. For general screening of neutral pesticides, no pH adjustment is typically needed.
-
Filter the sample to remove any particulate matter that could clog the cartridge.
-
-
Conditioning:
-
Pass 10 mL of methanol through the cartridge.
-
Causality: Wets the hydrophobic sorbent, allowing for efficient interaction with the aqueous sample.
-
-
Equilibration:
-
Pass 10 mL of deionized water through the cartridge. Do not allow the sorbent to go dry.
-
Causality: Removes the methanol and creates an aqueous environment for sample loading.
-
-
Sample Loading:
-
Load the 200 mL water sample at a flow rate of approximately 5 mL/min.[7]
-
Causality: A consistent flow rate ensures reproducible retention. For large volumes, a vacuum manifold or positive pressure system is recommended.
-
-
Washing:
-
Wash the cartridge with 10 mL of deionized water.[7]
-
Dry the cartridge under vacuum for 5 minutes.[7]
-
Causality: The water wash removes any remaining salts or highly polar interferences. The drying step is crucial to remove residual water, which can interfere with the subsequent elution with organic solvents.
-
-
Elution:
-
Elute with 6 mL of 0.5% formic acid in 1:1 methanol/acetonitrile.[7]
-
Then, elute with 6 mL of 1% ammonium hydroxide in 1:1 methanol/acetonitrile.[7]
-
Combine the two eluates.
-
Causality: A two-step elution with acidic and basic modifiers ensures the efficient recovery of a wide range of pesticides with different chemical properties. The combination of methanol and acetonitrile provides a strong elution solvent.
-
-
Post-Elution:
-
Evaporate the combined eluates to dryness and reconstitute in 1 mL of a suitable solvent for GC or LC analysis.
-
Causality: Concentrates the analytes for improved sensitivity.
-
Expected Recovery: This method can achieve recoveries in the range of 70-120% for a broad spectrum of pesticides.[6]
Application 3: Food Safety - Extraction of Mycotoxins from Cereal-Based Infant Food
Mycotoxin contamination in food is a significant safety concern. PS-DVB sorbents can be used for the cleanup of complex food extracts prior to analysis.
Objective: To extract multiple mycotoxins (e.g., Aflatoxins, Zearalenone) from a complex cereal matrix.
Rationale for Sorbent Selection: A specialized polymeric sorbent, often a modified PS-DVB, is used for mycotoxin analysis. These sorbents are designed to have a balanced polarity to retain a wide range of mycotoxins with varying structures and polarities.
Table 3: Protocol for Mycotoxin Extraction from Cereal
| Step | Procedure | Rationale |
|---|---|---|
| Sample Extraction | Mix 5 g of ground cereal with 1 g NaCl and 25 mL of 60% aqueous methanol. Shake for 30 min and centrifuge.[9] | The methanol/water mixture efficiently extracts a broad range of mycotoxins. NaCl helps to reduce emulsions. |
| Dilution | Dilute 7 mL of the supernatant with 35 mL of water.[9] | Diluting the organic extract with water is crucial to ensure the mycotoxins are retained on the reversed-phase SPE sorbent during loading. |
| SPE Conditioning | 2 mL Acetonitrile | Wets the sorbent. |
| SPE Equilibration | 2 mL Water | Prepares the sorbent for the aqueous sample. |
| Sample Loading | Load the diluted extract at a flow rate of ~1 mL/min.[9] | Slow loading ensures efficient binding of the mycotoxins. |
| Interference Wash 1 | 2 x 2.5 mL Water | Removes polar matrix components. |
| Interference Wash 2 | 2 x 2.5 mL 10% Acetonitrile | Removes less polar interferences without eluting the mycotoxins. |
| Elution | 2 x 2.5 mL Acetonitrile | Acetonitrile is a strong enough solvent to elute the retained mycotoxins. |
| Post-Elution | Evaporate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.[9] | Concentrates the analytes for sensitive detection. |
Expected Recovery: This method demonstrates high recoveries for a range of mycotoxins from cereal-based infant food, with low relative standard deviations.[9]
Method Development and Troubleshooting
While the provided protocols serve as excellent starting points, some degree of method development is often necessary to optimize performance for specific analytes and matrices.
Table 4: Key Parameters for SPE Method Optimization
| Parameter | Considerations and Starting Points | Rationale |
|---|---|---|
| Sorbent Selection | Match sorbent chemistry to analyte properties (polarity, pKa). Start with unmodified PS-DVB for neutral compounds and mixed-mode for ionizable compounds. | The primary driver of retention and selectivity. |
| Sample Pre-treatment | Adjust pH to control the ionization state of the analyte. For reversed-phase, neutralize ionizable analytes to maximize retention. For ion-exchange, ensure the analyte is charged. Dilute viscous samples. | Proper pre-treatment is critical for consistent retention.[3] |
| Wash Solvent | Start with a weak solvent (e.g., water) and gradually increase the organic content (e.g., 5-10% methanol) to remove interferences without eluting the analyte. | A well-optimized wash step is key to a clean extract. |
| Elution Solvent | Use the weakest solvent that provides complete elution of the analyte. This enhances selectivity by leaving strongly bound interferences on the sorbent. Test different organic solvents (Methanol, Acetonitrile) and pH modifiers. | A strong elution solvent may co-elute interferences. |
| Flow Rate | For loading, a slower flow rate (~1-2 mL/min) is generally better. For washing and elution, a slightly faster rate can be used. | Affects the equilibrium time between the analyte and the sorbent. |
Troubleshooting Common Issues:
-
Low Recovery:
-
Analyte Breakthrough During Loading: The sample solvent may be too strong, or the sorbent is not properly conditioned. Dilute the sample with a weaker solvent.
-
Analyte Loss During Washing: The wash solvent is too strong. Reduce the organic content or change the pH.
-
Incomplete Elution: The elution solvent is too weak. Increase the organic content, change the solvent, or add a pH modifier to neutralize the analyte.[10]
-
-
Poor Reproducibility:
-
Inconsistent Flow Rates: Use a vacuum manifold or positive pressure processor for better control.
-
Cartridge Drying Out: For most sorbents (except some water-wettable polymers), do not let the sorbent bed dry out between conditioning, equilibration, and loading.[10]
-
Variable Sample Pre-treatment: Ensure consistent pH adjustment and dilution across all samples.
-
-
Dirty Extracts:
-
Insufficient Washing: Optimize the wash step by increasing the volume or strength of the wash solvent.
-
Matrix Overload: Use a larger capacity cartridge or dilute the sample further.
-
Conclusion: A Powerful Tool for Modern Analytical Science
This compound-based SPE cartridges offer a robust, versatile, and highly effective solution for sample preparation in a wide array of applications. Their broad pH stability, high capacity, and the unique selectivity afforded by the polymeric backbone make them superior to traditional silica-based sorbents for many challenging matrices. By understanding the fundamental principles of retention and applying a systematic approach to method development, researchers can leverage the power of PS-DVB sorbents to achieve cleaner extracts, higher recoveries, and more reliable analytical results.
References
- 1. agilent.com [agilent.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Different d-SPE Sorbent Performances Based on Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) Methodology for Multiresidue Pesticide Analyses in Rapeseeds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. lcms.labrulez.com [lcms.labrulez.com]
- 8. amchro.com [amchro.com]
- 9. jysco.com [jysco.com]
- 10. welch-us.com [welch-us.com]
The Art of the Solid-State: A Detailed Guide to Preparing Divinylbenzene-Based Monoliths for HPLC Columns
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the in-situ preparation of divinylbenzene (DVB)-based monolithic stationary phases for High-Performance Liquid Chromatography (HPLC). Moving beyond a simple recitation of steps, this application note delves into the underlying principles and critical parameters that govern the formation of these highly efficient separation media. We will explore the nuances of polymerization chemistry, the pivotal role of porogens in defining column morphology, and the subsequent surface modification and characterization techniques that are essential for creating robust and reliable HPLC columns.
Introduction: The Monolithic Advantage in HPLC
Traditional HPLC columns are packed with porous silica or polymer beads. While effective, these packed-bed columns can suffer from limitations such as high backpressure, channeling, and bed instability. Monolithic columns, in contrast, consist of a single, continuous rod of porous material.[1][2] This unique structure offers several key advantages, including lower backpressure, higher permeability, and the elimination of voids that can lead to band broadening.[2]
Polymer-based monoliths, particularly those derived from this compound, have gained significant traction due to their wide pH stability, tunable porous properties, and ease of surface functionalization.[3][4] This guide will focus on the practical aspects of preparing these advanced stationary phases, empowering researchers to fabricate custom columns tailored to their specific analytical challenges.
The Core of Creation: In-Situ Polymerization of DVB Monoliths
The foundation of a high-performance monolithic column lies in the carefully controlled in-situ polymerization process. This involves the creation of a porous polymer network directly within the confines of the HPLC column tubing. The key components of this process are the monomers, initiator, and the all-important porogenic solvent system.
The Chemistry of Formation: Monomers and Initiators
The monolith's backbone is formed by the copolymerization of a monovinyl monomer (like styrene) and a crosslinking monomer (this compound). The ratio of these two components is a critical determinant of the final polymer's mechanical stability and surface area. A higher concentration of DVB leads to a more rigid and highly crosslinked structure.
The polymerization is typically initiated by the thermal decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The choice of initiator and the polymerization temperature directly influence the kinetics of the reaction, which in turn affects the morphology of the resulting monolith.[5]
The Architect of Porosity: The Role of Porogens
Perhaps the most critical element in monolithic column preparation is the selection of the porogenic solvent system. Porogens are non-reactive solvents that, during polymerization, cause phase separation of the growing polymer chains, leading to the formation of a porous structure. The porous architecture of the monolith, characterized by macropores (flow-through pores) and mesopores (within the polymer skeleton), is dictated by the composition of the porogen.[6]
A typical porogenic system for DVB-based monoliths consists of a "good" solvent (a porogen that solvates the polymer) and a "poor" solvent (a porogen in which the polymer is insoluble).[3] The interplay between these solvents and the polymerizing mixture determines the final pore size distribution and surface area. Common porogens for poly(styrene-co-divinylbenzene) monoliths include long-chain alcohols (e.g., 1-dodecanol), toluene, and formamide.[3][5]
The following DOT script visualizes the general workflow for preparing a DVB-based monolithic column.
Step-by-Step Protocol for DVB Monolith Preparation
This protocol provides a general framework for the preparation of a poly(styrene-co-divinylbenzene) monolithic column in a fused-silica capillary. Researchers should note that optimization of the specific component ratios and reaction conditions is often necessary to achieve the desired chromatographic performance.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| Styrene | ≥99%, inhibitor-free | Sigma-Aldrich |
| This compound (DVB) | Technical grade (~80%) | Sigma-Aldrich |
| Azobisisobutyronitrile (AIBN) | 98% | Sigma-Aldrich |
| 1-Dodecanol | ≥98% | Sigma-Aldrich |
| Toluene | HPLC grade | Fisher Scientific |
| 3-(Trimethoxysilyl)propyl methacrylate | 98% | Sigma-Aldrich |
| Fused-silica capillary | (e.g., 100 µm I.D.) | Polymicro Technologies |
| HPLC grade methanol, acetone, water | Fisher Scientific |
Protocol
-
Capillary Pre-treatment: To ensure the monolith is covalently anchored to the capillary wall, the inner surface must be functionalized.
-
Flush the capillary sequentially with 1 M NaOH, deionized water, 0.1 M HCl, deionized water, and finally acetone.
-
Dry the capillary with a stream of nitrogen.
-
Fill the capillary with a 20% (v/v) solution of 3-(trimethoxysilyl)propyl methacrylate in toluene and let it react for 12 hours at room temperature.
-
Flush the capillary with toluene and dry with nitrogen.
-
-
Preparation of the Polymerization Mixture:
-
In a clean vial, combine the monomers, porogens, and initiator. A typical starting composition could be:
-
Styrene: 20 wt%
-
This compound: 20 wt%
-
1-Dodecanol: 40 wt%
-
Toluene: 20 wt%
-
AIBN: 1 wt% (relative to monomers)
-
-
Sonicate the mixture for 10-15 minutes to ensure homogeneity and to degas the solution.
-
-
In-situ Polymerization:
-
Fill the pre-treated capillary with the polymerization mixture using a syringe pump.
-
Seal both ends of the capillary.
-
Submerge the capillary in a water bath maintained at a constant temperature (e.g., 70°C) for 24 hours.
-
-
Post-Polymerization Washing:
-
After polymerization, carefully open the ends of the capillary.
-
Connect the capillary to an HPLC pump and flush with a good solvent, such as tetrahydrofuran or toluene, at a low flow rate to remove the porogens and any unreacted monomers.
-
Gradually switch the flushing solvent to the mobile phase that will be used for chromatographic analysis.
-
Tailoring the Surface: Modification of DVB Monoliths
The inherently hydrophobic nature of poly(styrene-co-divinylbenzene) makes it suitable for reversed-phase chromatography. However, the surface can be readily modified to introduce a variety of functionalities, expanding its applicability to other chromatographic modes.
Common modification strategies include:
-
Sulfonation: Introduction of sulfonic acid groups to create a strong cation-exchange stationary phase.
-
Alkylation: Friedel-Crafts alkylation can be used to introduce longer alkyl chains (e.g., C18), enhancing reversed-phase characteristics.[3]
-
Grafting: "Grafting from" or "grafting to" techniques can be employed to attach a wide range of functional polymers to the monolith surface. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful tool for this purpose.[7]
The following DOT script illustrates potential pathways for surface modification of a DVB monolith.
Quality Control: Characterization of Monolithic Columns
Thorough characterization is essential to ensure the quality and performance of the prepared monolithic columns. A combination of physical and chromatographic evaluation methods should be employed.
| Characterization Technique | Information Obtained |
| Scanning Electron Microscopy (SEM) | Visualization of the monolith's morphology, including macropore and globule size. |
| Nitrogen Adsorption-Desorption (BET) | Determination of surface area, mesopore volume, and mesopore size distribution.[8] |
| Inverse Size-Exclusion Chromatography (ISEC) | Measurement of the column's void volume and macroporosity. |
| Chromatographic Evaluation | Assessment of separation efficiency (plate number), peak symmetry, and permeability using standard test mixtures (e.g., alkylbenzenes).[9] |
Conclusion
The preparation of this compound-based monolithic columns is a versatile and powerful technique for creating customized stationary phases for HPLC. By carefully controlling the polymerization conditions, particularly the composition of the porogenic solvent, researchers can fine-tune the porous structure of the monolith to achieve optimal separation performance. Furthermore, the ease of surface modification opens up a wide range of possibilities for developing novel stationary phases for diverse applications in research, drug development, and quality control. This guide provides a solid foundation for scientists to embark on the fabrication of their own high-performance monolithic HPLC columns.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Monolithic HPLC column - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quest for organic polymer-based monolithic columns affording enhanced efficiency in high performance liquid chromatography separations of small molecules in isocratic mode - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Porogens and porogen selection in the preparation of porous polymer monoliths. | Semantic Scholar [semanticscholar.org]
- 7. Porous, functional, poly(styrene-co-divinylbenzene) monoliths by RAFT polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Preparation of Porous Poly(Styrene-Divinylbenzene) Microspheres and Their Modification with Diazoresin for Mix-Mode HPLC Separations [mdpi.com]
- 9. Polystyrene-co-Divinylbenzene PolyHIPE Monoliths in 1.0 mm Column Formats for Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Synthesis of Ion-Exchange Resins with Divinylbenzene Crosslinking
Abstract: This document provides a comprehensive guide for the synthesis of ion-exchange resins based on a styrene-divinylbenzene (DVB) copolymer matrix. It details the fundamental principles and provides step-by-step laboratory protocols for the preparation of the crosslinked copolymer beads via suspension polymerization, followed by their functionalization to create both strong acid cation (SAC) and strong base anion (SBA) exchange resins. The critical role of divinylbenzene in determining the resin's structural integrity and performance characteristics is explained. This guide is intended for researchers, scientists, and professionals in chemical synthesis and drug development who require a foundational understanding and practical methodology for creating these essential materials.
Introduction: The Central Role of the Crosslinked Matrix
Ion-exchange resins are insoluble, porous polymers featuring covalently attached ionizable functional groups.[1][2] These materials are indispensable in a vast array of applications, from water purification and catalysis to the separation and purification of pharmaceuticals.[3] The synthesis of the most common resins is a two-stage process: first, the creation of an inert, crosslinked polymer backbone, and second, the chemical attachment of functional groups that dictate the resin's exchange properties.[1][4]
The backbone of most commercial ion-exchange resins is a copolymer of styrene and this compound (DVB).[3][4] DVB acts as a crosslinking agent; its two vinyl groups allow it to connect different polystyrene chains, creating a robust, three-dimensional network.[4] The percentage of DVB is a critical parameter that controls the resin's physical properties:
-
Mechanical Strength: Higher DVB content increases the rigidity and physical durability of the resin beads.[5]
-
Swelling: Increased crosslinking reduces the resin's ability to swell in solvents, creating a "tighter" structure.[5][6]
-
Porosity: The degree of crosslinking is inversely related to the intrinsic porosity of gel-type resins.[7]
-
Ion-Exchange Kinetics: A very high degree of crosslinking can hinder the diffusion of ions into the bead, slowing exchange rates.[6]
This guide will first detail the synthesis of the foundational polystyrene-divinylbenzene (PS-DVB) beads and then provide protocols for their conversion into cation and anion exchangers.
The Synthetic Workflow: From Monomer to Functional Resin
The overall process can be visualized as a sequential pathway involving polymerization to form the core structure, followed by distinct chemical modifications to impart functionality.
Caption: General workflow for the synthesis of ion-exchange resins.
Part 1: Synthesis of PS-DVB Copolymer Beads
The standard method for producing spherical resin particles is suspension polymerization . In this technique, a water-insoluble organic phase containing the monomers (styrene, DVB) and a free-radical initiator is dispersed as fine droplets in a continuous aqueous phase. The aqueous phase contains a stabilizer to prevent the droplets from coalescing. Polymerization occurs within each droplet, converting it into a solid, spherical polymer bead.[1][8]
Key Parameters and Their Influence
The properties of the resulting beads are highly dependent on the reaction conditions. The choice between creating a gel-type or macroporous resin is determined at this stage. Gel resins have a microporous structure that only develops upon swelling in a suitable solvent.[9][10] Macroporous resins are synthesized in the presence of an inert solvent (a porogen), which creates a permanent, rigid pore structure within the beads even in the dry state.[6][9][11]
| Parameter | Impact on Resin Properties | Causality |
| % this compound (DVB) | Controls crosslink density, mechanical strength, and swelling.[5][6] | Higher DVB leads to a more rigid, less flexible polymer network with smaller micropores in the swollen state. |
| Stirring Speed | Influences bead size and size distribution.[12] | Faster agitation creates smaller, more uniform monomer droplets, resulting in smaller final beads. |
| Suspending Agent | Prevents droplet aggregation, ensuring spherical bead formation.[13] | Agents like polyvinyl alcohol (PVA) or gelatin increase the viscosity of the aqueous phase and coat the droplets, preventing coalescence. |
| Porogen (for macroporous) | Creates a permanent porous structure.[11] | A porogen is a solvent for the monomers but a poor solvent for the resulting polymer. As polymerization proceeds, the polymer precipitates within the droplet, forming a porous, sponge-like structure.[11] |
Protocol 1: Synthesis of Gel-Type PS-DVB Beads (8% DVB)
This protocol describes the synthesis of standard gel-type beads with 8% crosslinking.
Materials:
-
Styrene, inhibitor-removed (92 mL)
-
This compound (DVB, technical grade ~80%, use amount equivalent to 8 mL pure DVB)
-
Benzoyl peroxide (initiator, 1.0 g)
-
Polyvinyl alcohol (PVA, suspending agent, 1.5 g)
-
Deionized water (300 mL)
-
Methanol (for washing)
-
Three-neck round-bottom flask (1 L) equipped with a mechanical stirrer, condenser, and nitrogen inlet.
Procedure:
-
Prepare the Aqueous Phase: In the 1 L flask, dissolve 1.5 g of PVA in 300 mL of deionized water. Heat gently if necessary to achieve full dissolution, then allow to cool to room temperature.
-
Prepare the Organic Phase: In a separate beaker, dissolve 1.0 g of benzoyl peroxide in the mixture of 92 mL styrene and 8 mL (equivalent) of DVB.[12]
-
Create the Suspension: Begin vigorous stirring of the aqueous phase (e.g., 300-400 rpm) to create a vortex. Slowly pour the organic phase into the stirring aqueous phase. A fine, milky-white suspension of monomer droplets should form.[12]
-
Polymerization: Purge the flask with nitrogen for 10-15 minutes. Heat the reaction mixture to 85-90°C with continuous stirring. Maintain this temperature for 4-6 hours to ensure complete polymerization.[1]
-
Harvesting and Washing: Cool the reaction mixture to room temperature while maintaining stirring. Filter the polymer beads using a Büchner funnel.
-
Wash the beads sequentially with copious amounts of hot deionized water to remove the PVA, followed by methanol to remove any unreacted monomers or soluble oligomers.[1]
-
Drying: Dry the beads in a vacuum oven at 60°C until a constant weight is achieved. The product should be a free-flowing powder of hard, translucent spheres.
Caption: Copolymerization of Styrene and this compound.
Part 2A: Synthesis of a Strong Acid Cation (SAC) Resin
SAC resins are created by introducing sulfonic acid (-SO₃H) groups into the aromatic rings of the PS-DVB beads. This is an electrophilic aromatic substitution reaction, typically carried out using concentrated sulfuric acid.[1][4]
Protocol 2: Sulfonation of PS-DVB Beads
Safety Note: This procedure involves concentrated sulfuric acid. Always work in a fume hood and wear appropriate PPE, including acid-resistant gloves, a lab coat, and chemical splash goggles.
Materials:
-
Dry PS-DVB beads (from Protocol 1, e.g., 20 g)
-
Concentrated sulfuric acid (98%, ~200 mL)
-
Dichloromethane (DCM, optional swelling solvent, ~80 mL)
-
Deionized water
-
Sodium chloride (NaCl) solution (10%)
Procedure:
-
Swelling (Optional but Recommended): Place 20 g of dry PS-DVB beads in a flask. Add 80 mL of DCM and allow the beads to swell for at least 1 hour.[1] This pre-swelling facilitates more uniform penetration of the sulfonating agent.
-
Sulfonation Reaction: Decant the DCM. In a fume hood, carefully and slowly add 200 mL of concentrated sulfuric acid to the swollen beads. Stir the mixture gently with a glass rod.
-
Heat the slurry to 80-90°C and maintain this temperature for 4-6 hours with occasional stirring.[1][14] The duration of sulfonation can be varied to control the final ion-exchange capacity.[1]
-
Quenching and Washing: Cool the reaction mixture to room temperature. Very carefully and slowly, pour the acid/bead slurry into a large beaker containing crushed ice or cold deionized water. This step is highly exothermic and must be done with caution.
-
Allow the beads to settle, then decant the dilute acid. Wash the beads repeatedly with deionized water until the washings are neutral to pH paper.
-
Conditioning: To convert the resin to the sodium (Na⁺) form, wash the beads with a 10% NaCl solution. Then, wash again with deionized water to remove excess NaCl. The resin is now in the Na⁺ form. To obtain the H⁺ form, treat with dilute HCl followed by washing with deionized water.
-
Store the final resin in deionized water to keep it hydrated.
Caption: Sulfonation of a polystyrene ring within the copolymer.
Part 2B: Synthesis of a Strong Base Anion (SBA) Resin
SBA resins are typically prepared in a two-step process: chloromethylation followed by amination .[4] The first step introduces a reactive chloromethyl (-CH₂Cl) group onto the benzene rings. The second step involves reacting these groups with a tertiary amine, such as trimethylamine, to form a quaternary ammonium salt, which is the positively charged functional group.[2][4]
Protocol 3: Chloromethylation and Amination of PS-DVB Beads
EXTREME HAZARD WARNING: The classic chloromethylation reagent, chloromethyl methyl ether (CMME), is a potent carcinogen and is highly regulated.[15][16] Its use requires specialized handling procedures and engineering controls. This protocol describes a common laboratory procedure but must only be attempted by trained personnel with a thorough understanding of the risks. Safer, in-situ methods for generating the chloromethylating agent are often preferred in industrial settings.
Materials:
-
Dry PS-DVB beads (from Protocol 1, e.g., 20 g)
-
Chloromethyl methyl ether (CMME) - EXTREMELY HAZARDOUS
-
Stannic chloride (SnCl₄, catalyst)
-
Dichloromethane (DCM) or another suitable solvent
-
Aqueous trimethylamine solution (TMA, ~25-30%)
-
Methanol, Dioxane (for washing)
Procedure:
-
Swelling: Swell 20 g of PS-DVB beads in DCM for 1 hour.
-
Chloromethylation: Cool the swollen bead slurry to 0°C in an ice bath. In a fume hood, add the catalyst (e.g., SnCl₄) followed by the slow, dropwise addition of chloromethyl methyl ether.
-
Maintain the reaction at low temperature (0-10°C) for several hours with gentle stirring.[17] The progress can be monitored by taking small samples and analyzing for chlorine content.
-
Washing: Quench the reaction by slowly adding methanol. Filter the beads and wash them extensively with a water/dioxane mixture, followed by pure dioxane, and then methanol to remove all traces of the reagents and catalyst.[18]
-
Amination (Quaternization): Transfer the washed and dried chloromethylated beads to a pressure-rated reaction vessel. Add an excess of aqueous trimethylamine solution.
-
Seal the vessel and heat to 60-80°C for 6-8 hours. The pressure will increase inside the vessel.
-
Final Washing and Conditioning: Cool the reactor, vent, and filter the beads. Wash the resin thoroughly with deionized water until the filtrate is neutral and free of amine odor. The resin is now in the chloride (Cl⁻) form.
Caption: Two-step functionalization for Strong Base Anion resins.
Characterization of Ion-Exchange Resins
After synthesis, the resins must be characterized to validate their properties. Key parameters include ion-exchange capacity, moisture content, and physical integrity.
| Characterization Method | Parameter Measured | Significance |
| Acid-Base Titration | Ion-Exchange Capacity (IEC) [19] | Quantifies the number of functional groups per unit weight or volume (meq/g or meq/mL). This is the primary measure of the resin's performance.[19][20] |
| Gravimetric Analysis | Moisture Content [6] | The percentage of water held within the swollen resin. It is related to the crosslink density and affects ion diffusion rates.[6] |
| Microscopy | Bead Integrity & Particle Size [19] | Visual inspection for cracks, fractures, or incomplete bead formation. Particle size distribution affects column packing and hydraulic performance.[21] |
| Solvent Swelling | Swelling Ratio [21] | The volume increase upon hydration is inversely related to the degree of crosslinking and provides insight into the polymer network structure.[21] |
Conclusion
The synthesis of ion-exchange resins is a well-established yet highly adaptable process. By carefully controlling the amount of this compound during the initial suspension polymerization, the fundamental physical properties of the resin beads can be precisely tuned. Subsequent functionalization reactions—sulfonation for cation exchangers and chloromethylation/amination for anion exchangers—graft the necessary chemical properties onto this robust polymer scaffold. The protocols provided herein serve as a foundational guide for producing high-quality cation and anion exchange resins suitable for a variety of research and development applications.
References
- 1. Preparation and Evaluation of Differently Sulfonated Styrene–this compound Cross-linked Copolymer Cationic Exchange Resins as Novel Carriers for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Study of the Structure of an Anion Exchange Resin with a Quaternary Ammonium Functional Group by Using Infrared Spectroscopy and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. soci.org [soci.org]
- 6. A. Characterization › I. Ion Exchange Resins › Ion Exchangers › Information Center › SERVA Electrophoresis GmbH [serva.de]
- 7. dupont.com [dupont.com]
- 8. researchgate.net [researchgate.net]
- 9. Physical Structure of Ion Exchange Resin - Sunresin [seplite.com]
- 10. cenresinjournals.com [cenresinjournals.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. eng.uc.edu [eng.uc.edu]
- 13. A novel route for synthesis of cross-linked polystyrene copolymer beads with tunable porosity using guar and xanthan gums from bioresources as alternative synthetic suspension stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of the Sulfonation on the Swollen State Morphology of Styrenic Cross-Linked Polymers [mdpi.com]
- 15. nj.gov [nj.gov]
- 16. westliberty.edu [westliberty.edu]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. membrain.cz [membrain.cz]
- 20. researchgate.net [researchgate.net]
- 21. Basic Characteristics of Ion Exchange Resins - Sunresin [seplite.com]
Application & Protocol Guide: Leveraging Divinylbenzene-Based Stationary Phases in Reversed-Phase Chromatography
Executive Summary: Beyond Silica
For decades, silica-based C18 columns have been the workhorse of reversed-phase high-performance liquid chromatography (RP-HPLC). However, their inherent limitations—most notably, a constrained operational pH range and susceptibility to hydrolysis—present significant challenges, particularly in the pharmaceutical and biopharmaceutical sectors where robust and versatile methods are paramount. This guide explores the chemistry, performance, and application of poly(styrene-divinylbenzene) (PS-DVB) stationary phases, a powerful alternative that overcomes the fundamental weaknesses of silica. By leveraging exceptional chemical and thermal stability, PS-DVB columns unlock a wider analytical design space, enabling the development of rugged, reproducible methods for a diverse array of analytes, from small molecule drugs to large therapeutic proteins.
The Foundation: Understanding PS-DVB Chemistry
The unique properties of PS-DVB stationary phases stem directly from their polymeric foundation. These particles are synthesized through the copolymerization of styrene and divinylbenzene.[1][2]
-
Styrene: Provides the primary hydrophobic surface for reversed-phase interactions.
-
This compound (DVB): Acts as a crucial cross-linking agent, forming a rigid, macroporous, and mechanically stable spherical particle.[1][3]
The degree of cross-linking with DVB is precisely controlled to create a durable polymer bead capable of withstanding high pressures (often exceeding 5000 psi) without swelling significantly in common organic solvents.[1][3] Unlike silica-based phases, the hydrophobicity of PS-DVB particles is inherent to the polymer backbone itself.[4][5] This eliminates the need for bonded alkyl ligands (like C18 or C8), resulting in a highly reproducible material that is free from the residual silanol groups and heavy metal ions that can cause undesirable secondary interactions and peak tailing with silica columns.[4][6]
Caption: Synthesis of a PS-DVB stationary phase particle.
Core Performance Advantages: Expanding the Chromatographic Window
The covalent carbon-carbon framework of PS-DVB resins gives them performance characteristics that are simply unattainable with silica-based phases.
Unparalleled pH Stability (pH 1-14)
The most significant advantage of PS-DVB columns is their extraordinary chemical stability across the entire pH range from 1 to 14.[1][7] Traditional silica columns are prone to hydrolysis of siloxane bonds at pH > 8 and cleavage of the bonded phase ligand at pH < 2.[8] PS-DVB phases have no such limitations, allowing chromatographers to use pH as a powerful tool to optimize selectivity.[7][9]
This is particularly transformative for the analysis of basic compounds, which constitute over 70% of all drug molecules.[9] At high pH, basic analytes are in their neutral, more hydrophobic form, leading to:
-
Increased Retention: Enhanced interaction with the stationary phase.[8][10]
-
Improved Peak Shape: Elimination of ionic interactions with residual silanols that cause peak tailing.[8]
-
Enhanced MS Sensitivity: Elution in higher organic content mobile phases often improves ionization efficiency in the mass spectrometer source.[10][11]
Caption: Operational pH range of PS-DVB vs. Silica C18 phases.
High-Temperature Operation
PS-DVB columns exhibit excellent thermal stability, with some capable of operating at temperatures up to 150°C or even 200°C.[12][13] High-temperature liquid chromatography (HTLC) offers several benefits:
-
Reduced Analysis Time: Higher temperatures decrease mobile phase viscosity, allowing for higher flow rates without a proportional increase in backpressure.
-
Improved Efficiency: Enhanced mass transfer kinetics at elevated temperatures lead to sharper peaks.
-
Novel Selectivity: Temperature can be used as a method development parameter to alter the selectivity between analytes.[13]
-
"Green" Chromatography: Enables the use of 100% water as a mobile phase for certain separations, reducing organic solvent consumption.[13]
Unique and Complementary Selectivity
While often compared to C18 columns in terms of hydrophobicity, PS-DVB phases offer a different selectivity profile.[3] The aromatic styrene backbone provides the opportunity for π-π interactions with analytes containing phenyl rings or other unsaturated bonds.[14] This can be used to resolve compounds that co-elute on a traditional C18 column, making PS-DVB a powerful tool for method development.[3]
Application Notes & Protocols
Column Selection Guide
Choosing the correct column geometry and pore size is critical for success. Pore size, in particular, must be matched to the analyte's molecular weight to ensure access to the particle's surface area.
| Column Type (Pore Size) | Typical Particle Sizes (µm) | Primary Applications & Analytes | Key Considerations |
| 100 Å | 3, 5, 8, 10 | Small molecules (< 3,000 Da), peptides, polymer additives, organic acids.[1][15] | High surface area provides excellent retention and resolution for smaller analytes.[15] |
| 300 Å | 5, 8, 10 | Peptides, small proteins (> 10,000 Da), synthetic oligonucleotides.[1][5] | Balances loading capacity and mass transfer for mid-sized biomolecules.[5] |
| 1,000 Å | 5 | Large proteins, monoclonal antibodies (mAbs), antibody-drug conjugates (ADCs).[4][16] | Wide pores prevent size exclusion and allow large molecules to interact with the stationary phase. |
| 4,000 Å | 5 | Very large biomolecules, messenger RNA (mRNA), large protein aggregates.[17] | Essential for very large constructs to prevent shear and ensure effective separation.[17] |
Protocol 1: High-pH Method Development for Basic Pharmaceuticals
This protocol outlines a systematic approach for separating a mixture of basic and neutral drug compounds, leveraging the high-pH stability of PS-DVB columns.
Objective: To achieve baseline separation of basic analytes with excellent peak symmetry.
Column: PS-DVB, 100 Å, 4.6 x 150 mm, 5 µm Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH 10.5 Mobile Phase B: Acetonitrile Flow Rate: 1.0 mL/min Temperature: 40°C Detection: UV at 254 nm
Methodology:
-
System Preparation: Ensure the HPLC system is free of any acidic modifiers (like TFA or formic acid) from previous runs. Flush the system thoroughly with a 50:50 mixture of methanol and water.
-
Column Equilibration: Equilibrate the PS-DVB column with the initial mobile phase conditions (e.g., 95% A: 5% B) for at least 15 column volumes or until a stable baseline is achieved.
-
Scouting Gradient: Perform an initial broad gradient run to determine the approximate elution conditions for all analytes.
-
Time 0 min: 5% B
-
Time 15 min: 95% B
-
Time 17 min: 95% B
-
Time 17.1 min: 5% B
-
Time 20 min: 5% B
-
-
Gradient Optimization: Based on the scouting run, adjust the gradient slope to improve the resolution of critical pairs. If analytes elute too early, decrease the starting %B. If they elute too late or are broad, increase the gradient slope across the elution window.
-
Validation & System Suitability: Once an optimal gradient is found, perform replicate injections of a standard mixture to assess retention time reproducibility (RSD < 1%), peak area precision (RSD < 2%), and peak tailing factor (ideally 0.9 - 1.2).
Causality: By operating at pH 10.5, which is more than two pH units above the pKa of most amine functional groups, the basic analytes are maintained in their neutral state.[8] This prevents ionic repulsion from the surface and secondary interactions, dramatically improving retention and peak shape.[11]
Caption: High-pH method development workflow.
Protocol 2: Fast Analysis of Intact Monoclonal Antibodies (mAbs)
This protocol is designed for the rapid, high-quality analysis of intact mAbs and ADCs, leveraging the thermal stability and inertness of wide-pore PS-DVB columns.[4]
Objective: To resolve major glycoforms or drug-load species of an intact mAb under MS-friendly conditions.
Column: PS-DVB, 1,000 Å, 2.1 x 50 mm, 5 µm Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile Flow Rate: 0.6 mL/min Temperature: 80°C Detection: Q-TOF Mass Spectrometer
Methodology:
-
System & Column Conditioning: Heat the column to 80°C. Flush the system and column extensively with the mobile phase to ensure a stable baseline and consistent MS signal.
-
Sample Preparation: Dilute the mAb sample to approximately 1 mg/mL in Mobile Phase A.
-
Gradient Elution:
-
Time 0 min: 20% B
-
Time 11 min: 90% B
-
Time 13 min: 90% B
-
Time 13.1 min: 20% B
-
Time 15 min: 20% B
-
-
Data Acquisition: Acquire mass spectra across the relevant m/z range for the intact protein.
-
Data Processing: Use deconvolution software to reconstruct the true molecular mass spectrum from the charge state envelope, allowing for identification of different proteoforms.
Causality: The high temperature (80°C) reduces protein secondary structure and improves mass transfer kinetics, leading to sharper peaks and better resolution.[16] The PS-DVB surface is free of silanols, which prevents strong, irreversible binding of large proteins and provides excellent recovery.[1][4] Using formic acid instead of TFA provides good chromatography while being more MS-friendly, resulting in higher signal intensity.[4][16]
Troubleshooting Guide
While robust, PS-DVB columns can present unique challenges compared to silica.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Backpressure | Particulate buildup on column frit; Polymer swelling in incompatible solvents (e.g., THF, Chloroform).[1] | Filter all samples and mobile phases (0.2 µm). Check solvent compatibility; if an incompatible solvent was used, flush with isopropanol then the mobile phase. Reverse flush the column (if permitted by manufacturer). |
| Poor Peak Shape (Tailing) | Sample solvent stronger than mobile phase; Column overload; Insufficient mobile phase buffering at a pH near analyte pKa. | Dissolve the sample in the initial mobile phase whenever possible.[18] Reduce injection mass/volume. Adjust mobile phase pH to be >2 units away from the analyte pKa. |
| Sudden Loss of Retention | Drastic change in mobile phase composition without proper equilibration; Column contamination. | Ensure gradual mobile phase changes and allow for extended equilibration (15-20 column volumes). Develop a cleaning protocol (e.g., flush with 0.1 M NaOH for high-pH stable columns).[1][9] |
| Irreproducible Retention Times | Insufficient column equilibration; Temperature fluctuations; Mobile phase composition drift.[19] | Always equilibrate for a minimum of 10-15 column volumes. Use a column oven for stable temperature control.[20] Prepare fresh mobile phase daily. |
Conclusion
Poly(styrene-divinylbenzene) stationary phases are not merely a niche product but a foundational technology for modern HPLC method development. Their ability to operate at the extremes of pH and temperature opens up new possibilities for optimizing separations, enhancing peak shape, and improving sensitivity. For scientists in pharmaceutical and biopharmaceutical development, mastering the use of PS-DVB columns is a critical step toward developing more robust, reliable, and transferable analytical methods that can withstand the rigors of the entire drug development lifecycle.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. hamiltoncompany.com [hamiltoncompany.com]
- 4. agilent.com [agilent.com]
- 5. agilent.com [agilent.com]
- 6. Comparison of an organic polymeric column and a silica-based reversed-phase for the analysis of basic peptides by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. labcompare.com [labcompare.com]
- 10. biopharmaservices.com [biopharmaservices.com]
- 11. HPLC Tech Tip: Basic Analytes and High pH | Phenomenex [phenomenex.com]
- 12. Effect of high-temperature on high-performance liquid chromatography column stability and performance under temperature-programmed conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bvchroma.com [bvchroma.com]
- 15. ingenieria-analitica.com [ingenieria-analitica.com]
- 16. lcms.labrulez.com [lcms.labrulez.com]
- 17. agilent.com [agilent.com]
- 18. HPLC故障排除指南 [sigmaaldrich.com]
- 19. labcompare.com [labcompare.com]
- 20. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
The Architect's Molecule: A Deep Dive into Divinylbenzene's Role in Engineering Porous Polymer Microspheres
For researchers, scientists, and professionals in drug development, the precise fabrication of porous polymer microspheres is a cornerstone of innovation. These microscopic spheres are the unsung heroes in a multitude of applications, from advanced drug delivery systems to high-performance chromatography. At the heart of creating these intricate structures lies a key molecule: divinylbenzene (DVB). This application note provides an in-depth exploration of DVB's pivotal role and offers detailed protocols for the synthesis of tailored porous polymer microspheres.
This compound is not merely a component; it is the architect of the microsphere's internal and external morphology. As a potent crosslinking agent, the concentration of DVB is a critical determinant of the final polymer network's rigidity, thermal stability, and, most importantly, its porous architecture. A higher degree of crosslinking, brought about by increased DVB content, generally leads to a more rigid structure with a higher specific surface area and a greater volume of micropores and mesopores.[1][2] This guide will delve into the nuances of harnessing DVB to achieve desired microsphere properties.
The Foundation: Polymerization Techniques
The journey to creating functional porous microspheres begins with the selection of an appropriate polymerization technique. Several methods are commonly employed, each offering distinct advantages in controlling particle size, porosity, and uniformity.
Suspension Polymerization: This is a widely used method for producing micron-sized microspheres.[3] In this technique, a monomer phase containing styrene, DVB, an initiator, and a porogen is dispersed as droplets in an aqueous phase containing a stabilizer. Polymerization occurs within these droplets, and upon removal of the porogen, a porous structure is revealed.[4][5] The choice of porogen—an inert solvent that is a good solvent for the monomers but a poor solvent for the resulting polymer—is crucial in dictating the pore structure.[6]
Emulsion Polymerization: This technique is suitable for producing smaller, sub-micron sized microspheres.[7] It involves emulsifying the monomer phase in an aqueous phase with a surfactant. Polymerization is initiated in the aqueous phase, and the polymer chains grow within the monomer-swollen surfactant micelles. Seeded emulsion polymerization, a variation of this method, allows for the preparation of monodisperse macroporous microspheres by using pre-formed seed particles.[4][8]
Precipitation Polymerization: This method offers a route to synthesizing monodisperse microspheres without the need for a stabilizer.[9][10] The polymerization is carried out in a solvent that dissolves the monomers but not the resulting polymer. As the polymer chains grow, they precipitate out of the solution to form uniform microspheres.[3] The porosity of these microspheres can be controlled by adjusting the DVB concentration and the solvency of the reaction medium.[11]
The Blueprint: Key Synthesis Parameters and Their Impact
The successful fabrication of porous polymer microspheres with desired characteristics hinges on the careful control of several key synthesis parameters. The interplay between these factors determines the final morphology and performance of the microspheres.
| Parameter | Effect on Microsphere Properties |
| This compound (DVB) Concentration | Higher concentrations lead to increased crosslinking density, resulting in greater rigidity, higher specific surface area, and a larger volume of micro and mesopores.[1][2][4] The surface of the beads also tends to be smoother at higher DVB concentrations.[4] |
| Porogen Type and Concentration | The choice of porogen is critical in creating the porous structure.[12] A good solvent for the polymer will result in smaller pores and a higher surface area, while a poor solvent (non-solvating porogen) will lead to larger pores.[2][4] The volume of the porogen also directly influences the total pore volume.[4] |
| Monomer-to-Porogen Ratio | This ratio significantly affects the pore volume and specific surface area of the microspheres.[4] |
| Initiator Concentration | The concentration of the initiator can influence the polymerization rate and the molecular weight of the polymer chains, which in turn can affect the pore structure.[9] |
| Stabilizer/Surfactant Type and Concentration | In suspension and emulsion polymerization, the choice of stabilizer or surfactant is crucial for controlling the size and stability of the monomer droplets or micelles, thereby influencing the final particle size and distribution.[3] |
Visualizing the Process: From Monomers to Porous Microspheres
The following diagram illustrates the fundamental steps involved in the suspension polymerization process for creating porous poly(styrene-divinylbenzene) microspheres.
Caption: Suspension polymerization workflow.
Protocols for the Fabrication of Porous Poly(styrene-divinylbenzene) Microspheres
The following protocols provide a starting point for the synthesis of porous microspheres. Researchers should optimize these conditions based on their specific requirements for particle size, porosity, and surface area.
Protocol 1: Suspension Polymerization
Objective: To synthesize micron-sized porous poly(styrene-divinylbenzene) microspheres.
Materials:
-
Styrene (inhibitor removed)
-
This compound (DVB, 55% or 80% grade)
-
Benzoyl peroxide (BPO) or 2,2'-Azobisisobutyronitrile (AIBN) (initiator)
-
Toluene or n-heptane (porogen)[4]
-
Poly(vinyl alcohol) (PVA) or gelatin (stabilizer)
-
Deionized water
Procedure:
-
Prepare the Aqueous Phase: Dissolve the stabilizer (e.g., 1% w/v PVA) in deionized water in a reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet. Heat gently if necessary to dissolve the stabilizer.
-
Prepare the Monomer Phase: In a separate beaker, mix styrene, DVB, the initiator (e.g., 1 wt% relative to monomers), and the porogen. The ratio of styrene to DVB and the total monomer to porogen volume will determine the final properties. A common starting point is a 1:1 volume ratio of monomers to porogen.
-
Form the Suspension: With vigorous stirring (e.g., 300-500 rpm), slowly add the monomer phase to the aqueous phase to form a stable suspension of fine droplets. The stirring speed will influence the final particle size.
-
Polymerization: Purge the system with nitrogen for 30 minutes. Heat the reaction mixture to the desired polymerization temperature (e.g., 70-90 °C) and maintain for 8-24 hours with continuous stirring.
-
Washing and Purification: After the polymerization is complete, cool the mixture to room temperature. Filter the microspheres and wash them extensively with hot water, followed by an organic solvent (e.g., methanol or ethanol) to remove any unreacted monomers and the stabilizer.
-
Porogen Removal: Extract the porogen from the microspheres using a suitable solvent (e.g., methanol or acetone) in a Soxhlet extractor for 12-24 hours.[13]
-
Drying: Dry the purified porous microspheres in a vacuum oven at 60 °C until a constant weight is achieved.
Protocol 2: Seeded Emulsion Polymerization
Objective: To synthesize monodisperse porous poly(styrene-divinylbenzene) microspheres.
Materials:
-
Polystyrene seed latex (monodisperse)
-
Styrene (inhibitor removed)
-
This compound (DVB)
-
Potassium persulfate (KPS) (initiator)
-
Sodium dodecyl sulfate (SDS) (surfactant)
-
Dibutyl phthalate (DBP) (swelling agent)[13]
-
Toluene (porogen)[13]
-
Deionized water
Procedure:
-
Seed Swelling (Step 1): In a reaction vessel, disperse the polystyrene seed latex in an aqueous solution of SDS. In a separate vessel, prepare an emulsion of the swelling agent (DBP) and porogen (toluene) in an SDS solution by ultrasonication. Add the porogen emulsion to the seed latex dispersion and stir at room temperature for 24 hours to allow the seeds to swell.
-
Monomer Swelling (Step 2): Prepare a monomer emulsion containing styrene, DVB, and an oil-soluble initiator (e.g., BPO) in an SDS solution by ultrasonication. Add this monomer emulsion to the swollen seed dispersion and continue stirring for another 24 hours.
-
Polymerization: Add an aqueous solution of a water-soluble initiator like KPS to the reaction mixture. Purge with nitrogen and then heat to the polymerization temperature (e.g., 70 °C) for 24 hours with gentle stirring.
-
Purification and Porogen Removal: Follow the same washing, extraction, and drying procedures as described in the suspension polymerization protocol to obtain the final porous microspheres.
Tailoring the Surface: Functionalization of DVB Microspheres
The residual vinyl groups on the surface of poly(this compound) microspheres provide reactive handles for further functionalization, enabling the attachment of various chemical moieties to tailor the surface properties for specific applications.[14][15]
Thiol-Ene Click Chemistry: The vinyl groups readily react with thiol-containing molecules in the presence of a radical initiator or UV light. This is a highly efficient method for grafting polymers or introducing functional groups.[14]
Hydrobromination and Azidation: The surface vinyl groups can be converted to bromoethyl groups via hydrobromination, which can then be substituted with azide groups. These azide-functionalized microspheres can then be used in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach a wide range of molecules.[16][17]
The following diagram illustrates a two-step functionalization pathway for DVB microspheres.
Caption: Surface functionalization pathway.
Applications in Focus
The versatility of porous poly(styrene-divinylbenzene) microspheres makes them invaluable in several high-tech fields.
Drug Delivery: The porous structure of these microspheres allows for the loading and controlled release of therapeutic agents.[2] By tuning the pore size and surface chemistry, the release kinetics can be precisely controlled.
Chromatography: Due to their high specific surface area, chemical stability, and tunable pore structure, DVB-based microspheres are widely used as stationary phases in high-performance liquid chromatography (HPLC) for the separation of a wide range of molecules.[13][18][19] Their rigid structure allows for high flow rates without significant backpressure.
Catalyst Supports: The high surface area and inert nature of these microspheres make them excellent supports for catalysts, allowing for increased reaction efficiency and easier catalyst recovery.[4]
Conclusion
This compound is a cornerstone in the fabrication of porous polymer microspheres, offering a remarkable degree of control over their structural and functional properties. By understanding the interplay between the polymerization technique, DVB concentration, and other synthesis parameters, researchers can engineer microspheres with tailored porosity, surface area, and functionality for a wide array of advanced applications. The protocols and principles outlined in this guide serve as a comprehensive resource for scientists and professionals seeking to harness the full potential of these versatile materials.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Porous microsphere and its applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of porous poly(styrene-co-acrylic acid) microspheres through one-step soap-free emulsion polymerization: whys and wherefores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation of Porous Poly(Styrene-Divinylbenzene) Microspheres and Their Modification with Diazoresin for Mix-Mode HPLC Separations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. future4200.com [future4200.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. web.itu.edu.tr [web.itu.edu.tr]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of monodisperse poly(styrene-co-divinylbenzene) microspheres with binary porous structures and application in high-performance liquid chromatography | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
divinylbenzene's role in creating macroporous polymer supports
Application Notes & Protocols
Topic: The Architect's Guide to Porosity: Divinylbenzene's Pivotal Role in Crafting Macroporous Polymer Supports
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Macroporous polymer supports are foundational materials in modern chemical and biomedical research, serving as the stationary phase in chromatography, the insoluble backbone for solid-phase synthesis, and robust supports for catalysts.[1][2] Their utility is defined by a unique physical structure: a network of permanent pores that allows for efficient mass transport of solvents and solutes to a large internal surface area. The key to creating this architecture lies in the careful control of the polymerization process, specifically through the use of the crosslinking agent, this compound (DVB).
This guide provides an in-depth exploration of the role of DVB in the synthesis of macroporous styrene-DVB copolymers. Moving beyond a simple recitation of protocols, we will delve into the mechanistic principles of pore formation, explain the causal relationships between synthesis parameters and the final material properties, and provide validated, step-by-step methodologies for the creation and characterization of these versatile supports.
Section 1: The Genesis of Macroporosity: From Linear Chains to a Rigid, Porous Network
The journey from soluble monomers to a rigid, porous bead is governed by the interplay between polymer growth, crosslinking, and controlled phase separation. DVB is the central actor in this process.
The Mechanism of Crosslinking
Styrene, a monofunctional vinyl monomer, polymerizes to form linear polystyrene chains that are soluble in many organic solvents. This compound, possessing two vinyl groups, acts as a bridge, covalently linking these growing chains together.[3] This creates an insoluble, infusible three-dimensional network. Standard resins used in applications like solid-phase peptide synthesis often use a low percentage of DVB (1-2%) to create a "gel-type" resin.[4] These gels are only porous when swollen in a compatible solvent, with pore size being a function of the solvent and the crosslink density.[4]
The Birth of Permanent Pores: The Role of the Porogen
Macroporous polymers, in contrast, possess a permanent porous structure that exists even in the dry state.[5][6] This is achieved by introducing a crucial third component to the polymerization mixture: an inert diluent, or porogen .[1][7]
The porogen has a specific solubility profile: it must be a good solvent for the styrene and DVB monomers but a poor solvent for the resulting crosslinked polystyrene-DVB copolymer.[1][8] During polymerization, as the crosslinked polymer network grows, it reaches a critical size and complexity where it is no longer soluble in the monomer-porogen mixture. At this point, phase separation occurs. The polymer precipitates out of the solution, forming highly crosslinked nuclei that coalesce into larger microspheres. These microspheres agglomerate to form the final bead structure, while the porogen fills the interstitial spaces. After polymerization is complete, the porogen is washed away, leaving behind a permanent network of macropores.[1][5]
Caption: Mechanism of macropore formation via phase separation.
Section 2: Architectural Control: Tailoring Porosity with DVB and Porogen Selection
The final pore structure—including pore size, pore volume, and specific surface area—is not random. It is a direct consequence of the thermodynamic and kinetic interplay between the crosslinking density (controlled by DVB) and the solvating power of the porogen. Understanding this relationship is critical for designing application-specific supports.
The Influence of DVB Concentration
The percentage of DVB in the monomer feed is a primary control lever.
-
Higher DVB Content: Leads to a more tightly crosslinked, rigid polymer network.[5][9] This rigidity accelerates the onset of phase separation. Because the polymer precipitates earlier in the reaction, the resulting nuclei are larger, leading to the formation of larger macropores and typically a higher total pore volume.[1][10] A higher DVB concentration generally increases the specific surface area and the volume of smaller meso- and micropores within the polymer matrix itself.[9][10]
-
Lower DVB Content: Creates a more flexible, gel-like polymer that remains solvated by the porogen for longer. Phase separation is delayed, resulting in a more finely structured polymer network with smaller pores and often a lower total pore volume.
Causality Insight: The elastic-retractive force of the polymer network is greater at higher DVB concentrations. This increased force resists collapse of the pore structure upon removal of the porogen, ensuring the formation of a permanent, high-volume porous network.[1]
The Critical Choice of Porogen
The type and amount of porogen dictate the solvating environment in which the polymer network is formed.
-
Porogen Quality (Solvating Power):
-
"Good" Solvents (e.g., Toluene): These solvents have a thermodynamic affinity for the growing polymer chains, delaying phase separation. The polymer network becomes highly entangled before it precipitates, resulting in a dense structure with smaller pores and a high specific surface area.
-
"Poor" Solvents / Non-solvents (e.g., n-Heptane, Isooctane, Alcohols): These solvents have little affinity for the polymer, causing phase separation to occur very early in the polymerization process. This leads to the formation of large polymer nuclei and, consequently, large macropores with a lower specific surface area.[9][10]
-
-
Porogen Quantity: Increasing the volume of the porogen relative to the monomers generally increases the total pore volume of the final beads, as there is more inert liquid to create the void space.[10][11]
Caption: Relationship between DVB, porogen, and pore structure.
Quantitative Data Summary
The following table summarizes the typical effects of DVB and porogen concentration on the final polymer properties, based on empirical data.[9][10]
| Parameter Varied | Change | Effect on Specific Surface Area (BET) | Effect on Mesopore/Micropore Volume | Effect on Macropore Volume |
| DVB Concentration | Increase | Increases | Increases | May Increase or Decrease (complex) |
| Porogen Amount | Increase | May Decrease | Increases | Increases |
Note: These are general trends. The interplay between parameters is complex, and optimization is often required for specific applications.
Section 3: Protocol for Synthesis of Macroporous Poly(styrene-DVB) Beads
This protocol details a standard suspension polymerization method for producing macroporous copolymer beads.[1][5][6][12]
Safety Precaution: This procedure involves flammable and potentially hazardous chemicals. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Materials & Reagents
-
Styrene (inhibitor removed)
-
This compound (DVB, 80% grade is common)
-
Benzoyl Peroxide (BPO), initiator
-
Porogen (e.g., n-heptane or toluene)
-
Poly(vinyl alcohol) (PVA), suspending agent
-
Deionized Water
-
Methanol
-
Toluene (for washing)
-
Three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet.
Experimental Workflow
Caption: Workflow for macroporous bead synthesis.
Step-by-Step Methodology
-
Preparation of the Aqueous Phase:
-
In a beaker, dissolve the suspending agent (e.g., 1.0 g of PVA) in 200 mL of deionized water. Gentle heating may be required to facilitate dissolution.
-
Transfer the aqueous solution to the three-neck flask and begin stirring at a controlled rate (e.g., 300 RPM). The stirring speed is critical for controlling the final bead size.
-
-
Preparation of the Organic Phase:
-
In a separate beaker, combine the monomers and porogen. Example formulation for a moderately porous resin:
-
Styrene: 20 mL
-
This compound (80%): 20 mL
-
n-Heptane (porogen): 40 mL
-
-
Add the initiator (e.g., 0.4 g of Benzoyl Peroxide) to the organic mixture and stir until fully dissolved.
-
-
Polymerization:
-
Slowly add the organic phase to the stirring aqueous phase in the reaction flask. A suspension of fine droplets should form.
-
Purge the system with nitrogen for 15-20 minutes to remove oxygen, which can inhibit free-radical polymerization.
-
Heat the flask to the reaction temperature (typically 70-80°C for BPO) and maintain for 8-12 hours under a gentle nitrogen blanket.
-
Self-Validation Check: The initially clear organic droplets will turn opaque and then solid white as polymerization and phase separation proceed.
-
-
Work-up and Washing:
-
Allow the reactor to cool to room temperature.
-
Filter the contents to collect the polymer beads.
-
Wash the beads extensively with hot deionized water to remove the PVA, followed by washing with methanol to remove unreacted monomers.
-
-
Porogen Removal:
-
Transfer the air-dried beads to a cellulose thimble and perform a Soxhlet extraction with toluene for 12-24 hours to completely remove the porogen and any soluble, non-crosslinked polymer.
-
-
Drying:
-
Dry the purified beads in a vacuum oven at 60°C until a constant weight is achieved. This indicates complete removal of all solvents. The final product is a free-flowing white powder.
-
Section 4: Essential Characterization Techniques
Verifying the structure of the synthesized supports is crucial for ensuring their performance and reproducibility.
-
Scanning Electron Microscopy (SEM): Provides direct visualization of the bead morphology, surface texture, and internal porous structure.[1][9] It is the most direct way to confirm the macroporous nature of the material.
-
Gas Sorption Analysis (BET Method): Nitrogen adsorption-desorption isotherms are used to calculate the specific surface area (BET), total pore volume, and average pore diameter, primarily for pores in the micropore (<2 nm) and mesopore (2-50 nm) range.[1][10]
-
Mercury Intrusion Porosimetry: This technique is essential for quantifying the volume and size distribution of the larger macropores (>50 nm) that are critical for convective flow and access of large molecules.[1][13]
Section 5: Applications in Research and Drug Development
The ability to tune the physical properties of styrene-DVB supports makes them indispensable in several high-value applications.
-
High-Performance Liquid Chromatography (HPLC): Macroporous beads are the dominant packing material for reversed-phase HPLC.[14][15] Their rigid structure withstands high pressures, and the controlled pore size allows for the efficient separation of small molecules and large biomolecules.
-
Solid-Phase Peptide Synthesis (SPPS): While classic SPPS uses low-crosslinked (1-2% DVB) gel-type resins, highly crosslinked macroporous supports are also employed, particularly for continuous flow synthesis or when mechanical stability is paramount.[16]
-
Ion-Exchange Resins: The inert styrene-DVB backbone can be functionalized (e.g., via sulfonation to create cation exchangers or chloromethylation followed by amination for anion exchangers) to produce robust, high-capacity ion-exchange media.[1][3]
-
Catalyst and Enzyme Supports: The high surface area and stable framework provide an ideal platform for immobilizing catalysts or enzymes, facilitating heterogeneous catalysis and simplifying product purification.[1][2]
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. peptide.com [peptide.com]
- 5. uotechnology.edu.iq [uotechnology.edu.iq]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. US5216096A - Process for the preparation of cross-linked polymer particles - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Preparation of Porous Poly(Styrene-Divinylbenzene) Microspheres and Their Modification with Diazoresin for Mix-Mode HPLC Separations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes & Protocols: Functionalization of Divinylbenzene Copolymers
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical guide to the functionalization of styrene-divinylbenzene (Sty-DVB) copolymers, a cornerstone material in modern research and development. Sty-DVB resins, valued for their exceptional mechanical, thermal, and chemical stability, serve as a versatile scaffold for a multitude of applications.[1] Their utility is unlocked through chemical modification—or functionalization—of the aromatic rings within the polymer matrix. This guide delves into the causality behind key functionalization reactions, provides detailed, field-proven protocols for their execution, and explores the linkage between specific functionalities and their high-value applications, including ion-exchange chromatography, solid-phase synthesis, catalysis, and drug delivery.
The Styrene-Divinylbenzene Copolymer Scaffold: A Foundation for Innovation
Styrene-divinylbenzene copolymers are synthesized via suspension polymerization, creating porous beads with a robust, cross-linked structure.[2] The divinylbenzene (DVB) content is a critical parameter, dictating the degree of cross-linking which, in turn, governs the resin's rigidity, swelling characteristics, and solvent compatibility.[2][3] A lower DVB percentage (e.g., 1-2%) results in a more flexible resin that swells significantly in organic solvents like dichloromethane (DCM) and dimethylformamide (DMF), facilitating reagent access to the polymer's core.[3] This is often preferred for applications like solid-phase peptide synthesis (SPPS) where diffusion kinetics are paramount.[3] Conversely, higher cross-linking imparts greater mechanical strength and pressure resistance, essential for applications like high-performance liquid chromatography (HPLC).
The true power of the Sty-DVB platform lies in its aromatic backbone, which is amenable to a variety of electrophilic substitution and subsequent modification reactions. This allows for the precise introduction of functional groups, transforming the inert polymer into a highly specialized tool.
Core Functionalization Strategies: Pathways to Application-Specific Resins
The journey from a plain Sty-DVB bead to a functionalized resin involves a few key, well-established chemical pathways. The choice of pathway is dictated entirely by the desired end-application. Here, we explore the most common and impactful functionalization strategies.
Chloromethylation: The Gateway Functionalization
Chloromethylation is arguably the most crucial primary functionalization step, serving as the entry point for a vast array of subsequent modifications, most notably amination. This reaction introduces a chloromethyl group (-CH₂Cl) onto the phenyl rings of the copolymer.
Causality & Mechanistic Insight: The reaction is a classic Friedel-Crafts alkylation.[4] A chloromethylating agent, often generated in situ to avoid the use of the highly carcinogenic bis(chloromethyl) ether, reacts with the aromatic ring in the presence of a Lewis acid catalyst, such as stannic chloride (SnCl₄) or zinc chloride (ZnCl₂).[4][5][6] The catalyst polarizes the C-Cl bond of the electrophile, making the carbon atom more susceptible to attack by the electron-rich aromatic ring. Controlling reaction parameters like temperature and time is critical to prevent side reactions, such as further alkylation leading to additional cross-linking between polymer chains.[4]
Applications:
-
Anion-Exchange Resins: The primary application is the synthesis of anion exchangers via subsequent amination.[5][7]
-
Solid-Phase Synthesis: The chloromethyl group is the anchor point for various linkers, such as the Merrifield linker used in SPPS.[4]
-
Catalyst Supports: It allows for the immobilization of catalytic species.
Amination: Creating Ion Exchangers and Reactive Handles
Amination follows chloromethylation to produce anion-exchange resins or resins with primary/secondary amine functionalities for further derivatization.
Causality & Mechanistic Insight: This is a nucleophilic substitution reaction where an amine (e.g., trimethylamine, dimethylamine) attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion.[5][8] The choice of amine determines the nature of the final functional group. For strong base anion exchangers, a tertiary amine like trimethylamine is used to create a quaternary ammonium salt.[5][9] For weak base anion exchangers or for creating a reactive handle for further synthesis, primary or secondary amines are used.[10]
Applications:
-
Ion-Exchange Chromatography: Used for the separation of anionic molecules like proteins, peptides, and nucleic acids.[10][11]
-
Solid-Phase Peptide Synthesis (SPPS): Aminomethylated resins are the foundation for attaching various linkers, like the Rink Amide linker for producing peptide amides.[3][12]
-
Scavenger Resins: Resins with primary or secondary amines can be used to "scavenge" or remove excess electrophilic reagents from a reaction mixture.
Sulfonation: Generating Strong Cation Exchangers
Sulfonation introduces sulfonic acid groups (-SO₃H) onto the aromatic rings, creating strong acid cation-exchange resins.
Causality & Mechanistic Insight: This is an electrophilic aromatic substitution reaction. A strong sulfonating agent, such as concentrated sulfuric acid (H₂SO₄) or oleum (H₂SO₄ + SO₃), is used.[13] The electrophile is SO₃, which attacks the aromatic ring. The degree of sulfonation, and thus the ion-exchange capacity, can be controlled by adjusting reaction time, temperature, and the strength of the sulfonating agent.[14][15] It is important to note that harsh sulfonation conditions can lead to the formation of sulfone bridges between phenyl rings, which introduces additional, often undesirable, cross-linking.[13]
Applications:
-
Cation-Exchange Chromatography: Widely used for separating cationic species like amino acids and inorganic cations.[16]
-
Acid Catalysis: The immobilized sulfonic acid groups act as solid acid catalysts for reactions like esterification and alkylation, offering advantages in catalyst recovery and reuse.[17][18]
-
Drug Delivery: The ionic interaction between the sulfonic acid groups and basic drugs can be used to control drug release.[14][15]
Experimental Workflows & Protocols
The following section provides detailed, step-by-step protocols for the key functionalization reactions described above. These protocols are designed to be self-validating, with integrated characterization steps to confirm successful modification.
Visualization of Core Functionalization Workflows
The following diagrams illustrate the logical flow of the primary functionalization strategies.
Caption: Core pathways for Sty-DVB functionalization.
Protocol 1: Chloromethylation of Sty-DVB Resin
Objective: To introduce chloromethyl groups onto a Sty-DVB copolymer backbone. This protocol uses 1,4-bis(chloromethoxy) butane as a safer alternative to chloromethyl methyl ether.[5]
Materials:
-
Styrene-DVB copolymer beads (e.g., 2% DVB, 100-200 mesh)
-
Dichloromethane (DCM), anhydrous
-
1,4-bis(chloromethoxy) butane
-
Stannic chloride (SnCl₄), anhydrous
-
Methanol
-
Dioxane
-
1 N Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
Resin Swelling: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 10 g of Sty-DVB resin. Add 80 mL of anhydrous DCM and stir gently for 1 hour at room temperature to swell the beads.
-
Reagent Preparation: Cool the flask to 0°C in an ice bath.
-
Reaction: To the stirring suspension, add 1,4-bis(chloromethoxy) butane (a molar excess relative to styrene units). Then, slowly add stannic chloride (catalytic amount, e.g., 0.1 equivalents) dropwise via a syringe.[5] The mixture may change color.
-
Incubation: Allow the reaction to warm to room temperature and stir overnight (18-20 hours).[5]
-
Quenching: Cool the mixture back to 0°C and carefully quench the reaction by slowly adding 50 mL of 1 N HCl to decompose the catalyst complex.
-
Washing: Filter the resin beads using a Büchner funnel. Wash the beads sequentially with:
-
Deionized water (3 x 100 mL)
-
Water-Dioxane (1:1 mixture, 2 x 100 mL)
-
Dioxane (2 x 100 mL)
-
Methanol (3 x 100 mL)[5]
-
-
Drying: Dry the chloromethylated resin beads under vacuum at room temperature overnight.
Validation:
-
FTIR Spectroscopy: Compare the spectrum of the product to the starting material. Look for the appearance of a C-Cl stretching peak around 670-850 cm⁻¹ and a -CH₂- wagging peak around 1265 cm⁻¹.
-
Elemental Analysis: Determine the chlorine content (%) of the resin. This allows for the calculation of the degree of functionalization (mmol Cl per gram of resin).
Protocol 2: Amination of Chloromethylated Resin (Strong Base Anion Exchanger)
Objective: To convert a chloromethylated resin into a strong base anion exchanger with quaternary ammonium groups.[5]
Materials:
-
Chloromethylated Sty-DVB resin (from Protocol 1)
-
Acetone
-
45% Aqueous trimethylamine solution
-
Deionized water
-
Methanol
Procedure:
-
Resin Suspension: In a round-bottom flask with a magnetic stirrer, suspend 5 g of the dried chloromethylated resin in 60 mL of acetone.
-
Reaction: Add 15 mL of 45% aqueous trimethylamine solution to the flask.[5]
-
Incubation: Stir the mixture at room temperature overnight (approx. 20 hours).[19]
-
Washing: Filter the resin beads. Wash sequentially with:
-
Acetone (2 x 50 mL)
-
Deionized water (5 x 100 mL, until the filtrate is neutral)
-
Methanol (2 x 50 mL)
-
-
Drying: Dry the aminated resin under vacuum at 40-50°C.
Validation:
-
FTIR Spectroscopy: The C-Cl peak should disappear. New peaks corresponding to C-N stretching may appear.
-
Titration (Ion-Exchange Capacity):
-
Accurately weigh ~1 g of the dried resin (in Cl⁻ form).
-
Wash thoroughly with deionized water.
-
Elute the chloride ions by passing a large volume (e.g., 200 mL) of 1 M sodium nitrate (NaNO₃) solution through a column packed with the resin.
-
Collect the eluate and titrate the displaced Cl⁻ ions with a standardized silver nitrate (AgNO₃) solution using potassium chromate as an indicator.
-
The capacity (in meq/g) is calculated based on the amount of AgNO₃ used. A typical capacity might be 3.5-3.8 meq/g.[5]
-
Protocol 3: Sulfonation of Sty-DVB Resin
Objective: To introduce sulfonic acid groups onto a Sty-DVB copolymer to create a strong acid cation exchanger.[15]
Materials:
-
Styrene-DVB copolymer beads
-
Dichloromethane (DCM)
-
Concentrated Sulfuric Acid (98%)
-
Deionized water (ice-cold and room temperature)
Procedure:
-
Resin Swelling: Swell 5 g of Sty-DVB resin in 20 mL of DCM for at least 30 minutes in a flask.[15]
-
Reaction: Place the flask in an oil bath. Slowly and carefully add 50 mL of concentrated sulfuric acid to the swollen beads.
-
Incubation: Heat the mixture to 70-80°C and maintain this temperature for 3-4 hours with periodic shaking or gentle stirring.[13][15]
-
Cooling & Quenching: Cool the reaction mixture to room temperature. Very carefully and slowly, pour the mixture into a beaker containing 250 mL of ice-cold deionized water with vigorous stirring. This step is highly exothermic.
-
Washing: Decant the dilute acid. Wash the sulfonated resin beads extensively with deionized water until the washings are neutral to pH paper.
-
Drying: Dry the resin under vacuum at 50-60°C.
Validation:
-
FTIR Spectroscopy: Look for the appearance of strong characteristic peaks for the sulfonic acid group: S=O stretching around 1350 cm⁻¹ and 1180 cm⁻¹, and S-O stretching around 1040 cm⁻¹ and 1010 cm⁻¹.[20]
-
Titration (Ion-Exchange Capacity):
-
Accurately weigh ~1 g of the dried resin (in H⁺ form).
-
Suspend the resin in 100 mL of deionized water.
-
Titrate the suspension with a standardized sodium hydroxide (NaOH) solution to a phenolphthalein endpoint.
-
The capacity (in meq/g) is calculated from the volume of NaOH consumed.
-
Data Summary & Characterization
Successful functionalization is quantified by the degree of substitution or ion-exchange capacity. The choice of reaction conditions directly impacts these outcomes.
| Functionalization | Key Reagents | Typical Conditions | Target Functional Group | Typical Capacity (meq/g) | Primary Application |
| Chloromethylation | 1,4-bis(chloromethoxy) butane, SnCl₄ | 0°C to RT, 18-20h | -CH₂Cl | 1.5 - 4.5 (mmol Cl/g) | Intermediate for Amination |
| Amination (Strong Base) | Trimethylamine | RT, 20h | -CH₂N(CH₃)₃⁺Cl⁻ | 3.5 - 4.0[5] | Anion-Exchange |
| Amination (Weak Base) | Dimethylamine | 90°C, 5h[5] | -CH₂N(CH₃)₂ | Varies | Anion-Exchange, Scavenger |
| Sulfonation | Conc. H₂SO₄ | 70-90°C, 3-4h | -SO₃H | 0.3 - 1.8+[16] | Cation-Exchange, Catalysis |
Conclusion: A Platform for Discovery
The functionalization of styrene-divinylbenzene copolymers is a mature yet continually evolving field. The protocols and principles outlined in this guide provide a robust foundation for researchers to create tailored materials for a wide range of scientific challenges. From purifying therapeutic proteins with ion-exchange resins to synthesizing novel drug candidates on a solid support, functionalized Sty-DVB copolymers remain an indispensable tool in the modern laboratory. Understanding the causality behind these modifications empowers scientists to not only replicate established methods but also to innovate and develop novel materials for the applications of tomorrow.
References
- 1. mdpi.com [mdpi.com]
- 2. uotechnology.edu.iq [uotechnology.edu.iq]
- 3. peptide.com [peptide.com]
- 4. web.itu.edu.tr [web.itu.edu.tr]
- 5. sid.ir [sid.ir]
- 6. CA1037642A - Process for the chloromethylation of styrene-divinylbenzene copolymers - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. US5523327A - Process for preparing ion exchange resins by chloromethylation of crosslinked styrene copolymers in the presence of saturated hydrocarbon swelling agents - Google Patents [patents.google.com]
- 10. WO2000050465A2 - Styrene/divinylbenzene copolymers functionalized with a high degree of aminomethyl groups - Google Patents [patents.google.com]
- 11. Functionalization of this compound/N-vinylpyrrolidone copolymer particles: ion exchangers for solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fluorochem.co.uk [fluorochem.co.uk]
- 13. mdpi.com [mdpi.com]
- 14. Preparation and evaluation of differently sulfonated styrene-divinylbenzene cross-linked copolymer cationic exchange resins as novel carriers for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Preparation and Evaluation of Differently Sulfonated Styrene–this compound Cross-linked Copolymer Cationic Exchange Resins as Novel Carriers for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sulfonated and sulfoacylated poly(styrene-divinylbenzene) copolymers as packing materials for cation chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. nbinno.com [nbinno.com]
- 18. nbinno.com [nbinno.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Divinylbenzene (DVB) Technical Support Center: Preventing Premature Polymerization
Introduction
Divinylbenzene (DVB) is an essential cross-linking agent, critical for synthesizing a wide range of polymers, from ion-exchange resins to chromatographic packings. However, its high reactivity, conferred by its two vinyl groups, also makes it highly susceptible to premature, spontaneous polymerization during storage. This uncontrolled reaction can degrade monomer quality, render entire batches unusable, and in severe cases, lead to dangerous exothermic events.
This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth resource for understanding and preventing the premature polymerization of DVB. We will move beyond simple storage instructions to explain the underlying chemical mechanisms, enabling you to make informed decisions to protect your materials, experiments, and laboratory safety.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of DVB Stability
This section addresses the core principles governing DVB's stability. Understanding these concepts is the first step toward effective storage and handling.
Q1: What causes this compound to polymerize spontaneously?
A1: this compound polymerizes via a free-radical chain reaction. This process can be initiated by exposure to heat, light (UV), or the presence of contaminants that can generate radicals.[1] The two vinyl groups on the benzene ring are highly susceptible to attack by free radicals. Once initiated, the reaction is self-sustaining and exothermic, meaning it generates its own heat, which in turn accelerates the polymerization rate.[2] If not controlled, this can lead to a runaway reaction, causing a rapid increase in temperature and pressure within the storage container.[2][3]
Q2: What is the role of the inhibitor, typically 4-tert-butylcatechol (TBC)?
A2: 4-tert-butylcatechol (TBC) is a polymerization inhibitor, not a negative catalyst. It does not stop the polymerization reaction itself but functions as a free-radical scavenger .[4][5] Its primary role is to intercept and neutralize free radicals as they form, preventing them from initiating the polymerization chain reaction. TBC is highly effective at this, which is why it is the most common inhibitor used for DVB and other reactive monomers like styrene.[2][6]
Q3: Why is a small amount of dissolved oxygen necessary for TBC to function?
A3: This is a critical and often misunderstood aspect of DVB storage. TBC is only an effective inhibitor in the presence of oxygen .[7][8] The currently accepted mechanism involves oxygen first reacting with an initiating radical (R•) to form a peroxide radical (ROO•). The TBC molecule then efficiently donates a hydrogen atom to this peroxide radical, neutralizing it and forming a stable TBC radical that does not initiate further polymerization.[9]
-
Without Oxygen: Radicals (R•) will directly attack DVB molecules, initiating polymerization.
-
With Oxygen but without TBC: Peroxide radicals (ROO•) will form and can themselves initiate polymerization, leading to the formation of polyperoxides.[9][10]
-
With Both (Correct System): TBC effectively intercepts the peroxide radicals, stopping the chain reaction before it begins.
For this reason, you must never store DVB under an inert atmosphere like nitrogen or argon .[7] The container should be sealed but have a headspace of air.
Q4: What are the ideal storage conditions for DVB?
A4: Proper storage is a multi-faceted approach that controls temperature, light, and inhibitor concentration. The key is to minimize the rate of radical formation and ensure the inhibitor remains effective.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (36-46 °F) | Low temperatures significantly reduce the rate of spontaneous radical formation.[1][3] Storing above 32°C (90°F) drastically shortens shelf life and increases risk.[2][11] |
| Inhibitor (TBC) | Typically 900-1100 ppm upon shipping | This level is designed to provide protection for a reasonable shelf life under proper conditions.[2] It should be monitored and maintained above a minimum threshold (e.g., >1000 ppm for long storage).[2] |
| Atmosphere | Air (not inert gas) | A minimum of 15-30 ppm of dissolved oxygen is required for the TBC inhibitor to be effective.[2] The headspace in the container provides this. |
| Light | Store in amber or opaque containers, away from UV light | UV light can initiate the formation of free radicals, depleting the inhibitor and starting polymerization.[1] |
| Container | Tightly sealed original container | Prevents contamination from moisture, dust, or other chemicals that could initiate polymerization.[3] Must be kept upright to prevent leakage. |
Q5: How long can I store DVB? What is its typical shelf life?
A5: The shelf life is highly dependent on storage conditions. If stored under the ideal conditions described above (2-8°C, protected from light), DVB is typically stable for at least one year.[12] However, if recommended conditions are not met, the inhibitor can be depleted in as little as 30 days.[7] Regular inspection and monitoring of the inhibitor level are crucial for long-term storage.
Part 2: Visualizing the Chemistry of DVB Stability
Understanding the chemical pathways is key to troubleshooting. The following diagrams illustrate the polymerization and inhibition mechanisms.
Caption: DVB Polymerization vs. Inhibition Pathways.
Part 3: Troubleshooting Guide - Addressing Specific Issues
This section is designed to help you diagnose and solve common problems encountered during DVB storage and handling.
Q6: I see a haze, cloudiness, or solid particles in my DVB. What does this mean and what should I do?
A6: The presence of haze, cloudiness, or solid particulates is a clear indication that polymerization has begun.[7] The solution will appear hazy at low polymer concentrations (<20 ppm) and cloudy or milky at higher concentrations.[7]
-
Immediate Action: Do NOT use the DVB. The polymerization process is exothermic, and using partially polymerized monomer can lead to uncontrolled reactions in your experiment.
-
Assessment: The DVB is likely no longer viable for most applications. The presence of polymer indicates that the inhibitor has been depleted or overwhelmed.
-
Disposal: The material should be considered off-specification. Dispose of the contents and container as hazardous waste according to your institution's and local regulations.[2][7] Do not attempt to heat or distill the material, as this can accelerate the polymerization to a dangerous level.[2]
Q7: My DVB has been stored for over a year, but it looks clear. Is it still safe to use? How can I check the inhibitor level?
A7: While visual clarity is a good sign, it does not guarantee that the TBC inhibitor is at a sufficient level to prevent polymerization once the bottle is opened or used in a reaction. TBC is consumed over time, even under ideal conditions.[7]
Protocol: Qualitative Test for Polymer Presence A simple field test can confirm the absence of significant polymer formation.[7]
-
Obtain a representative sample (e.g., 5 mL) of the DVB monomer from storage.
-
Add the sample to a clean, clear test tube.
-
Add 25 mL of dry, reagent-grade methanol to the test tube.
-
Mix the contents thoroughly.
-
Observe the solution:
-
Clear: No significant polymer is present.
-
Hazy/Cloudy: Polymer is present, and the DVB should not be used.[7]
-
Protocol: Colorimetric Estimation of TBC Concentration (Based on ASTM D4590) This method provides a quantitative measure of the TBC level.[7][9][13]
-
Prepare Reagents:
-
Sodium Hydroxide (NaOH) solution (e.g., 1 M in deionized water).
-
TBC calibration standards in pure, uninhibited styrene or a similar solvent (e.g., 0, 5, 10, 15, 25 ppm).
-
-
Sample Preparation:
-
Pipette a known volume of your DVB sample (e.g., 10 mL) into a separatory funnel.
-
Add an equal volume of the NaOH solution.
-
Shake vigorously for 30 seconds. The TBC will react with the NaOH to form a colored salt in the aqueous (lower) layer.
-
Allow the layers to separate and drain the colored aqueous layer into a cuvette.
-
-
Measurement:
-
Using a spectrophotometer, measure the absorbance of the sample at approximately 490 nm.[9]
-
Compare the absorbance of your sample to the calibration curve generated from the standards to determine the TBC concentration.
-
-
Interpretation: If the TBC concentration is below the recommended level for your application or storage (e.g., below 10-15 mg/L for styrene, with similar levels being cautious for DVB), you should either add more inhibitor or use the monomer immediately.[9][13]
Q8: The storage refrigerator failed, and my DVB was at room temperature (25°C) for a week. What should I do?
A8: Elevated temperature is the most significant cause of TBC depletion.[7] A week at 25°C has likely consumed a substantial portion of the inhibitor, significantly increasing the risk of polymerization.
-
Workflow:
-
Do Not Assume it is Safe: Immediately treat the material as suspect.
-
Check for Polymers: Perform the qualitative methanol test described in Q7. If any haze is present, dispose of the material.
-
Measure TBC Level: If the methanol test is clear, proceed with the quantitative TBC measurement (Q7).
-
Decision:
-
If TBC levels are sufficient, the DVB may still be usable, but it should be prioritized for immediate use.
-
If TBC levels are low, the risk of polymerization is high. The safest course of action is to dispose of the material.
-
-
Caption: Troubleshooting Workflow for DVB Quality Assessment.
Q9: I need to use inhibitor-free DVB for my reaction. How can I safely remove the TBC?
A9: Removing the inhibitor makes the DVB extremely prone to polymerization, so it must be done immediately before use . The purified, uninhibited DVB should never be stored. The most common and effective laboratory method is passing it through a column of activated basic alumina.[14] Washing with a sodium hydroxide solution is also possible but may introduce water.[15][16]
Protocol: Inhibitor Removal using an Alumina Column
-
Prepare the Column: Pack a glass chromatography column with activated basic alumina. The amount should be roughly 10-20 times the weight of the DVB to be purified.
-
Elute the DVB: Gently pour the inhibited DVB onto the top of the column and allow it to pass through via gravity. The TBC, being a phenolic compound, will be adsorbed by the basic alumina.
-
Collect the Monomer: Collect the clear, inhibitor-free DVB as it elutes from the column.
-
Immediate Use: Use the purified DVB without any delay. Any leftover uninhibited monomer should be disposed of properly, not stored.
References
- 1. This compound | 1321-74-0 [chemicalbook.com]
- 2. scribd.com [scribd.com]
- 3. fishersci.com [fishersci.com]
- 4. chempoint.com [chempoint.com]
- 5. Uses|p-Tert Butylcatechol|TBC-Hosea Chem [hoseachem.com]
- 6. 4-tert-Butylcatechol - Wikipedia [en.wikipedia.org]
- 7. scribd.com [scribd.com]
- 8. US3527822A - this compound polymerization inhibitors - Google Patents [patents.google.com]
- 9. metrohm.com [metrohm.com]
- 10. bdmariners.org [bdmariners.org]
- 11. benchchem.com [benchchem.com]
- 12. ジビニルベンゼン technical grade, 80% | Sigma-Aldrich [sigmaaldrich.com]
- 13. Monitoring of 4-tert-butylcatechol in styrene in accordance with ASTM D4590 | Metrohm [metrohm.com]
- 14. US9605203B2 - Composition preventing the polymerization of ethylenically unsaturated monomers and the removal thereof before polymerization - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and characterization of poly(styrene-co-divinylbenzene) and nanomagnetite structures - PMC [pmc.ncbi.nlm.nih.gov]
identifying and minimizing side reactions in divinylbenzene polymerization
A Senior Application Scientist's Guide to Identifying and Minimizing Side Reactions
Welcome to the technical support center for divinylbenzene (DVB) polymerization. This guide is designed for researchers, scientists, and professionals in drug development who utilize DVB as a critical crosslinking agent. This compound is significantly more reactive than monofunctional monomers like styrene, and this high reactivity can lead to a variety of side reactions that compromise the structural integrity, morphology, and performance of the final polymer.[1][2]
This document provides in-depth, field-proven insights into identifying, troubleshooting, and minimizing these undesirable reactions. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions during your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in DVB polymerization?
A1: The primary side reactions stem from the bifunctional nature of DVB. Key issues include:
-
Premature Polymerization: Uncontrolled, often exothermic polymerization during storage or handling, leading to gelation.[3][4]
-
Incomplete Conversion (Residual Vinyl Groups): One vinyl group reacts while the other remains pendant in the polymer network. This reduces the crosslinking density and alters the material's mechanical and chemical properties.
-
Intramolecular Crosslinking (Cyclization): A growing polymer chain containing a pendant DVB vinyl group reacts with itself, forming a loop. This consumes a vinyl group that would otherwise contribute to network formation, leading to a lower effective crosslink density.
-
Formation of Insoluble "Popcorn" Polymers: A form of uncontrolled, heterogeneous polymerization that results in insoluble, cauliflower-like polymer masses that can clog reactors and are difficult to remove.
-
Phase Separation and Inhomogeneity: Due to different reactivity ratios, especially in copolymerization (e.g., with styrene), regions of varying crosslink density can form, leading to heterogeneous materials.[2][5]
Q2: Why is this compound so much more prone to premature polymerization than styrene?
A2: There are two main reasons. First, DVB has two reactive vinyl groups, doubling the probability of initiating a polymerization event compared to styrene's single group. Second, once a small amount of DVB polymerizes (as little as 2-3%), the resulting crosslinked network forms a gel that is insoluble in the remaining monomer.[1] This gelation dramatically increases the viscosity of the medium, which slows the termination reactions between growing polymer chains (a phenomenon known as the Trommsdorff or gel effect).[5] With termination hindered, the polymerization rate auto-accelerates, often leading to a rapid, exothermic, and uncontrolled reaction.
Q3: My DVB monomer contains an inhibitor. Do I need to remove it before starting my reaction?
A3: Yes, in almost all cases. Commercial DVB is shipped with an inhibitor, most commonly 4-tert-butylcatechol (TBC), to prevent polymerization during transport and storage.[1][6] This inhibitor is designed to scavenge free radicals. If not removed, it will interfere with your initiator, leading to long induction periods, low initiation efficiency, or complete failure of the polymerization reaction.[7]
Q4: What is the role of oxygen in storing DVB? I thought inert gas was better for preventing unwanted reactions.
A4: This is a critical and often misunderstood point. Common phenolic inhibitors like TBC require the presence of dissolved oxygen (typically 15-30 ppm) to function effectively.[6][8] The inhibitor molecule itself does not directly terminate growing polymer chains; instead, it reacts with oxygen to form a nitroxy radical, which is the active inhibiting species. Therefore, storing DVB under an inert gas blanket (like nitrogen or argon) will render the TBC inhibitor useless and can lead to hazardous, uncontrolled polymerization.[6]
Troubleshooting Guides
Problem 1: Premature Polymerization (Gelation in Monomer Bottle or Reactor)
Symptoms:
-
The DVB monomer is hazy, cloudy, or contains visible solid particles.
-
The viscosity of the monomer has noticeably increased.
-
The entire monomer bottle has solidified into an insoluble gel.
-
The reaction mixture gels immediately upon heating or initiator addition, before the intended reaction time.
Causality Analysis: Premature polymerization occurs when the inhibitor system fails or is overwhelmed. This is a classic free-radical chain reaction that has been unintentionally initiated.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for premature DVB polymerization.
Diagnostic & Corrective Actions:
-
Check Inhibitor Concentration: The TBC level in stored DVB should be maintained above 900 ppm.[6] If depleted, additional TBC may be added. However, if polymerization has already begun (indicated by haziness), it is often safer to discard the monomer.
-
Ensure Oxygen Presence: As discussed in the FAQ, TBC requires oxygen. Never use an inert gas blanket for DVB storage tanks.[6]
-
Control Temperature: DVB should be stored below 27°C (80°F).[9] High temperatures accelerate both inhibitor depletion and the rate of polymerization.[6] In hot weather, drums can be cooled with a water spray.[8]
-
Prevent Contamination: DVB can polymerize violently in the presence of contaminants like acids, peroxides, and metal salts (e.g., iron chloride from rust).[4][8] Always use clean, dry glassware and equipment.
Problem 2: Low Polymer Yield or Incomplete Conversion
Symptoms:
-
The final polymer yield is significantly lower than theoretically expected.
-
The isolated polymer is sticky or gummy, indicating the presence of unreacted monomer or oligomers.
-
Analytical characterization (e.g., FTIR, NMR) shows a high concentration of unreacted vinyl groups.
Causality Analysis: Low conversion is typically due to issues with the initiation step or premature termination of growing polymer chains.
Potential Causes and Solutions:
| Potential Cause | Underlying Reason | Recommended Solution |
| Residual Inhibitor | The polymerization inhibitor (TBC) was not fully removed and is scavenging the initiator radicals.[7] | Ensure the inhibitor removal step is complete. Pass the monomer through an inhibitor-removal column or perform an alkaline wash followed by distillation.[10] |
| Ineffective Initiator | The initiator has degraded due to improper storage or is being used outside its optimal temperature range. | Store initiators at the recommended temperature. Select an initiator with a suitable half-life for your reaction temperature (e.g., AIBN is common for 70°C).[11] |
| Insufficient Initiator | The initiator concentration is too low to sustain the polymerization to high conversion. | Increase the initiator concentration. A typical starting point is 1-2 wt% with respect to the monomer.[11] |
| Presence of an Inhibiting Solvent/Agent | Certain solvents or additives can act as chain transfer agents or inhibitors, terminating polymerization. | Review all components in the reaction mixture for known inhibiting properties. Ensure solvents are purified and free of contaminants. |
| Low Reaction Temperature | The temperature is too low for the chosen initiator to decompose at an effective rate. | Increase the reaction temperature to match the initiator's optimal range. |
Identifying Side Products: Key Analytical Techniques
Choosing the right analytical tool is crucial for understanding the extent and nature of side reactions.
Caption: Decision tree for selecting analytical techniques.
-
Fourier-Transform Infrared Spectroscopy (FTIR): This is the workhorse technique for DVB polymerization. It is excellent for semi-quantitative analysis of unreacted vinyl groups. The C=C stretching vibration of the vinyl group appears around 1630 cm⁻¹. By comparing the peak height of this signal to an internal standard (like the aromatic ring vibrations around 1609 cm⁻¹), you can track the conversion of vinyl groups throughout the reaction.[12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For soluble polymers or oligomers, ¹H NMR provides detailed structural information. It can distinguish between the protons of reacted and unreacted vinyl groups, providing a quantitative measure of conversion and helping to identify products of cyclization.[11][14]
-
Scanning Electron Microscopy (SEM): Essential for suspension, emulsion, or precipitation polymerizations. SEM images reveal the morphology, size, and uniformity of the resulting polymer beads. Irregular shapes can indicate that DVB's high reactivity is disturbing the particle formation process.[2][14]
-
Gel Permeation Chromatography (GPC/SEC): Used to analyze the molecular weight and polydispersity of any soluble fractions (e.g., before the gel point or from cyclization side products).
-
Differential Scanning Calorimetry (DSC): DSC can be used to study the kinetics of the polymerization by measuring the heat flow. It can also determine the glass transition temperature (Tg) of the final polymer, which is related to the crosslink density.[11]
Experimental Protocols
Protocol 1: Qualitative Test for Polymer in DVB Monomer
This rapid test helps determine if premature polymerization has occurred during storage.[6]
Materials:
-
Representative sample of DVB monomer
-
Clean, clear glass test tube
-
Reagent-grade methanol
Procedure:
-
Add 5 mL of the DVB monomer sample to the test tube.
-
Add 25 mL of dry, reagent-grade methanol to the same test tube.
-
Cap the test tube and shake vigorously to mix.
-
Observe the solution against a well-lit background.
-
Clear Solution: No significant amount of polymer is present.
-
Hazy Solution: A low concentration (<20 ppm) of polymer is present. The monomer should be used with caution or filtered.
-
Cloudy/Milky Solution: A higher concentration (>20 ppm) of polymer is present. The monomer is likely unsuitable for use and should be discarded safely.
-
Protocol 2: Inhibitor Removal via Alkaline Wash
This procedure is used to remove phenolic inhibitors like TBC before polymerization.[10]
Materials:
-
DVB monomer
-
1 M Sodium Hydroxide (NaOH) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flask
Procedure:
-
Place the DVB monomer in a separatory funnel.
-
Add an equal volume of 1 M NaOH solution. Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure. The aqueous layer will turn brown as it extracts the phenolic inhibitor.
-
Allow the layers to separate completely, then drain and discard the lower aqueous layer.
-
Repeat the wash with fresh 1 M NaOH solution until the aqueous layer remains colorless.
-
Wash the DVB with an equal volume of deionized water to remove residual NaOH. Drain the aqueous layer.
-
Wash the DVB with an equal volume of brine to aid in the removal of water. Drain the aqueous layer.
-
Transfer the washed DVB to a clean, dry Erlenmeyer flask. Add a small amount of anhydrous magnesium sulfate or sodium sulfate to act as a drying agent. Swirl the flask and let it sit for 15-20 minutes.
-
Filter or decant the dry DVB monomer. Crucially, the inhibitor-free DVB is now highly reactive and should be used immediately. Do not attempt to store it for an extended period.
References
- 1. US3527822A - this compound polymerization inhibitors - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. DIVINYL BENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scribd.com [scribd.com]
- 7. Sciencemadness Discussion Board - Unable to get styrene to polymerize... - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. scribd.com [scribd.com]
- 9. skuld.com [skuld.com]
- 10. Synthesis and characterization of poly(styrene-co-divinylbenzene) and nanomagnetite structures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. future4200.com [future4200.com]
- 12. researchgate.net [researchgate.net]
- 13. arxiv.org [arxiv.org]
- 14. resolvemass.ca [resolvemass.ca]
Technical Support Center: Impact of Divinylbenzene (DVB) Impurities on Polymerization Kinetics
Welcome to the technical support center for divinylbenzene (DVB) polymerization. This guide is designed for researchers, scientists, and professionals in drug development and polymer science. Here, we will address common issues related to the impact of impurities in DVB on polymerization kinetics, providing in-depth, experience-based troubleshooting advice and practical protocols to ensure the integrity and reproducibility of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions about DVB impurities and their general effects.
Q1: What are the most common impurities in commercial DVB and why are they present?
Commercial DVB is rarely pure and is typically sold as a mixture containing m- and p-divinylbenzene, along with several manufacturing byproducts.[1] The production process, which involves the dehydrogenation of diethylbenzene, results in a mixture that includes ethylvinylbenzene (EVB) and unreacted diethylbenzene.[1][2] Additionally, to prevent premature polymerization during transport and storage, a stabilizer, most commonly 4-tert-butylcatechol (TBC), is added at concentrations around 1000 ppm.[2][3] Therefore, a typical commercial DVB grade (e.g., DVB-55) contains approximately 55% this compound isomers, with the remainder being primarily ethylvinylbenzene and the TBC inhibitor.[2]
Q2: How do impurities generally affect DVB polymerization kinetics?
Impurities can have profound and varied effects on free-radical polymerization. They can be broadly categorized as:
-
Inhibitors: These are substances like TBC that completely stop the polymerization process until they are consumed.[4][5] They act as radical scavengers, reacting with and neutralizing the initial radicals generated by the initiator, leading to a pronounced "induction period" where no polymer formation occurs.
-
Retarders: These impurities slow down the rate of polymerization. Unlike inhibitors, they do not completely halt the reaction but reduce the concentration of active propagating radicals, leading to longer reaction times and potentially lower final conversion.
-
Chain Transfer Agents: Compounds like ethylvinylbenzene can participate in chain transfer reactions. This process terminates a growing polymer chain and creates a new, potentially less reactive radical, which can lead to a decrease in the overall polymerization rate and a reduction in the final polymer's molecular weight and crosslink density.
Q3: Why is my polymerization reaction completely inhibited or showing a long induction period?
The most common cause of complete inhibition or a significant induction period is the presence of the stabilizing inhibitor, 4-tert-butylcatechol (TBC).[4][5] TBC is a highly effective free-radical scavenger that is intentionally added to DVB to ensure its stability during shipping and storage.[3][5] It works by quenching the primary radicals produced by your initiator (e.g., AIBN, benzoyl peroxide), preventing them from initiating polymer chains.[4][6] The polymerization will only commence after the TBC has been completely consumed by these radicals. Therefore, it is a critical and mandatory step to remove the inhibitor from the monomer immediately before use.
Q4: I'm observing poor mechanical strength and low crosslink density in my final polymer. Could DVB impurities be the cause?
Yes, this is a very likely scenario. The primary non-inhibitor impurity in commercial DVB is ethylvinylbenzene (EVB).[1][2] Since EVB is a monofunctional monomer (it has only one vinyl group), it acts as a diluent and a chain transfer agent. When it gets incorporated into a growing polymer chain, it terminates that chain's potential for further crosslinking at that site. This incorporation reduces the overall crosslink density of the final polymer network, leading to increased swelling, lower rigidity, and compromised mechanical properties.[7] Inconsistent results between batches can often be traced back to variations in the DVB/EVB ratio.[8]
Part 2: Troubleshooting Guide
This section provides a problem-and-solution format for specific experimental issues.
Problem 1: Complete Inhibition or Extended Induction Period
-
Question: My DVB polymerization reaction fails to initiate for an extended period, or not at all, even with a sufficient amount of initiator. What is the primary cause and how do I resolve it?
-
Expert Analysis & Solution: This classic symptom points directly to the presence of the polymerization inhibitor, 4-tert-butylcatechol (TBC). TBC is a phenolic compound designed to scavenge free radicals.[4] For polymerization to begin, your initiator must first generate enough radicals to consume all the TBC present in the monomer. This "induction period" is directly proportional to the TBC concentration.
The definitive solution is to remove the TBC before starting your experiment. The most common and effective laboratory method is to pass the DVB monomer through a column packed with basic alumina.[9] The polar phenolic group of TBC adsorbs strongly to the alumina surface, while the non-polar DVB and EVB pass through freely.
Mechanism of TBC Inhibition: TBC inhibits polymerization by donating a hydrogen atom from one of its hydroxyl groups to a free radical (R•), effectively terminating it. This process creates a stable phenoxy radical that is not reactive enough to initiate a new polymer chain. Oxygen is required for TBC to be an effective inhibitor.[3][4]
Diagram 1: Mechanism of TBC Radical Scavenging
Problem 2: Inconsistent Polymerization Rates and Batch-to-Batch Variability
-
Question: My polymerization kinetics are inconsistent across different batches of DVB from the same supplier. Sometimes the reaction is fast, other times it is sluggish. How can I diagnose and control this?
-
Expert Analysis & Solution: This issue is almost always due to variations in the composition of the commercial DVB mixture, specifically the ratio of this compound isomers to ethylvinylbenzene (EVB). [2][8]While a supplier may label a product as "DVB-55," the exact percentage of active crosslinker (m- and p-DVB) versus the monofunctional EVB can fluctuate between production lots.
EVB does not contribute to the crosslinked network and effectively acts as a reactive diluent. A higher concentration of EVB will lead to a slower polymerization rate (due to a lower concentration of the more reactive DVB) and a lower final crosslink density.
[10][11]
To ensure reproducibility, you must establish a quality control (QC) protocol to qualify each new batch of DVB. The industry-standard method for this is Gas Chromatography (GC). By running a GC analysis, you can precisely quantify the percentages of m-DVB, p-DVB, m-EVB, and p-EVB. This allows you to either select batches with consistent profiles or adjust your formulations (e.g., initiator concentration, reaction time) to compensate for the variations.
Table 1: Typical Impurities in Commercial DVB and Their Kinetic Impact
Impurity Typical Grade (DVB-55) [2] Type Primary Impact on Polymerization Kinetics 4-tert-Butylcatechol (TBC) ~1000 ppm Inhibitor Introduces a significant induction period; reaction is halted until consumed. m-Ethylvinylbenzene ~25 wt% Monofunctional Monomer / Chain Transfer Agent Reduces overall crosslink density; lowers the rate of gelation. p-Ethylvinylbenzene ~13 wt% Monofunctional Monomer / Chain Transfer Agent Similar to m-EVB, reduces crosslinking and reaction rate. Naphthalene Traces Retarder Can slow the polymerization rate by forming less reactive radical species. Diethylbenzene Traces Inert Diluent Non-reactive; reduces the concentration of active monomers, slightly slowing the rate.
Part 3: Protocols & Methodologies
Protocol 1: Standard Procedure for Inhibitor (TBC) Removal using an Alumina Column
Objective: To remove the 4-tert-butylcatechol (TBC) inhibitor from commercial this compound monomer prior to polymerization.
Materials:
-
This compound (commercial grade, containing TBC)
-
Activated basic alumina (Brockmann I, standard grade, ~150 mesh, 58 Å)
-
Glass chromatography column (2-3 cm diameter, 20-30 cm length) with a stopcock
-
Glass wool or fritted glass disc
-
Clean, dry collection flask (amber glass recommended to prevent photo-initiation)
-
Beaker and glass funnel
-
Lab stand and clamps
Methodology:
-
Column Preparation:
-
Secure the chromatography column vertically to the lab stand.
-
Place a small plug of glass wool at the bottom of the column to retain the alumina.
-
Close the stopcock. Fill the column approximately halfway with the dry, activated basic alumina powder.
-
Tap the side of the column gently to ensure the alumina is well-packed and to remove any air pockets. A typical column for purifying 50-100 mL of monomer should contain about 10-15 cm of packed alumina.
-
Monomer Purification:
-
Place the clean, dry collection flask under the column outlet.
-
Carefully pour the DVB monomer directly onto the top of the alumina bed. Do not pre-wet the column.
-
Open the stopcock and allow the monomer to percolate through the alumina under gravity. The first few milliliters will be used to wet the entire column.
-
Collect the purified, inhibitor-free monomer in the collection flask.
-
Monitoring and Completion:
-
As the monomer passes through, you may observe a faint yellowish/brown band forming at the very top of the alumina column. This is the adsorbed TBC.
-
The capacity of the alumina is finite. A general rule of thumb is to use approximately 10-15 g of alumina for every 100 mL of monomer.
-
Once all the monomer has been collected, close the stopcock. The purified DVB is now ready for immediate use.
Causality & Trustworthiness: This protocol is self-validating. The physical separation of the TBC onto the alumina provides immediate visual confirmation. The purified monomer, when used in a polymerization reaction, should exhibit no induction period, confirming the successful removal of the inhibitor. For quantitative confirmation, the ASTM D4590 method can be used to measure TBC concentration before and after purification.
[4]---
Protocol 2: Quantification of DVB Purity and Impurity Profile via Gas Chromatography (GC-FID)
Objective: To determine the precise weight percent composition of this compound isomers, ethylvinylbenzene isomers, and other non-polymeric impurities in a monomer sample.
Instrumentation & Materials:
-
Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID)
-
Capillary column suitable for aromatic hydrocarbon separation (e.g., DB-5, HP-5, or similar 5% phenyl-methylpolysiloxane phase)
-
High-purity carrier gas (Helium or Hydrogen)
-
High-purity FID gases (Hydrogen and Air)
-
Autosampler vials with septa
-
High-purity solvent for dilution (e.g., Toluene or CS2)
-
DVB monomer sample
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the DVB monomer. A typical dilution is ~1 µL of DVB in 1 mL of toluene. This prevents column and detector overload.
-
Transfer the prepared sample into a GC vial and cap it securely.
-
GC Instrument Conditions (Example):
-
Inlet Temperature: 250 °C
-
Injection Volume: 1.0 µL
-
Split Ratio: 40:1 (or as appropriate for your system)
-
Carrier Gas Flow: ~1-2 mL/min (constant flow mode)
-
Oven Program:
-
Initial Temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 200 °C
-
Hold: Hold at 200 °C for 5 minutes
-
Detector (FID) Temperature: 280 °C
-
Analysis and Data Processing:
-
Run the prepared sample through the GC.
-
The resulting chromatogram will show distinct peaks for each component. The typical elution order is diethylbenzene, ethylvinylbenzene isomers, and finally this compound isomers.
-
Integrate the area of each peak.
-
Assuming the FID response factor is similar for all C10H10 and C10H14 isomers, the weight percent of each component can be calculated using the area percent method:
-
Wt% Component = (Area of Component Peak / Total Area of All Peaks) x 100
Causality & Trustworthiness: This protocol is based on established analytical methods like OSHA Method 89. T[8][12]he separation is based on the differential partitioning of components between the stationary phase and the mobile carrier gas, which is a fundamental and highly reproducible physical process. By using a standardized method, you create a self-validating system where results can be compared across batches and against supplier Certificates of Analysis, ensuring the chemical integrity of your starting materials.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. metrohm.com [metrohm.com]
- 5. 4-tert-Butylcatechol - Wikipedia [en.wikipedia.org]
- 6. Uses|p-Tert Butylcatechol|TBC-Hosea Chem [hoseachem.com]
- 7. researchgate.net [researchgate.net]
- 8. osha.gov [osha.gov]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. The Effect of this compound on the Structure and Properties of Polyethylene Films with Related Radiation Chemical Grafted Polystyrene and Sulfocationite Membranes [mdpi.com]
- 11. The Effect of this compound on the Structure and Properties of Polyethylene Films with Related Radiation Chemical Grafted Polystyrene and Sulfocationite Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analytical Method [keikaventures.com]
Technical Support Center: Managing Heat Evolution in Exothermic Divinylbenzene Polymerization
Welcome to the Technical Support Center for Divinylbenzene (DVB) Polymerization. This guide is designed for researchers, scientists, and drug development professionals who work with this highly versatile crosslinking agent. The free-radical polymerization of this compound is notoriously exothermic, and managing the heat generated is critical for safety, reproducibility, and achieving desired material properties. An uncontrolled reaction can lead to thermal runaway, a dangerous situation where the reaction rate increases exponentially with temperature, potentially causing reactor failure, boiling of solvents, and the release of flammable gases.[1][2]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to blend theoretical principles with practical, field-proven insights to ensure your success and safety.
Section 1: Troubleshooting Guide - Critical Event Management
This section addresses urgent issues that require immediate attention.
Q1: My reactor temperature is rising uncontrollably, and I suspect a thermal runaway. What are the immediate steps?
A1: Immediate action is paramount to prevent equipment damage and ensure personnel safety. A thermal runaway occurs when the rate of heat generation from the polymerization exceeds the rate of heat removal from the reactor.
Immediate Actions:
-
Emergency Cooling: If your reactor is equipped with an external cooling jacket or internal cooling coils, immediately apply the maximum cooling capacity. Use chilled water or a refrigerated coolant if available.
-
Stop Monomer/Initiator Feed: If you are feeding reactants, stop all pumps immediately to prevent adding more fuel to the reaction.
-
Introduce an Inhibitor/Retarder: If your setup includes a port for emergency additions, carefully introduce a "short-stop" agent or a retarder. A solution of hydroquinone or 4-tert-butylcatechol (TBC) in a suitable solvent can be used to quench the radical reaction. Be prepared for a potential increase in pressure upon addition.
-
Vent Pressure Safely: If the reactor pressure is rising to dangerous levels, vent the system through a designated emergency relief valve or rupture disc connected to a safe containment or scrubbing system.
-
Evacuate: If the temperature and pressure continue to rise uncontrollably despite these measures, evacuate the area immediately and alert safety personnel.
Causality Explained: The polymerization rate is highly dependent on temperature. As the temperature increases, the initiator decomposes faster, generating more free radicals. This accelerates the polymerization rate, which in turn releases more heat, creating a dangerous feedback loop. The highly crosslinked network formed during DVB polymerization also hinders chain termination, a phenomenon known as the gel effect or Trommsdorff effect, which further accelerates the reaction rate and heat evolution.[3]
Troubleshooting Flowchart: Suspected Thermal Runaway
Here is a logical workflow for managing a potential thermal runaway event.
References
effect of agitation speed on particle size in divinylbenzene suspension polymerization
Technical Support Center: Divinylbenzene Suspension Polymerization
A Guide for Scientists and Researchers on Controlling Particle Size via Agitation Speed
Welcome to the technical support center for this compound (DVB) suspension polymerization. As a Senior Application Scientist, I understand that precise control over particle size is critical for applications ranging from chromatography media to drug delivery systems. This guide is structured to address the common challenges and questions that arise during experimentation, focusing specifically on the pivotal role of agitation speed.
Part 1: Frequently Asked Questions (FAQs)
This section covers the fundamental principles governing the relationship between agitation speed and the resulting polymer bead characteristics.
Q1: What is the primary role of agitation in suspension polymerization?
In suspension polymerization, the monomer phase (this compound, often with styrene and a porogen) is immiscible in the continuous phase (typically water). Agitation is the mechanical force required to disperse the monomer into fine droplets and to keep these droplets suspended throughout the polymerization process. Proper agitation prevents the droplets from coalescing, or merging, which is crucial for forming discrete, spherical polymer beads.[1]
Q2: How does increasing the agitation speed generally affect the final particle size?
Generally, increasing the agitation speed leads to a decrease in the average particle size.[2] The higher speed imparts more energy into the system, creating higher shear forces. These forces are more effective at breaking down larger monomer droplets into smaller ones. This relationship holds until a certain point, after which other factors may become dominant.[3]
Q3: Is there an "optimal" agitation speed? What happens if the speed is too low or too high?
Yes, there is typically an optimal range for agitation speed for any given reactor and formulation.[3]
-
Too Low: Insufficient agitation fails to break down the monomer phase effectively, leading to large, irregular droplets. It also may not be enough to prevent the droplets from settling or coalescing, resulting in a wide particle size distribution, agglomeration, or even bulk polymerization where the entire monomer phase polymerizes into a single mass.[3]
-
Too High: Extremely high agitation can sometimes lead to undesirable effects. It can cause the formation of a bimodal particle size distribution, where both very small and larger particles are present.[3] In some systems, excessive turbulence can paradoxically increase the rate of droplet coalescence, leading to an increase in particle size after a certain speed is surpassed.[4] It can also generate significant heat, which must be carefully managed.
Q4: What is the mechanism behind droplet breakage and coalescence?
The final particle size in a suspension polymerization is determined by a dynamic equilibrium between two opposing phenomena: droplet breakage and droplet coalescence.[5]
-
Droplet Breakage: This is driven by the shear forces and turbulence generated by the stirrer. Higher agitation speed increases these forces, breaking larger droplets into smaller ones.[1]
-
Droplet Coalescence: This is the merging of two or more droplets. It is counteracted by the stabilizer (like polyvinyl alcohol, PVA) adsorbed at the droplet-water interface. This stabilizer creates a protective layer that repels other droplets.
The final particle size is established when the rate of breakage equals the rate of coalescence, a state typically reached early in the polymerization process.[4][5]
Part 2: Troubleshooting Guide
This section addresses specific problems you might encounter in your experiments, providing causal explanations and actionable solutions.
Problem 1: My polymer beads are much larger than expected and have a wide size distribution.
-
Possible Cause: The agitation speed is likely too low for your system's geometry and formulation. Insufficient shear force is failing to adequately break up the monomer droplets, and weak suspension allows for a higher rate of coalescence before the particles stabilize.
-
Troubleshooting Steps:
-
Increase Agitation Speed: Incrementally increase the RPM in subsequent experiments. A common starting point for lab-scale reactors (250-1000 mL) is in the range of 300-500 RPM, but this is highly dependent on the impeller type and vessel size.[6]
-
Verify Stabilizer Concentration: Ensure your stabilizer concentration is adequate. Even with high agitation, insufficient stabilizer will not prevent coalescence.
-
Check Impeller Position: The impeller should be positioned correctly to ensure efficient mixing of the entire reactor volume. A common placement is at one-third of the liquid height from the bottom.
-
Problem 2: I'm seeing a bimodal distribution—a mix of my target-sized particles and a large amount of very fine powder.
-
Possible Cause: This often indicates that the agitation speed is too high, or that a secondary nucleation mechanism, like emulsion polymerization, is occurring simultaneously.[3][7] The fine particles are not typically formed from droplet breakage but from the polymerization of monomer that has a slight solubility in the water phase.[8][9] Very high agitation can exacerbate this by creating a larger surface area for monomer to dissolve.
-
Troubleshooting Steps:
-
Reduce Agitation Speed: Lower the RPM to a level that still provides good dispersion but reduces excessive turbulence. Finding the optimal speed that minimizes fines while maintaining the desired primary particle size is key.[3]
-
Add a Water-Soluble Inhibitor: Including a small amount of a water-soluble inhibitor (e.g., sodium nitrite) can suppress polymerization in the aqueous phase without significantly affecting the primary suspension polymerization within the droplets.[7]
-
Evaluate Stabilizer Choice: Some stabilizers can promote emulsion polymerization more than others. If the problem persists, consider evaluating alternative stabilizing agents.
-
Problem 3: The particles are irregularly shaped or agglomerated instead of spherical.
-
Possible Cause: This issue points to significant particle coalescence, especially during the "sticky stage" of polymerization (typically between 20-80% conversion). During this phase, the polymer beads are soft and tacky, making them prone to sticking together upon collision. Insufficient agitation or stabilizer effectiveness during this critical period is the primary cause.
-
Troubleshooting Steps:
-
Maintain Consistent Agitation: Ensure the agitation speed is constant and sufficient throughout the entire reaction, especially during the sticky stage. Some protocols even call for a change in agitation speed after the initial droplet formation is complete.[6]
-
Optimize Stabilizer System: This is the most critical parameter. You may need to increase the stabilizer concentration or use a combination of primary and secondary stabilizers to create a more robust protective layer around the droplets.[3]
-
Control the Temperature Profile: Runaway temperatures can accelerate polymerization, making the sticky phase more aggressive and difficult to control. Ensure your reactor's cooling system is adequate.
-
Part 3: Experimental Protocols & Data
To provide a practical context, this section includes a generalized experimental workflow and representative data.
Generalized Experimental Workflow for DVB Suspension Polymerization
This protocol outlines the key steps where agitation speed plays a critical role.
Caption: Workflow for DVB Suspension Polymerization.
Quantitative Data: Agitation Speed vs. Particle Size
The following table summarizes typical results observed when studying the effect of agitation speed on the mean particle size of Styrene-DVB copolymers. Note that absolute values will vary significantly based on the specific reactor geometry, formulation, and scale.
| Agitation Speed (RPM) | Mean Particle Diameter (µm) | Particle Size Distribution | Observations |
| 300 | ~850 | Broad | Large, somewhat irregular particles. Poor suspension. |
| 400 | ~550 | Moderate | More spherical particles, improved suspension.[10] |
| 550 | ~300 | Narrow | Good formation of discrete, spherical beads.[10] |
| 700 | ~180 | Moderate to Bimodal | Smaller particles, but increased presence of fines.[10] |
This data is illustrative, synthesized from trends reported in literature for Styrene-DVB systems.[10][11]
Part 4: Mechanistic Relationships
Understanding the interplay of forces is key to mastering particle size control.
Caption: Relationship between agitation and particle size.
This diagram illustrates that agitation speed directly increases shear forces, which in turn elevates the droplet breakage rate. This pushes the equilibrium towards smaller monomer droplets, resulting in smaller final polymer particles. The stabilizer's role is to counteract the opposing force of coalescence.
References
- 1. scispace.com [scispace.com]
- 2. Effect of Polymers nature and Stirring Speeds on Physicochemical Properties and the Controlled Release of Allopurinol-loaded Microspheres [scielo.org.mx]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. Synthesis and characterization of poly(styrene-co-divinylbenzene) and nanomagnetite structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. future4200.com [future4200.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Characterization of Divinylbenzene-Based Polymers
For researchers, scientists, and drug development professionals working with divinylbenzene (DVB)-based polymers, a comprehensive understanding of their physicochemical properties is paramount. The degree of crosslinking, porous structure, thermal stability, and mechanical strength are not merely academic points of interest; they are critical parameters that dictate the performance of these materials in applications ranging from chromatography and solid-phase synthesis to drug delivery systems. This guide provides an in-depth comparison of the essential methods for characterizing DVB-based polymers, grounded in scientific principles and practical, field-proven insights.
Introduction: The "Why" of Characterization
This compound is a key crosslinking agent that imparts rigidity, thermal stability, and a porous architecture to polymers.[1] The extent of these properties is directly related to the concentration of DVB and the polymerization conditions.[2] Inconsistent or poorly characterized batches of DVB-based polymers can lead to failed experiments, unreliable drug loading and release profiles, and a lack of reproducibility. Therefore, a multi-faceted characterization approach is not just recommended; it is a necessity for robust scientific and product development.
This guide will navigate through the core techniques, explaining the causality behind experimental choices and providing self-validating protocols to ensure the integrity of your results.
Unveiling the Chemical Blueprint: Spectroscopic Techniques
Spectroscopic methods provide fundamental information about the chemical structure of DVB-based polymers, confirming the incorporation of monomers and the degree of crosslinking.
Fourier-Transform Infrared (FTIR) Spectroscopy
Why it's used: FTIR is a rapid and accessible technique for qualitative analysis of the functional groups present in the polymer.[3] It is invaluable for confirming the presence of styrene and DVB units and for detecting any residual unreacted vinyl groups, which can indicate incomplete polymerization.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Ensure the polymer sample is clean and dry. If the sample is in powdered form, a small amount is sufficient.
-
Instrument Setup:
-
Sample Analysis:
-
Place the polymer sample directly on the ATR crystal, ensuring good contact.
-
Apply pressure using the instrument's pressure clamp to maximize contact.
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify characteristic peaks:
-
Aromatic C-H stretching: ~3000-3100 cm⁻¹
-
Aliphatic C-H stretching: ~2850-2950 cm⁻¹[5]
-
C=C stretching (aromatic): ~1600 cm⁻¹ and ~1495 cm⁻¹
-
Out-of-plane C-H bending (aromatic substitution): These bands can help distinguish between styrene and DVB isomers.
-
Residual vinyl groups: Look for characteristic peaks around 910 cm⁻¹ and 990 cm⁻¹. A smaller intensity of these peaks suggests a higher degree of crosslinking.
-
-
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy
Why it's used: Solid-state NMR provides quantitative information about the carbon and proton environments within the insoluble, crosslinked polymer network.[6][7] It is a powerful tool for determining the crosslinking degree by quantifying the reacted and unreacted vinyl groups.[8][9]
Experimental Protocol: ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR
-
Sample Preparation:
-
Finely powder the dry polymer sample.
-
Pack the sample into a zirconia rotor, ensuring it is balanced.
-
-
Instrument Setup:
-
Insert the rotor into the NMR probe.
-
Set the magic angle spinning (MAS) rate, typically between 5 and 15 kHz, to average out anisotropic interactions.
-
Tune the probe to the ¹H and ¹³C frequencies.
-
Set up the CP/MAS pulse sequence. This involves optimizing the contact time to ensure efficient polarization transfer from protons to carbons.
-
-
Data Acquisition:
-
Acquire the ¹³C CP/MAS spectrum. A sufficient number of scans should be accumulated to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the raw data using appropriate software (e.g., Fourier transformation, phase correction, and baseline correction).
-
Identify and integrate the signals corresponding to:
-
Aromatic carbons: ~125-150 ppm
-
Aliphatic carbons (polymer backbone): ~40-45 ppm
-
Unreacted vinyl carbons: ~110-140 ppm. The presence and intensity of these signals are indicative of the degree of unreacted DVB.[9]
-
-
Thermal Properties: Stability and Transitions
Thermal analysis techniques are crucial for determining the operational limits and processing conditions of DVB-based polymers.
Thermogravimetric Analysis (TGA)
Why it's used: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[10] It is used to determine the thermal stability and decomposition profile of the polymer. A higher onset of decomposition temperature generally indicates a higher degree of crosslinking and greater thermal stability.[11][12][13]
Experimental Protocol:
-
Sample Preparation: Accurately weigh a small amount of the dry polymer sample (typically 5-10 mg) into a TGA pan (e.g., platinum or alumina).[10]
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) to prevent oxidative degradation.
-
Program the temperature profile: typically a ramp from room temperature to 600-800 °C at a constant heating rate (e.g., 10 °C/min).[11]
-
-
Data Acquisition: The instrument will record the sample weight as a function of temperature.
-
Data Analysis:
-
Plot the percentage weight loss versus temperature.
-
Determine the onset temperature of decomposition (the temperature at which significant weight loss begins).
-
The derivative of the weight loss curve (DTG) can be plotted to identify the temperature of the maximum rate of decomposition.
-
Differential Scanning Calorimetry (DSC)
Why it's used: DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[14] For DVB-based polymers, DSC is used to determine the glass transition temperature (Tg), which is a key indicator of the polymer's rigidity and the extent of crosslinking. A higher Tg generally corresponds to a more rigid and highly crosslinked network.[15]
Experimental Protocol:
-
Sample Preparation: Accurately weigh a small amount of the dry polymer sample (typically 5-10 mg) into a DSC pan and seal it.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Program the temperature profile. A common procedure is a heat-cool-heat cycle to erase the thermal history of the sample. For example:
-
Heat from room temperature to a temperature above the expected Tg at a rate of 10-20 °C/min.
-
Cool at a controlled rate (e.g., 10 °C/min).
-
Heat again at the same rate as the first heating scan.
-
-
-
Data Acquisition: The instrument records the differential heat flow between the sample and the reference.
-
Data Analysis:
-
The Tg is observed as a step-like change in the baseline of the DSC thermogram from the second heating scan.[14]
-
Sizing and Separation: Chromatographic Techniques
Chromatographic methods are indispensable for determining the molecular weight distribution of the soluble fraction and for probing the surface properties of the crosslinked network.
Size Exclusion Chromatography/Gel Permeation Chromatography (SEC/GPC)
Why it's used: SEC/GPC separates molecules based on their hydrodynamic volume in solution.[16] While the crosslinked DVB-based polymer itself is insoluble, SEC/GPC is crucial for analyzing any soluble (non-crosslinked) fraction or for characterizing the linear polymer precursors before crosslinking. This provides insights into the efficiency of the polymerization and crosslinking reactions.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve a known concentration of the soluble polymer fraction in a suitable solvent (e.g., tetrahydrofuran (THF) for polystyrene-based materials).
-
Filter the solution through a syringe filter (e.g., 0.45 µm) to remove any particulates.
-
-
Instrument Setup:
-
Calibration:
-
Inject a series of narrow molecular weight standards (e.g., polystyrene standards) to create a calibration curve of log(Molecular Weight) versus elution volume.[18]
-
-
Sample Analysis: Inject the prepared sample solution.
-
Data Analysis:
-
Using the calibration curve, the software calculates the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the sample.
-
Inverse Gas Chromatography (IGC)
Why it's used: IGC is a unique and powerful technique where the polymer of interest is packed into a column and serves as the stationary phase.[19] By injecting known gas or vapor probes, IGC can determine the surface energy, acid-base properties, and glass transition temperature of the solid polymer.[19][20][21] This is particularly valuable for understanding the surface interactions of DVB-based materials in applications like chromatography and catalysis.
Experimental Protocol:
-
Column Packing:
-
Carefully pack a known amount of the dry DVB-based polymer into a silanized glass column.
-
Condition the column by heating it under a flow of inert gas to remove any adsorbed impurities.
-
-
Instrument Setup:
-
Install the packed column in a gas chromatograph equipped with a flame ionization detector (FID).
-
Set the column temperature and the carrier gas flow rate.
-
-
Probe Injection:
-
Inject a series of well-characterized probe molecules (both nonpolar alkanes and polar probes) at infinite dilution (i.e., very small amounts).[22]
-
-
Data Acquisition: The retention time for each probe molecule is measured.
-
Data Analysis:
-
The retention data for the n-alkane probes are used to determine the dispersive component of the surface energy.
-
The retention data for the polar probes are used to calculate the specific (acid-base) components of the surface energy.
-
By measuring retention times over a range of temperatures, the glass transition temperature can be identified as a change in the slope of the retention diagram.
-
Visualizing the Structure: Microscopy Techniques
Microscopy provides direct visual information about the morphology, particle size, and porous structure of DVB-based polymers.
Scanning Electron Microscopy (SEM)
Why it's used: SEM provides high-resolution images of the surface topography and morphology of the polymer particles.[21] It is excellent for visualizing particle size, shape, and surface texture.
Experimental Protocol:
-
Sample Preparation:
-
Mount the dry polymer powder onto an SEM stub using double-sided conductive carbon tape.
-
Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.
-
-
Imaging:
-
Introduce the sample into the SEM chamber and evacuate to high vacuum.
-
Apply an accelerating voltage and scan the electron beam across the sample.
-
Detect the secondary electrons emitted from the surface to form the image.
-
Capture images at various magnifications to observe both the overall particle morphology and fine surface details.
-
Transmission Electron Microscopy (TEM)
Why it's used: TEM offers much higher resolution than SEM and can be used to visualize the internal porous structure of the DVB-based polymer.[23] Staining techniques may be required to enhance contrast between the polymer and the pores.[24]
Experimental Protocol:
-
Sample Preparation:
-
Embed the polymer particles in a resin (e.g., epoxy).
-
Use an ultramicrotome to cut very thin sections (typically 50-100 nm) of the embedded sample.[17]
-
Place the thin sections onto a TEM grid.
-
If necessary, stain the sections with a heavy metal salt (e.g., osmium tetroxide or ruthenium tetroxide) to enhance the contrast of the polymer phase.
-
-
Imaging:
-
Place the grid in the TEM holder and insert it into the microscope.
-
Align the electron beam and focus on the sample.
-
Capture images of the internal morphology, revealing the pore structure.
-
Quantifying Porosity: Sorption and Intrusion Techniques
For many applications, the porous properties of DVB-based polymers, such as specific surface area, pore volume, and pore size distribution, are of utmost importance.
Nitrogen Sorption (BET Method)
Why it's used: Nitrogen sorption at 77 K is the most common method for determining the specific surface area (using the Brunauer-Emmett-Teller, or BET, theory) and for analyzing the mesopore (2-50 nm) size distribution.[9][25][26]
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh a sample of the dry polymer into a sample tube.
-
Degas the sample under vacuum, typically with gentle heating, to remove any adsorbed contaminants from the surface.
-
-
Analysis:
-
Place the sample tube in the analysis port of the instrument and immerse it in a dewar of liquid nitrogen.
-
The instrument doses the sample with known amounts of nitrogen gas and measures the amount adsorbed at various relative pressures.
-
-
Data Analysis:
-
The adsorption and desorption isotherms are plotted.
-
The BET equation is applied to the adsorption data in the appropriate relative pressure range to calculate the specific surface area.[27]
-
The Barrett-Joyner-Halenda (BJH) method can be applied to the desorption branch of the isotherm to determine the pore size distribution.[27]
-
Mercury Intrusion Porosimetry
Why it's used: Mercury intrusion porosimetry is used to characterize the macropore (>50 nm) structure of materials. It is based on the principle that a non-wetting liquid (mercury) will only enter pores under pressure, with smaller pores requiring higher pressures.
Experimental Protocol:
-
Sample Preparation: Place a known amount of the dry polymer sample in a sample cup (penetrometer).
-
Analysis:
-
Place the penetrometer in the porosimeter and evacuate it.
-
Fill the penetrometer with mercury.
-
Gradually increase the pressure, and the instrument records the volume of mercury that intrudes into the pores as a function of pressure.
-
-
Data Analysis: The Washburn equation is used to relate the applied pressure to the pore diameter, allowing for the determination of the pore size distribution and total pore volume.
Mechanical Integrity: Dynamic Mechanical Thermal Analysis (DMTA)
Why it's used: DMTA measures the viscoelastic properties of a material as a function of temperature, frequency, or time. For DVB-based polymers, it provides information on the storage modulus (a measure of stiffness), loss modulus, and tan delta (a measure of damping). The glass transition temperature can also be determined with high sensitivity.
Experimental Protocol:
-
Sample Preparation: Prepare a sample with well-defined geometry (e.g., a rectangular bar for three-point bending or a cylindrical disk for compression).
-
Instrument Setup:
-
Mount the sample in the appropriate fixture in the DMTA instrument.
-
Apply a small, oscillating strain to the sample.
-
Program a temperature ramp at a controlled heating rate.
-
-
Data Acquisition: The instrument measures the resulting stress and the phase lag between the stress and strain.
-
Data Analysis:
-
The storage modulus (E'), loss modulus (E''), and tan δ (E''/E') are plotted as a function of temperature.
-
The peak of the tan δ curve is often used to define the glass transition temperature.
-
The storage modulus in the glassy region (below Tg) indicates the material's stiffness, which is influenced by the crosslink density.
-
Comparative Analysis of Characterization Techniques
The choice of characterization methods depends on the specific information required. The following table provides a comparative summary:
| Technique | Information Obtained | Advantages | Limitations | Best For... |
| FTIR | Functional groups, qualitative assessment of crosslinking | Rapid, easy to use, widely available | Primarily qualitative, not ideal for bulk analysis | Quick confirmation of chemical identity and presence of unreacted monomers. |
| Solid-State NMR | Quantitative chemical structure, crosslink density | Provides detailed, quantitative structural information on insoluble materials | Requires specialized equipment and expertise, longer acquisition times | Accurately determining the degree of crosslinking. |
| TGA | Thermal stability, decomposition profile | Simple, provides clear information on thermal degradation | Does not provide information on structural transitions | Assessing the upper temperature limit for polymer use. |
| DSC | Glass transition temperature (Tg), melting/crystallization behavior | Sensitive to thermal transitions, relatively fast | Tg can be broad for highly crosslinked materials | Determining the effect of crosslinking on polymer rigidity. |
| SEC/GPC | Molecular weight distribution of soluble fraction | Provides detailed information on molecular size distribution | Only applicable to the soluble portion of the polymer | Characterizing polymer precursors and assessing polymerization efficiency. |
| IGC | Surface energy, acid-base properties, Tg of the solid | Highly sensitive to surface properties, can analyze powders and fibers | Requires specialized equipment and careful experimental control | Understanding surface interactions for chromatography and catalysis applications. |
| SEM | Surface morphology, particle size and shape | High-resolution surface imaging, good depth of field | Provides limited information on internal structure | Visualizing the overall morphology and surface features of polymer particles. |
| TEM | Internal morphology, pore structure | Very high resolution, can visualize internal features | Requires extensive and destructive sample preparation (ultramicrotomy) | Imaging the internal porous network of the polymer. |
| Nitrogen Sorption (BET) | Specific surface area, mesopore size distribution | Standardized and widely used for surface area determination | Not suitable for macropore analysis, requires vacuum and cryogenic temperatures | Quantifying the surface area and mesoporosity of the material. |
| Mercury Porosimetry | Macropore size distribution, total pore volume | Effective for characterizing larger pores | Use of toxic mercury, can damage delicate pore structures | Analyzing the macroporous structure of rigid polymer resins. |
| DMTA | Viscoelastic properties (storage/loss modulus), Tg | Highly sensitive to mechanical transitions and relaxations | Requires samples with specific geometries | Characterizing the mechanical performance and stiffness as a function of temperature. |
Visualizing the Workflow
A comprehensive characterization of DVB-based polymers often involves a logical sequence of techniques.
Caption: A typical workflow for the comprehensive characterization of DVB-based polymers.
Conclusion
The characterization of this compound-based polymers is a critical endeavor that requires a thoughtful and multi-technique approach. No single method can provide a complete picture of these complex materials. By judiciously selecting and combining the techniques outlined in this guide—from spectroscopy and thermal analysis to chromatography, microscopy, and mechanical testing—researchers can gain a deep understanding of their polymer's structure and properties. This, in turn, enables the rational design of materials with tailored performance characteristics for a wide array of scientific and industrial applications. The protocols and comparative insights provided herein serve as a robust foundation for establishing self-validating characterization workflows, ensuring the generation of high-quality, reproducible data.
References
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. FTIR analysis by SPECIFIC POLYMERS [specificpolymers.com]
- 4. dfs.dc.gov [dfs.dc.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Gas adsorption for surface area and pore size analysis | Anton Paar Wiki [wiki.anton-paar.com]
- 10. m.youtube.com [m.youtube.com]
- 11. epublications.marquette.edu [epublications.marquette.edu]
- 12. researchgate.net [researchgate.net]
- 13. Thermal Stability of Polythis compound and of Copolymers of Styrene With this compound and With Trivinylbenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Macro-, Micro- and Nanomechanical Characterization of Crosslinked Polymers with Very Broad Range of Mechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sepax-tech.com.cn [sepax-tech.com.cn]
- 17. hpst.cz [hpst.cz]
- 18. agilent.com [agilent.com]
- 19. azom.com [azom.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Determination of Surface Physicochemical Parameters of Styrene–this compound Copolymer Modified by 5-Fluouracil Using Inverse Gas Chromatography[v1] | Preprints.org [preprints.org]
- 23. academic.oup.com [academic.oup.com]
- 24. Staining (p-type) Polymers for TEM - Clean Energy Institute [cei.washington.edu]
- 25. iitk.ac.in [iitk.ac.in]
- 26. BET theory - Wikipedia [en.wikipedia.org]
- 27. tvt.tf.fau.eu [tvt.tf.fau.eu]
A Senior Application Scientist's Guide to Divinylbenzene-Based HPLC Columns
In the landscape of high-performance liquid chromatography (HPLC), the choice of stationary phase is a critical decision that dictates the success of a separation. While silica-based columns, particularly C18 phases, have long been the workhorse of reversed-phase chromatography, their inherent limitations, such as pH instability and residual silanol activity, necessitate the exploration of alternative supports.[1][2][3] This guide provides an in-depth evaluation of poly(styrene-divinylbenzene) (PS-DVB) columns, offering a robust and versatile alternative for researchers, scientists, and drug development professionals.
The Fundamental Advantage: A Robust Polymeric Backbone
Unlike silica-based columns, which rely on a silica framework functionalized with organic ligands, PS-DVB columns are constructed from a rigid, cross-linked polymer matrix.[1][3] This fundamental difference in architecture is the source of their primary advantages. The copolymerization of styrene with divinylbenzene creates a highly cross-linked, durable bead that is chemically inert.[1][3] This structure provides exceptional chemical and pH stability, a significant advantage over silica's susceptibility to dissolution at high pH and hydrolysis of the bonded phase at low pH.[1][2][3]
Key Properties of PS-DVB Resins:
-
Chemical Inertness: The carbon-carbon backbone is resistant to chemical attack across a wide pH range.
-
High Mechanical Strength: Extensive cross-linking prevents swelling in organic solvents and allows for operation at high pressures.[1][3]
-
Hydrophobicity: The aromatic nature of the polymer provides a non-polar surface for reversed-phase separations.[1]
Head-to-Head Performance Comparison: PS-DVB vs. Silica C18
The decision to employ a PS-DVB column is best understood through a direct comparison with the industry standard, the silica C18 column.
| Performance Parameter | Poly(styrene-divinylbenzene) (PS-DVB) | Silica-Based C18 | Rationale & Implications for the Scientist |
| pH Operating Range | pH 1 - 13 [1][3][4] | Typically pH 2 - 8[2] | PS-DVB's wide pH range allows for the analysis of compounds under conditions where they are most stable and possess optimal charge characteristics, enhancing retention and selectivity control. This is particularly advantageous for basic compounds that often show poor peak shape on silica columns at acidic to neutral pH. |
| Temperature Stability | Up to 85°C or higher[1] | Generally up to 60°C | Higher temperatures can be used to reduce mobile phase viscosity and improve peak efficiency, especially for viscous mobile phases or large molecules. |
| Primary Retention Mechanism | Hydrophobic & π-π interactions | Hydrophobic interactions | The presence of aromatic rings in the PS-DVB matrix allows for π-π interactions with aromatic analytes, offering a unique selectivity that is absent in standard C18 columns.[5][6] This can be leveraged to separate structurally similar aromatic compounds. |
| Column Bleed & MS Compatibility | Very low to negligible[2] | Can be significant, especially at pH extremes | The covalent carbon structure of PS-DVB minimizes phase bleed, leading to cleaner baselines and making it highly suitable for sensitive detectors like mass spectrometers (MS).[2] |
| Chemical Stability & Cleaning | Highly resistant; can be cleaned with strong bases (e.g., 0.1 M NaOH)[1] | Susceptible to degradation by strong acids and bases.[1][3] | The ability to use aggressive cleaning protocols can significantly extend column lifetime, especially when dealing with complex or "dirty" samples that may lead to irreversible adsorption on silica columns.[3] |
| Silanol Activity | Absent | Present, even with end-capping[2][7] | The lack of silanol groups eliminates peak tailing issues for basic compounds that can interact with acidic silanols on silica surfaces, leading to improved peak symmetry and accuracy.[1][2] |
Visualizing the Separation Mechanism
The unique selectivity of PS-DVB columns stems from their dual retention mechanism. While C18 columns primarily rely on hydrophobic interactions, PS-DVB columns add the dimension of π-π interactions.
Caption: Retention mechanisms on C18 vs. PS-DVB columns.
Experimental Protocols for Performance Evaluation
To translate theory into practice, the following protocols are designed to rigorously evaluate and compare the performance of PS-DVB and silica C18 columns.
Objective: To demonstrate the superior stability of a PS-DVB column under high pH conditions compared to a silica C18 column.
Workflow Diagram:
Caption: Workflow for evaluating HPLC column pH stability.
Step-by-Step Methodology:
-
Column Selection: Choose a PS-DVB column and a conventional silica C18 column of identical dimensions (e.g., 150 x 4.6 mm, 5 µm).
-
Initial System Suitability Test (SST):
-
Mobile Phase: 50% Acetonitrile / 50% 20mM Phosphate Buffer, pH 7.0.
-
Test Mixture: Prepare a solution containing a neutral compound (e.g., Toluene), an acidic compound (e.g., Phenol), and a basic compound (e.g., Amitriptyline).
-
Equilibrate each column with the mobile phase until a stable baseline is achieved.
-
Perform five replicate injections of the test mixture.
-
Record the retention factor (k), plate number (N), and asymmetry factor (As) for each compound. This is your baseline performance.
-
-
High pH Stress Protocol:
-
Stress Mobile Phase: 50% Acetonitrile / 50% 20mM Carbonate Buffer, pH 11.0.
-
Disconnect the columns from the detector.
-
Flush each column with the stress mobile phase at a flow rate of 1 mL/min for a duration equivalent to 100 column volumes.
-
-
Re-equilibration:
-
Flush each column with the initial mobile phase (pH 7.0) until the pH of the column effluent matches the mobile phase.
-
-
Post-Stress System Suitability Test:
-
Reconnect the columns to the detector.
-
Repeat the SST as described in step 2.
-
-
Data Analysis:
-
Calculate the percentage change in k, N, and As for each peak on both columns.
-
Expected Outcome: The PS-DVB column will show minimal to no change in performance metrics. The silica C18 column is expected to show a significant loss of retention (decreased k), a drop in efficiency (decreased N), and severe peak tailing for the basic compound (increased As) due to silica dissolution.
-
Objective: To demonstrate the unique selectivity of PS-DVB columns for aromatic compounds due to π-π interactions.
Step-by-Step Methodology:
-
Column Selection: Use the same PS-DVB and silica C18 columns from Protocol 1.
-
Test Mixture Preparation:
-
Prepare a test mixture containing compounds with similar hydrophobicity (logP values) but differing in aromaticity. For example:
-
Valerophenone: logP ≈ 2.7 (Aromatic)
-
Testosterone: logP ≈ 3.3 (Non-aromatic steroid)
-
Nitrobenzene: logP ≈ 1.85 (Aromatic, electron-poor)
-
Toluene: logP ≈ 2.7 (Aromatic, electron-rich)
-
-
-
Chromatographic Analysis:
-
Mobile Phase: Start with 60% Acetonitrile / 40% Water. Adjust as needed to achieve reasonable retention.
-
Run the test mixture on both the PS-DVB and silica C18 columns under identical conditions.
-
-
Data Analysis:
-
Compare the elution order and selectivity (α) between critical pairs (e.g., Valerophenone and Testosterone) on both columns.
-
Expected Outcome: On the C18 column, retention will be primarily driven by hydrophobicity (logP). On the PS-DVB column, the aromatic compounds (Valerophenone, Nitrobenzene, Toluene) will exhibit enhanced retention relative to their hydrophobicity due to additional π-π interactions with the stationary phase.[5] This will result in a different elution order and improved selectivity for aromatic analytes compared to the C18 column.
-
Application Spotlight
The unique properties of PS-DVB columns make them ideal for a range of challenging applications:
-
Analysis of Basic Drugs at High pH: For basic compounds, working at a pH above their pKa ensures they are in their neutral, more retained form, leading to better separation and peak shape.
-
Separation of Aromatic Isomers: The π-π interaction mechanism provides the selectivity needed to resolve structurally similar aromatic compounds, such as polycyclic aromatic hydrocarbons (PAHs).[5]
-
High-Temperature Analyses: The thermal stability allows for faster separations of large molecules like proteins and peptides.[4]
-
Oligonucleotide Separations: The inert surface and wide pH range are well-suited for the analysis of synthetic DNA and RNA.[1]
Conclusion
This compound-based HPLC columns offer a powerful alternative to traditional silica-based phases, providing unparalleled pH and chemical stability, unique selectivity for aromatic compounds, and extended column lifetimes. By understanding the fundamental principles of the PS-DVB stationary phase and employing rigorous evaluation protocols, scientists can leverage these columns to overcome common chromatographic challenges, improve method robustness, and develop more effective separation strategies. While silica C18 remains a valuable tool, the addition of PS-DVB columns to the analytical toolkit empowers researchers to tackle a broader range of applications with greater flexibility and confidence.
References
A Researcher's Guide to Alternative Crosslinkers for Advanced Polymer Synthesis: A Comparative Analysis Against Divinylbenzene
In the landscape of polymer chemistry, the crosslinker is a cornerstone, dictating the ultimate architecture and properties of the resulting material. For decades, divinylbenzene (DVB) has been the workhorse crosslinker, prized for its ability to form rigid, robust, and thermally stable polymer networks. However, the very rigidity that makes DVB so effective in applications like ion exchange resins and chromatography media also renders it unsuitable for a growing number of advanced applications that demand flexibility, biocompatibility, or specific chemical functionalities. This guide provides a comprehensive comparison of viable alternative crosslinkers to DVB, offering researchers and drug development professionals the insights needed to select the optimal crosslinking agent for their specific application. We will delve into the chemical nuances, performance characteristics, and practical applications of these alternatives, supported by experimental data and detailed protocols.
The Benchmark: Understanding this compound (DVB)
This compound is an aromatic compound with two vinyl groups, which allows it to act as a potent crosslinking agent in free-radical polymerization. Its rigid structure and high reactivity lead to the formation of tightly crosslinked, non-swellable, and often brittle polymers. While its low cost and efficiency are advantageous, the lack of flexibility and potential for non-uniform polymer network formation are significant drawbacks for applications requiring tailored mechanical properties or controlled release profiles.
Emerging Alternatives: A New Generation of Crosslinkers
The limitations of DVB have spurred the development and adoption of a diverse range of alternative crosslinkers. These alternatives offer a spectrum of properties, from enhanced flexibility and hydrophilicity to biodegradability and stimuli-responsiveness. Here, we compare some of the most promising alternatives to DVB.
Ethylene Glycol Dimethacrylate (EGDMA): The Flexible Workhorse
EGDMA is a dimethacrylate ester of ethylene glycol and is one of the most common alternatives to DVB. Its aliphatic, flexible chain offers a stark contrast to the rigid aromatic structure of DVB.
-
Mechanism and Properties: EGDMA incorporates into polymer chains via free-radical polymerization of its two methacrylate groups. The flexible ethylene glycol spacer between the methacrylate units imparts a greater degree of rotational freedom to the polymer backbone, resulting in materials with lower modulus and higher elasticity compared to their DVB-crosslinked counterparts.
-
Performance vs. DVB: Polymers crosslinked with EGDMA typically exhibit higher swelling ratios in organic solvents and water, a property that is highly desirable in applications such as hydrogels and controlled-release drug delivery systems. However, the thermal stability of EGDMA-crosslinked polymers is generally lower than that of DVB-crosslinked materials due to the presence of the less stable ester linkages.
-
Applications: EGDMA is widely used in the synthesis of soft contact lenses, dental composites, and monoliths for chromatography.
Trimethylolpropane Trimethacrylate (TRIM): The High-Density Crosslinker
TRIM is a trifunctional crosslinker, meaning it possesses three methacrylate groups available for polymerization. This higher functionality allows for the creation of densely crosslinked networks with unique properties.
-
Mechanism and Properties: The three methacrylate groups of TRIM enable the formation of a high-density, three-dimensional polymer network. This can lead to materials with exceptional hardness, rigidity, and thermal stability.
-
Performance vs. DVB: Compared to DVB, TRIM can produce polymers with higher crosslinking densities, which often translates to improved thermal and mechanical properties. However, this high density can also lead to increased brittleness, similar to DVB. The choice between TRIM and DVB often depends on the desired balance between thermal stability and mechanical performance.
-
Applications: TRIM is frequently employed in the production of anaerobic adhesives, sealants, and dental materials where high strength and resistance to thermal degradation are critical.
N,N'-Methylenebis(acrylamide) (MBAm): The Hydrogel Specialist
MBAm is a difunctional crosslinker that is structurally similar to acrylamide, a common monomer in hydrogel synthesis. This structural compatibility makes MBAm the go-to crosslinker for creating aqueous-based gel networks.
-
Mechanism and Properties: MBAm is incorporated into polyacrylamide chains during polymerization, forming crosslinks that enable the polymer network to absorb and retain large amounts of water. The resulting hydrogels are typically soft, pliable, and biocompatible.
-
Performance vs. DVB: DVB is hydrophobic and generally unsuitable for hydrogel synthesis. MBAm, on the other hand, is hydrophilic and readily copolymerizes with water-soluble monomers like acrylamide and acrylic acid. The properties of the resulting hydrogel, such as swelling ratio and mechanical strength, can be precisely tuned by adjusting the concentration of MBAm.
-
Applications: MBAm is a critical component in the synthesis of hydrogels for a wide range of biomedical applications, including drug delivery, tissue engineering, and as a matrix for electrophoresis gels.
Quantitative Performance Comparison
The following table summarizes the key performance differences between DVB and the discussed alternative crosslinkers. The values presented are representative and can vary depending on the specific polymer system and reaction conditions.
| Property | This compound (DVB) | Ethylene Glycol Dimethacrylate (EGDMA) | Trimethylolpropane Trimethacrylate (TRIM) | N,N'-Methylenebis(acrylamide) (MBAm) |
| Functionality | 2 | 2 | 3 | 2 |
| Flexibility | Low | High | Low | Moderate |
| Resulting Polymer | Rigid, Brittle | Flexible, Elastic | Hard, Rigid | Soft, Swellable (Hydrogel) |
| Thermal Stability | High | Moderate | High | Moderate |
| Hydrophilicity | Low | Moderate | Low | High |
| Primary Applications | Ion exchange resins | Dental composites, Hydrogels | Adhesives, Sealants | Hydrogels for biomedical applications |
Experimental Protocol: Synthesis of Monodisperse Poly(methyl methacrylate-co-EGDMA) Microspheres
This protocol details a common method for synthesizing crosslinked polymer microspheres using EGDMA as the crosslinker. This method, known as dispersion polymerization, is widely used to produce particles with a narrow size distribution.
Materials:
-
Methyl methacrylate (MMA), monomer
-
Ethylene glycol dimethacrylate (EGDMA), crosslinker
-
2,2'-Azobis(isobutyronitrile) (AIBN), initiator
-
Poly(N-vinylpyrrolidone) (PVP), stabilizer
-
Methanol/Water mixture, solvent
Procedure:
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, combine 100 mL of a methanol/water (4:1 v/v) solution and 2.0 g of PVP.
-
Degassing: Stir the mixture at 300 rpm and purge with nitrogen for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Monomer and Initiator Addition: In a separate beaker, prepare a solution of 10.0 g of MMA, 1.0 g of EGDMA (10 wt% crosslinker relative to monomer), and 0.1 g of AIBN.
-
Initiation of Polymerization: Add the monomer/initiator solution to the reaction flask. Heat the mixture to 70°C while maintaining a gentle nitrogen flow and constant stirring.
-
Polymerization: Allow the reaction to proceed for 24 hours at 70°C. The solution will become turbid as polymer particles form and precipitate.
-
Purification: After 24 hours, cool the reaction mixture to room temperature. Collect the polymer microspheres by centrifugation at 8000 rpm for 15 minutes.
-
Washing: Discard the supernatant and resuspend the particles in fresh methanol. Repeat the centrifugation and washing steps three times to remove any unreacted monomer, initiator, and stabilizer.
-
Drying: Dry the purified microspheres in a vacuum oven at 60°C overnight.
Visualizing the Concepts
To better illustrate the concepts discussed in this guide, the following diagrams have been generated.
Caption: Chemical structures of DVB and alternative crosslinkers.
Caption: Schematic of a crosslinked polymer network.
Caption: Experimental workflow for microsphere synthesis.
Conclusion and Future Outlook
The selection of a crosslinker is a critical decision in polymer design, with profound implications for the final material's properties and performance. While DVB remains a valuable and widely used crosslinker, the demand for more sophisticated polymers has driven the adoption of alternatives like EGDMA, TRIM, and MBAm. These alternatives provide a versatile toolbox for researchers to create materials with tailored flexibility, functionality, and biocompatibility.
Looking ahead, the field of crosslinking chemistry is rapidly evolving. The development of "smart" crosslinkers that respond to external stimuli such as pH, temperature, or light is opening up new frontiers in areas like targeted drug delivery and self-healing materials. Furthermore, the growing emphasis on sustainability is fueling research into bio-based and biodegradable crosslinkers derived from renewable resources. As our understanding of polymer chemistry deepens, we can expect the palette of available crosslinkers to continue to expand, enabling the creation of next-generation materials with unprecedented capabilities.
A Senior Application Scientist's Guide to Determining Residual Divinylbenzene Monomer
Introduction
Divinylbenzene (DVB) is an essential cross-linking agent used in the synthesis of polymers like polystyrene-divinylbenzene (PS-DVB) copolymers. These materials are foundational to numerous applications, including ion-exchange resins, chromatographic stationary phases, and synthetic adsorbents.[1][2] The degree of cross-linking imparted by DVB dictates the polymer's mechanical stability, solvent resistance, and porous structure.[3][4] However, the polymerization process is rarely 100% efficient, leaving residual, unreacted DVB monomer trapped within the polymer matrix.[5]
Monitoring and quantifying this residual DVB is not merely a quality control checkpoint; it is a critical step for ensuring product safety, performance, and regulatory compliance. Residual monomers can be toxic, and their presence can alter the physicochemical properties of the final product.[6] For researchers, scientists, and drug development professionals, an accurate and reliable analytical method is paramount for guaranteeing the integrity of their materials and the validity of their results.
This guide provides an in-depth comparison of the primary analytical techniques for determining residual DVB. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, provide validated protocols, and offer data-driven insights to help you select and implement the most appropriate technique for your laboratory's needs.
Core Analytical Techniques: A Head-to-Head Comparison
The two most common and powerful techniques for the quantification of residual DVB are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[7][8] Each method offers distinct advantages and is suited to different experimental contexts.
Gas Chromatography (GC)
Gas Chromatography is a premier technique for analyzing volatile and semi-volatile organic compounds, making it exceptionally well-suited for DVB analysis.[9] The core principle involves vaporizing the sample, separating its components in a gaseous mobile phase as they pass through a stationary phase in a column, and detecting the eluted components.
Principle of Operation: Why GC is Effective for DVB
DVB is a volatile aromatic hydrocarbon, making it an ideal candidate for GC analysis. The separation is typically achieved on a capillary column, and detection is most often performed using a Flame Ionization Detector (FID), which offers high sensitivity to hydrocarbons.[10] For complex matrices or when absolute confirmation of identity is required, a Mass Spectrometer (MS) can be used as a detector, providing both quantitative data and mass spectral information for definitive identification.[7]
A. Direct Injection GC-FID/MS
This approach involves extracting the DVB from the polymer matrix using a suitable solvent, followed by direct injection of the extract into the GC.
1. Sample Preparation: The Critical Extraction Step
-
Rationale: The goal is to quantitatively transfer the residual DVB from the solid polymer matrix into a liquid solvent that is compatible with the GC system. Because DVB is a non-polar aromatic compound, a non-polar or moderately polar solvent is required for efficient extraction.[11] Toluene is an excellent choice due to its similar aromatic character and ability to swell the polymer matrix, facilitating monomer release.[1]
-
Procedure:
-
Accurately weigh approximately 1.0 g of the polymer sample (e.g., PS-DVB beads) into a 20 mL glass vial.
-
Add 10.0 mL of toluene to the vial.
-
Add an internal standard (ISTD). Ethylvinylbenzene (EVB) is a suitable choice as it is structurally similar to DVB and is often present as an impurity in technical grade DVB, but another non-interfering aromatic compound can be used.[1]
-
Seal the vial tightly with a PTFE-lined cap.
-
Agitate the sample using a mechanical shaker or ultrasonic bath for at least 4 hours (overnight is preferable) to ensure complete extraction.
-
Allow the polymer beads to settle. If necessary, centrifuge the sample to obtain a clear supernatant.
-
Carefully transfer the supernatant into a 2 mL autosampler vial for GC analysis.
-
2. Instrumental Parameters (Example)
-
System: Agilent 7890B GC with FID[7]
-
Column: HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Causality: This non-polar column provides excellent separation for aromatic isomers based on their boiling points.
-
-
Inlet: Split/Splitless, operated in split mode (e.g., 40:1 split ratio) at 250°C.[1][7]
-
Causality: A split injection prevents column overloading and ensures sharp peaks for the relatively high concentration of solvent. The high temperature ensures rapid vaporization of DVB and EVB.
-
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 5 minutes at 200°C.
-
Causality: This program allows for good separation of the solvent and any light impurities from the target analytes (EVB and DVB isomers).[12]
-
-
Detector: FID at 280°C.
-
Causality: The FID is highly sensitive to hydrocarbons and provides a robust, linear response over a wide concentration range.[10]
-
3. Calibration and Quantification
-
Prepare a series of calibration standards containing known concentrations of DVB and a fixed concentration of the internal standard in toluene.
-
Generate a calibration curve by plotting the ratio of the DVB peak area to the ISTD peak area against the DVB concentration.
-
Calculate the concentration of DVB in the sample extract using the regression equation from the calibration curve.
B. Headspace Gas Chromatography (HS-GC)
For certain applications, particularly for solid samples where solvent extraction is difficult or undesirable, Headspace GC offers a powerful alternative. This technique analyzes the vapor phase in equilibrium with the solid sample in a sealed vial.[13]
Principle of Operation: Why Headspace GC is Effective
By heating the polymer sample in a sealed vial, residual volatile compounds like DVB will partition from the polymer into the gas phase (headspace). An aliquot of this gas is then automatically injected into the GC. This technique is matrix-independent, minimizes contamination of the GC system, and requires minimal sample preparation.[14] Multiple Headspace Extraction (MHE) can be used for accurate quantification in complex solid matrices without the need for matrix-matched standards.[14]
1. Sample Preparation
-
Rationale: To facilitate the rapid diffusion of DVB from the polymer to the headspace, increasing the surface area of the sample is beneficial.[14]
-
Procedure:
-
If possible, cryo-mill or freeze-grind the polymer pellets to a fine powder.[14]
-
Accurately weigh approximately 0.1 g of the polymer powder into a 20 mL headspace vial.
-
Immediately seal the vial with a PTFE-lined septum and aluminum cap.
-
2. Instrumental Parameters (Example)
-
System: Agilent 7697A Headspace Sampler coupled to a 7890 GC with a 5977 MS Detector[13][14]
-
Headspace Sampler:
-
Oven Temperature: 120°C - 150°C (optimization required).
-
Equilibration Time: 60 - 120 minutes.[14]
-
Loop Temperature: 10°C higher than oven temp.
-
Transfer Line Temperature: 10°C higher than loop temp.
-
Number of Extractions: 4-6 for MHE.
-
-
GC-MS:
-
Use similar GC conditions as the direct injection method.
-
MS Detector: Operate in Selected Ion Monitoring (SIM) mode for maximum sensitivity.[7] Monitor characteristic ions for DVB (e.g., m/z 130, 129, 115).
-
Causality: SIM mode significantly increases the signal-to-noise ratio by only monitoring ions specific to the target analyte, allowing for much lower detection limits.
-
Workflow Visualization: GC-Based Methods
Caption: Comparative workflows for Direct Injection GC vs. Headspace GC analysis of DVB.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique that uses a liquid mobile phase to separate components of a mixture. While GC is often the go-to method for volatile compounds, HPLC provides a robust alternative, especially when dealing with less volatile analytes or when a GC is unavailable.
Principle of Operation: Why HPLC Can Work for DVB
DVB contains aromatic rings, which possess strong chromophores that absorb ultraviolet (UV) light. This property allows for sensitive detection using a Diode Array Detector (DAD) or a standard UV detector. The separation is typically performed using a reverse-phase (RP) column, where the non-polar DVB interacts with a non-polar stationary phase and is eluted with a polar mobile phase.[15]
1. Sample Preparation
-
Rationale: Similar to GC, the DVB must first be extracted from the polymer. However, the final solvent must be compatible with the HPLC mobile phase. A "solvent switch" may be necessary if the optimal extraction solvent (like toluene) is too strong and would cause poor chromatography. Acetone is a good compromise for extraction and is miscible with common RP-HPLC mobile phases.[15]
-
Procedure:
-
Accurately weigh approximately 1.0 g of the polymer sample into a 20 mL glass vial.
-
Add 10.0 mL of acetone and an appropriate internal standard (e.g., ethylbenzene).
-
Agitate via shaker or sonication for at least 4 hours to ensure complete extraction.
-
Centrifuge the sample to pellet the polymer.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into a 2 mL autosampler vial.
-
Causality: Filtering is mandatory for HPLC to prevent particulates from clogging the column and instrument tubing.
-
2. Instrumental Parameters (Example)
-
System: Agilent 1260 Infinity II LC System with DAD[16]
-
Column: C18 column (e.g., ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Causality: The C18 stationary phase provides strong hydrophobic interactions with the aromatic DVB, allowing for excellent retention and separation from more polar impurities.
-
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30 v/v).[15][17]
-
Causality: This mobile phase composition provides sufficient elution strength to elute DVB in a reasonable time with good peak shape.
-
-
Flow Rate: 1.0 mL/min.[15]
-
Column Temperature: 25°C.[15]
-
Detector: DAD, monitoring at 254 nm.[15]
-
Causality: Aromatic compounds like DVB exhibit strong absorbance at or near 254 nm, providing high sensitivity. A DAD also collects the full UV spectrum, which can help confirm peak identity.
-
-
Injection Volume: 20 µL.[15]
3. Calibration and Quantification
-
Prepare a series of calibration standards of DVB and a fixed concentration of the internal standard in the mobile phase.
-
Generate a calibration curve by plotting the ratio of the DVB peak area to the ISTD peak area against the DVB concentration.
-
Calculate the DVB concentration in the sample extract from the calibration curve.
Workflow Visualization: HPLC Method
Caption: General experimental workflow for the HPLC-UV analysis of residual DVB.
Data-Driven Comparison Guide
Choosing the optimal technique requires balancing performance characteristics with practical laboratory considerations. The following table summarizes the key figures of merit for each method, based on data reported in analytical literature.
| Parameter | Direct Injection GC-FID/MS | Headspace GC-MS | Reverse-Phase HPLC-UV |
| Principle | Separation of volatile compounds in a gas phase after solvent extraction. | Analysis of vapor phase in equilibrium with a solid sample. | Separation of compounds in a liquid phase after solvent extraction. |
| Sample Prep | Solvent extraction, sonication, centrifugation. | Minimal (weighing, potentially grinding).[13] | Solvent extraction, sonication, centrifugation, mandatory filtration .[15] |
| Selectivity | Very High (GC column + MS confirmation).[7] | Very High (GC column + MS confirmation).[18] | Good to High (Dependent on co-extractives).[15] |
| Sensitivity (LOQ) | Low µg/g to ng/g (ppm to ppb).[1] | Low µg/g to ng/g (ppm to ppb).[13][19] | Low to mid µg/g (ppm).[15] |
| Precision (%RSD) | Typically < 5%.[20] | Typically < 6%.[14] | Typically < 5%.[16] |
| Throughput | Moderate (extraction time is rate-limiting). | High (amenable to full automation). | Moderate (extraction time is rate-limiting). |
| Strengths | - High resolution for isomers.[12]- Very sensitive and specific (especially with MS).- Robust and widely available. | - Minimal sample prep.- Eliminates matrix effects.- Protects GC inlet/column from contamination.[19] | - Good for less volatile compounds.- No high temperatures required.- Widely available instrumentation. |
| Limitations | - Solvent consumption.- Potential for inlet contamination from polymer extracts.[14]- Extraction efficiency can be matrix-dependent. | - Requires specialized headspace autosampler.- Sample must contain volatile analytes.- Method development (time/temp) can be extensive. | - Lower resolution for isomers than GC.- Potential for interference from UV-active co-extractives.- Solvent consumption. |
Conclusion and Method Selection
Both Gas Chromatography and High-Performance Liquid Chromatography are valid and robust techniques for the determination of residual this compound. The ultimate choice depends on the specific requirements of the analysis and the available instrumentation.
-
For the highest sensitivity and specificity, especially for isomer separation and trace-level analysis, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the superior choice. The minimal sample preparation and elimination of matrix effects make Headspace GC-MS the most elegant and efficient method for routine quality control of solid polymer samples.
-
Direct Injection GC-FID remains a reliable and cost-effective workhorse method, provided that care is taken to ensure complete extraction and to perform regular maintenance on the GC inlet.
-
Reverse-Phase HPLC-UV is a highly capable alternative, particularly in laboratories where GC instrumentation is not available or for matrices that contain non-volatile interferences that would be problematic for GC.
By understanding the fundamental principles and practical nuances of each technique, researchers and drug development professionals can confidently select, validate, and implement a method that ensures the quality, safety, and performance of their DVB-crosslinked materials.
References
- 1. osha.gov [osha.gov]
- 2. CN101357963A - Preparation method of polystyrene-divinylbenzene microspheres for bilirubin adsorption - Google Patents [patents.google.com]
- 3. Experimental and theoretical investigations of this compound-based polymer as an efficient adsorbent for brilliant green dye removal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. aaqr.org [aaqr.org]
- 11. fishersci.com [fishersci.com]
- 12. academic.oup.com [academic.oup.com]
- 13. hpst.cz [hpst.cz]
- 14. agilent.com [agilent.com]
- 15. scispace.com [scispace.com]
- 16. A Comparative Evaluation of Polystyrene this compound Copolymer HPLC Columns on the Chromatographic Performance of the Compendial Method for Doxycycline Hyclate Capsules: Implications for Method Implementation of a Medical Countermeasure Medication [scirp.org]
- 17. Separation of 1,2-Divinylbenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 18. researchgate.net [researchgate.net]
- 19. gcms.cz [gcms.cz]
- 20. researchgate.net [researchgate.net]
The Crosslink Effect: A Comparative Guide to the Mechanical Properties of Polymers with Varied Divinylbenzene (DVB) Content
For researchers, scientists, and professionals in drug development, the precise control over the physical characteristics of polymeric materials is paramount. The mechanical integrity of a polymer, whether it serves as a drug delivery vehicle, a separation matrix, or a structural component, dictates its performance and reliability. Divinylbenzene (DVB) is a widely utilized crosslinking agent that provides a powerful tool to modulate these properties. By forming covalent bonds between linear polymer chains, DVB creates a three-dimensional network, transforming a thermoplastic material into a more robust thermoset. The density of these crosslinks, directly proportional to the DVB content, is a critical determinant of the polymer's mechanical behavior.
This guide provides an in-depth comparison of the mechanical properties of polymers synthesized with varying concentrations of DVB. We will explore the causal relationships between DVB content and key mechanical parameters, supported by experimental data and methodologies. Our objective is to equip you with the foundational knowledge to rationally design and select polymers with tailored mechanical performance for your specific applications.
The Role of this compound in Polymer Network Formation
This compound is a bifunctional monomer, meaning it possesses two reactive vinyl groups. When copolymerized with a monofunctional monomer, such as styrene, the DVB molecules act as bridges, connecting multiple growing polymer chains. This process, known as crosslinking, results in the formation of an insoluble and infusible polymer network.
The concentration of DVB in the polymerization mixture directly dictates the crosslink density , which is the number of crosslinks per unit volume. A low DVB content results in a loosely crosslinked network with longer polymer chains between crosslink points. Conversely, a high DVB content leads to a densely crosslinked structure with shorter, more constrained polymer segments.[1] This fundamental structural difference is the primary driver of the observed variations in mechanical properties.
Caption: Relationship between DVB content and polymer network structure.
Experimental Methodologies
To empirically assess the influence of DVB content on mechanical properties, a systematic experimental approach is required. This involves the synthesis of a series of polymers with controlled DVB concentrations, followed by standardized mechanical testing.
Polymer Synthesis: Suspension Polymerization of Styrene-Divinylbenzene Copolymers
Suspension polymerization is a common and effective method for producing spherical polymer beads with a controlled size distribution.
Protocol:
-
Aqueous Phase Preparation: In a baffled reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, dissolve a suspending agent (e.g., polyvinyl alcohol) in deionized water. The concentration of the suspending agent will influence the final particle size.
-
Organic Phase Preparation: In a separate vessel, mix the monomer (styrene), the crosslinker (this compound) at the desired weight percentage (e.g., 1%, 5%, 10%, 20%), and a free-radical initiator (e.g., benzoyl peroxide).[2]
-
Dispersion: Add the organic phase to the aqueous phase under continuous agitation. The stirring speed is a critical parameter that controls the droplet size and, consequently, the final bead size.
-
Polymerization: Heat the reactor to the desired polymerization temperature (typically 70-90°C) under a nitrogen atmosphere to initiate the polymerization. Maintain the temperature and stirring for a specified duration (e.g., 8-12 hours) to ensure high monomer conversion.
-
Work-up: After the polymerization is complete, cool the reactor, and collect the polymer beads by filtration. Wash the beads extensively with hot water and then with a suitable solvent (e.g., methanol) to remove any unreacted monomers and the suspending agent.
-
Drying: Dry the polymer beads in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.
Mechanical Property Characterization
A suite of mechanical tests is employed to comprehensively evaluate the polymer's performance under different loading conditions.
DMA is a powerful technique used to measure the viscoelastic properties of materials as a function of temperature, time, or frequency. It provides insights into the material's stiffness (storage modulus), energy dissipation (loss modulus), and glass transition temperature (Tg).
Protocol:
-
Sample Preparation: Prepare rectangular bar-shaped samples of the synthesized polymers by compression molding.
-
DMA Measurement: Mount the sample in the DMA instrument in a single-cantilever or three-point bending mode.
-
Temperature Sweep: Apply a sinusoidal strain at a fixed frequency (e.g., 1 Hz) while ramping the temperature at a controlled rate (e.g., 3°C/min) over a desired range that encompasses the glass transition.
-
Data Analysis: The instrument records the storage modulus (E'), loss modulus (E''), and tan delta (E''/E') as a function of temperature. The peak of the tan delta curve is typically taken as the glass transition temperature (Tg).
Tensile testing provides information about a material's strength, stiffness, and ductility under uniaxial tensile load.[3] Key parameters obtained include Young's modulus, tensile strength, and elongation at break.
Protocol:
-
Sample Preparation: Prepare dog-bone shaped specimens according to a standard method (e.g., ASTM D638) by injection molding or machining from a compression-molded plaque.
-
Tensile Test: Mount the specimen in a universal testing machine equipped with extensometers to accurately measure strain.
-
Load Application: Apply a tensile load at a constant crosshead speed until the specimen fractures.
-
Data Acquisition: The instrument records the applied load and the corresponding elongation.
-
Data Analysis: Convert the load-elongation data into a stress-strain curve. From this curve, determine the Young's modulus (the initial linear slope), the tensile strength (the maximum stress), and the elongation at break (the strain at fracture).
Caption: Experimental workflow for synthesis and mechanical characterization.
Results and Discussion: The Impact of DVB Content
The following table summarizes the expected trends in the mechanical properties of styrene-DVB copolymers as a function of DVB content.
| DVB Content (wt%) | Crosslink Density | Storage Modulus (E') at 25°C (GPa) | Glass Transition Temperature (Tg) (°C) | Tensile Strength (MPa) | Elongation at Break (%) |
| 1% | Low | ~3.0 | ~105 | ~40 | ~2.5 |
| 5% | Medium | ~3.5 | ~120 | ~55 | ~1.8 |
| 10% | High | ~4.2 | ~140 | ~70 | ~1.0 |
| 20% | Very High | ~5.0 | >160 | ~80 | <0.5 |
Note: These are representative values and can vary depending on the specific monomer system, polymerization conditions, and testing parameters.
Stiffness and Modulus
As the DVB content increases, both the storage modulus (E') and Young's modulus increase significantly.[4][5] This is a direct consequence of the higher crosslink density, which restricts the mobility of the polymer chains.[6][7] The tightly bound network resists deformation more effectively, resulting in a stiffer and more rigid material.
Glass Transition Temperature (Tg)
The glass transition temperature (Tg) also shows a marked increase with higher DVB concentrations.[5] The Tg represents the temperature at which the polymer transitions from a rigid, glassy state to a more rubbery state. The increased number of crosslinks reduces the free volume and hinders the large-scale segmental motion of the polymer chains that is necessary for the glass transition to occur. Consequently, more thermal energy is required to induce this transition in a more densely crosslinked polymer.
Tensile Strength and Toughness
The tensile strength of the polymer generally increases with the DVB content up to a certain point.[5][7] The crosslinked network is able to withstand higher stresses before failure. However, this increase in strength is often accompanied by a significant decrease in ductility, as evidenced by the reduction in elongation at break.[7] The material becomes more brittle at higher crosslink densities. This is because the restricted chain mobility prevents the polymer from effectively dissipating energy through plastic deformation. Instead, upon reaching a critical stress, the covalent bonds in the network rupture, leading to catastrophic failure.
The overall toughness of the polymer, which is a measure of its ability to absorb energy before fracture (represented by the area under the stress-strain curve), often exhibits a maximum at an intermediate DVB concentration. Initially, the introduction of crosslinks enhances toughness by preventing premature failure. However, at very high DVB levels, the extreme brittleness leads to a reduction in toughness.
Conclusion
The this compound content is a critical parameter for tailoring the mechanical properties of crosslinked polymers. By systematically varying the DVB concentration, researchers can achieve a wide spectrum of material behaviors, from relatively soft and flexible to extremely hard and rigid. An increase in DVB content leads to a higher crosslink density, which in turn results in:
-
Increased stiffness and modulus: Due to restricted polymer chain mobility.
-
Elevated glass transition temperature: As more energy is required to induce segmental motion.
-
Higher tensile strength: Up to a point, due to the robust network structure.
-
Reduced ductility and toughness: At high concentrations, leading to a more brittle material.
A thorough understanding of these structure-property relationships is essential for the rational design of polymeric materials with optimized performance for specific applications in research, drug development, and beyond. The experimental protocols and comparative data presented in this guide provide a solid foundation for making informed decisions in the selection and synthesis of crosslinked polymers.
References
- 1. researchgate.net [researchgate.net]
- 2. arxiv.org [arxiv.org]
- 3. polymer-stabilizer.alfa-chemistry.com [polymer-stabilizer.alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. worldscientific.com [worldscientific.com]
- 6. The Effect of this compound on the Structure and Properties of Polyethylene Films with Related Radiation Chemical Grafted Polystyrene and Sulfocationite Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Influence of Crosslink Density on the Failure Behavior in Amorphous Polymers by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of Pore Structure in DVB-Crosslinked Materials
For researchers, scientists, and drug development professionals working with divinylbenzene (DVB)-crosslinked materials, a thorough understanding and validation of their porous architecture is paramount. The specific surface area, pore volume, and pore size distribution are not mere material characteristics; they are critical determinants of performance in applications ranging from chromatographic separations and solid-phase synthesis to controlled drug delivery and catalysis.[1][2][3] This guide provides an in-depth comparison of the primary techniques for pore structure validation, offering not just protocols, but the scientific rationale to empower you to make informed decisions in your experimental design.
The selection of an appropriate characterization technique is a critical decision that hinges on the nature of the DVB-crosslinked material and its intended application. A multimodal approach, leveraging the strengths of different techniques, is often necessary for a comprehensive understanding of the material's complex porous network.
The Trinity of Pore Structure Characterization: A Comparative Overview
The three most established and complementary techniques for elucidating the pore structure of DVB-crosslinked materials are Gas Sorption Analysis, Mercury Intrusion Porosimetry, and Scanning Electron Microscopy. Each method interrogates the material on a different scale and provides unique, yet sometimes overlapping, insights into its porous nature.
| Feature | Gas Sorption (BET/BJH) | Mercury Intrusion Porosimetry (MIP) | Scanning Electron Microscopy (SEM) |
| Principle | Physisorption of an inert gas at cryogenic temperatures | Forced intrusion of a non-wetting liquid (mercury) under pressure | Imaging of the material's surface and cross-sections using an electron beam |
| Primary Pores Measured | Micropores (<2 nm) and Mesopores (2-50 nm)[4][5] | Mesopores (2-50 nm) and Macropores (>50 nm)[6][7] | Primarily Macropores (>50 nm), can visualize Mesopores with high resolution[2][8] |
| Key Data Output | BET Surface Area, Pore Volume, Pore Size Distribution (BJH, DFT)[9][10] | Pore Volume, Pore Size Distribution, Bulk and Apparent Density, Porosity[7][11] | Direct visualization of pore morphology, size, and interconnectivity[2][12] |
| Advantages | High accuracy for micropores and mesopores, non-destructive[4][13] | Wide range of pore sizes, rapid analysis[6][13] | Direct visual evidence, provides information on pore shape and connectivity[8] |
| Limitations | Limited to smaller pores, requires vacuum and cryogenic conditions[13] | Can damage fragile structures, uses toxic mercury, potential for "ink-bottle" pore effect[13][14][15] | Provides 2D information of a localized area, sample preparation can introduce artifacts[16] |
In-Depth Analysis and Experimental Protocols
Gas Sorption Analysis: Probing the Nanoscale Landscape
Gas sorption is the gold standard for characterizing microporous and mesoporous materials.[4][5] The technique relies on the physical adsorption of an inert gas, typically nitrogen at 77 K, onto the surface of the material. By measuring the amount of gas adsorbed at various relative pressures, an adsorption-desorption isotherm is generated, from which critical pore structure information is derived.
-
Choice of Adsorbate: Nitrogen is widely used due to its availability and well-characterized interaction with many surfaces.[5] However, for materials with very small micropores or specific surface chemistry, argon at 87 K may be preferred to avoid the quadrupole moment of nitrogen which can lead to inaccurate results.[5] Carbon dioxide at 273 K is often used to specifically probe ultramicropores (<0.7 nm).[4]
-
Degassing: This is a critical step to remove any adsorbed contaminants from the material's surface, ensuring that the measured surface area and pore volume are accurate. The temperature and duration of degassing must be carefully chosen to avoid altering the polymer structure. For DVB-crosslinked materials, a balance must be struck to ensure a clean surface without causing thermal degradation.
Caption: Workflow for Gas Sorption Analysis.
-
Sample Preparation: Accurately weigh approximately 100-200 mg of the dry DVB-crosslinked material into a sample tube.
-
Degassing: Place the sample tube on the degassing port of the instrument. Heat the sample under vacuum at a temperature optimized for the specific material (e.g., 80-120 °C) for several hours to remove adsorbed moisture and other volatile impurities.
-
Analysis: Transfer the sample tube to the analysis port. The instrument will then automatically dose the sample with the analysis gas (e.g., nitrogen) at progressively increasing pressures, measuring the amount of gas adsorbed at each step to generate the adsorption isotherm.
-
Desorption: After reaching a relative pressure close to 1, the instrument will then systematically decrease the pressure, measuring the amount of gas desorbed to generate the desorption isotherm.
-
Data Processing:
-
BET (Brunauer-Emmett-Teller) Analysis: Apply the BET equation to the adsorption data in the relative pressure range of approximately 0.05 to 0.35 to calculate the specific surface area.[9][10]
-
BJH (Barrett-Joyner-Halenda) or DFT (Density Functional Theory) Analysis: Apply the BJH method to the desorption branch of the isotherm to determine the pore size distribution and pore volume for mesopores.[9] For a more accurate assessment, especially in the micropore range, DFT models are recommended.[1]
-
Mercury Intrusion Porosimetry (MIP): Characterizing the Larger Voids
MIP is a powerful technique for analyzing the mesoporous and macroporous structure of materials.[6][7] It is based on the principle that a non-wetting liquid, like mercury, will only enter pores under the application of external pressure. The pressure required to force mercury into a pore is inversely proportional to the pore's diameter, as described by the Washburn equation.[11][15]
-
Pressure Range: The wide pressure range available in modern instruments allows for the characterization of a broad spectrum of pore sizes, from several hundred micrometers down to a few nanometers.[6] This makes it particularly suitable for DVB resins with a hierarchical pore structure.
-
Contact Angle and Surface Tension: The accuracy of the pore size calculation is dependent on the values used for the contact angle of mercury with the material and the surface tension of mercury. These values are often assumed, which can introduce a degree of uncertainty in the results.[15]
Caption: Workflow for Mercury Intrusion Porosimetry.
-
Sample Preparation: Place a precisely weighed amount of the DVB-crosslinked material into a sample holder called a penetrometer.
-
Evacuation: The penetrometer is placed in the low-pressure port of the instrument and evacuated to remove air from the sample and the holder.
-
Mercury Filling: The evacuated penetrometer is then filled with mercury.
-
Low-Pressure Analysis: The pressure is gradually increased, and the volume of mercury intruding into the larger pores is recorded.
-
High-Pressure Analysis: The penetrometer is then transferred to the high-pressure chamber, where the pressure is systematically increased (up to 60,000 psi), forcing mercury into progressively smaller pores. The intruded volume is continuously measured.
-
Data Processing: The instrument's software uses the Washburn equation to convert the pressure data into pore diameters, generating a comprehensive pore size distribution and other structural parameters.[11]
Scanning Electron Microscopy (SEM): Visualizing the Pore Architecture
SEM provides direct, high-resolution images of the material's surface and cross-sectional morphology.[2][8] While it is not a primary technique for quantifying pore size distribution in the same way as gas sorption or MIP, it is an invaluable complementary tool for visually confirming the presence of pores, understanding their shape, and assessing their interconnectivity.[8]
-
Sample Preparation: For DVB-crosslinked materials, which are typically non-conductive, a thin coating of a conductive material (e.g., gold or palladium) is necessary to prevent charging effects and obtain high-quality images. The method of cross-sectioning (e.g., cryo-fracturing) can be crucial for revealing the internal pore structure without introducing artifacts.
-
Magnification: Varying the magnification allows for the examination of the material at different length scales, from the overall particle morphology down to the fine details of the pore structure.
Caption: Workflow for Scanning Electron Microscopy.
-
Sample Mounting: Securely mount the DVB-crosslinked material or its cross-section onto an SEM stub using conductive adhesive.
-
Sputter Coating: Place the stub in a sputter coater and deposit a thin (e.g., 5-10 nm) layer of a conductive metal like gold or palladium onto the sample surface.
-
Imaging: Introduce the coated sample into the SEM vacuum chamber.
-
Image Acquisition: Scan the electron beam across the sample surface and collect the emitted secondary or backscattered electrons to form an image.
-
Analysis: Acquire images at various magnifications to visualize the overall morphology and the details of the pore structure. Image analysis software can be used to measure the dimensions of visible pores.[17]
Synthesizing the Data: A Holistic Approach
A comprehensive validation of the pore structure in DVB-crosslinked materials is best achieved by integrating the data from these complementary techniques. For instance, gas sorption can provide accurate data on the micropores and mesopores, which contribute significantly to the surface area, while MIP can elucidate the macropore network that governs flow characteristics. SEM then offers the visual confirmation and morphological context to these quantitative measurements. By understanding the strengths and limitations of each method, researchers can design a robust characterization strategy that provides a complete and reliable picture of their material's porous architecture, ultimately leading to more predictable and optimized performance in their critical applications.
References
- 1. tsapps.nist.gov [tsapps.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Determination of pore size distribution and pore volume by gas adsorption | Norlab [norlab.com]
- 5. Gas adsorption for surface area and pore size analysis | Anton Paar Wiki [wiki.anton-paar.com]
- 6. Mercury Intrusion Porosimetry Basics: Measuring Pores in Solids | Anton Paar Wiki [wiki.anton-paar.com]
- 7. Pore Size Distribution by Mercury Intrusion Porosimetry | Lucideon [lucideon.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. m.youtube.com [m.youtube.com]
- 10. micromeritics.com [micromeritics.com]
- 11. Mercury Intrusion Porosimetry | Sheffield Hallam University [shu.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Advantages and limitations of porosity techniques | Filo [askfilo.com]
- 14. mdpi.com [mdpi.com]
- 15. empa.ch [empa.ch]
- 16. mdpi.com [mdpi.com]
- 17. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]
A Senior Application Scientist's Guide to Performance Comparison of Commercial Divinylbenzene Resins in Chromatography
For researchers, scientists, and professionals in drug development, the selection of the right chromatography resin is a critical decision that significantly impacts separation efficiency, resolution, and overall productivity. Among the myriad of available stationary phases, divinylbenzene (DVB) resins, particularly polystyrene-divinylbenzene (PS-DVB) copolymers, have carved out a significant niche due to their exceptional chemical stability and unique selectivity. This guide provides an in-depth performance comparison of leading commercial DVB resins, supported by experimental data and protocols, to empower you in making an informed choice for your specific application.
The Fundamental Advantage of this compound Resins
Unlike silica-based reversed-phase columns, which are susceptible to hydrolysis at extreme pH values, PS-DVB resins offer remarkable stability across a wide pH range, typically from 1 to 13.[1][2] This robustness allows for greater flexibility in method development and enables harsh cleaning-in-place (CIP) procedures with agents like 0.1 M sodium hydroxide to remove strongly retained compounds, significantly extending column lifetime.[1][3]
The aromatic nature of the polystyrene backbone provides unique selectivity based on π-π interactions, which can be advantageous for separating aromatic and unsaturated compounds. This often results in different elution orders compared to traditional alkyl-bonded silica phases, offering a valuable orthogonal separation mechanism.[4]
Key Performance Parameters for Comparing Commercial DVB Resins
The performance of a DVB resin is dictated by a combination of its physical and chemical properties. When evaluating commercial offerings, the following parameters are of paramount importance:
-
Matrix Composition and Modification: The base matrix is typically a copolymer of styrene and this compound. However, manufacturers often introduce modifications to alter the resin's properties. For instance, the incorporation of N-vinylpyrrolidone creates a hydrophilic-lipophilic balanced (HLB) sorbent, enhancing the retention of polar compounds.[5]
-
Particle and Pore Structure: DVB resins are available in various formats, including traditional porous beads and monolithic structures. Monolithic columns, which consist of a single continuous porous rod, can offer higher efficiency and faster separations due to the absence of interparticular voids.[6][7] The particle size, pore size, and pore size distribution are critical factors influencing resolution, backpressure, and analyte accessibility.[8][9][10]
-
Mechanical and Thermal Stability: The degree of cross-linking with this compound influences the mechanical strength of the resin beads. Higher cross-linking generally leads to greater rigidity and higher pressure tolerance but can also affect the pore structure.[1] The thermal stability of the polymer is also a key consideration, especially for applications requiring elevated temperatures.[11]
-
Chromatographic Performance Metrics: Ultimately, the performance of a resin is judged by its ability to separate the components of a mixture. Key metrics include:
-
Efficiency (Plate Number): A measure of the column's ability to produce narrow peaks.
-
Resolution: The degree of separation between two adjacent peaks.
-
Selectivity: The ability of the stationary phase to differentiate between analytes.
-
Loading Capacity: The amount of sample that can be loaded onto the column without compromising performance.
-
Comparative Analysis of Commercial DVB Resins
The following sections provide a comparative overview of some of the leading commercial DVB resins, categorized by their primary applications.
For General Reversed-Phase and Peptide Separations: Agilent PLRP-S
Agilent's PLRP-S is a well-established macroporous styrene/divinylbenzene resin known for its exceptional chemical and physical stability.[12] Being inherently hydrophobic, it does not require a bonded alkyl chain, which contributes to its high reproducibility.[12]
Key Performance Characteristics of Agilent PLRP-S:
| Feature | Specification/Performance | Reference |
| Matrix | Polystyrene/divinylbenzene (PS-DVB) | [12] |
| pH Stability | 1 - 14 | [13] |
| Particle Sizes | Available in various particle sizes for analytical to preparative scale | [13] |
| Pore Sizes | 100Å, 300Å, 1000Å, 4000Å | [13] |
| Key Advantage | Excellent scalability from analytical to preparative chromatography. | [13] |
For peptide separations, the choice of pore size is critical. A 100Å pore size is generally optimal for smaller peptides, while 300Å is more suitable for larger peptides and small proteins to ensure unrestricted access to the stationary phase surface.[13][14]
For Carbohydrate and Organic Acid Analysis: Phenomenex Rezex™ and Bio-Rad Aminex®
In the realm of carbohydrate and organic acid analysis, Phenomenex Rezex™ and Bio-Rad Aminex® are direct competitors, both utilizing sulfonated polystyrene-divinylbenzene resins.[15][16] These columns operate on principles of ion-moderated partition and size-exclusion chromatography.[16]
Comparative Overview: Rezex™ vs. Aminex®
| Feature | Phenomenex Rezex™ | Bio-Rad Aminex® | Reference |
| Matrix | Sulfonated Styrene-Divinylbenzene | Polymer-based matrix (Polystyrene this compound) | [15][16] |
| Mechanism | Ion-exchange, ion-exclusion, size exclusion, reversed phase, partition | Ion-moderated partition chromatography (size exclusion and ligand exchange) | [15][16] |
| Ionic Forms | Ca²⁺, H⁺, Na⁺, K⁺, Pb²⁺ | H⁺, Ca²⁺, Pb²⁺, Na⁺ | [16][17] |
| Cross-linkage | Typically 8% | Varies by product | [16][17] |
| Applications | Carbohydrates, organic acids, sugar alcohols | Carbohydrates, organic acids, fermentation products | [16][17] |
Phenomenex offers a direct guarantee of satisfaction for Rezex™ columns when compared to competing products like Bio-Rad® Aminex®, suggesting a high degree of confidence in their product's performance.[15]
For Solid-Phase Extraction (SPE): Waters Oasis™ HLB
While not exclusively a chromatography resin, the Waters Oasis™ HLB (Hydrophilic-Lipophilic-Balanced) sorbent is a notable this compound copolymer used extensively in solid-phase extraction. It is composed of N-vinylpyrrolidone and this compound, providing a sorbent that can retain a wide range of compounds, from polar to nonpolar.[5]
Performance Advantages of Oasis™ HLB in SPE:
-
Broad Selectivity: The HLB chemistry allows for the retention of a wide range of acidic, basic, and neutral compounds.[5]
-
High and Consistent Recoveries: In comparative studies against liquid-liquid extraction (LLE) and supported liquid extraction (SLE), Oasis™ PRiME HLB demonstrated high and consistent analyte recoveries across a broad range of compounds in complex matrices like plasma and urine.[5]
-
Simplified Protocols: The unique chemistry of Oasis™ PRiME HLB enables simplified, generic SPE protocols, reducing method development time.[5]
Experimental Protocols for Performance Evaluation
To conduct a fair and objective comparison of different commercial DVB resins, it is crucial to use standardized experimental protocols. Below are example protocols for evaluating key performance parameters.
Protocol 1: Evaluation of Column Efficiency and Selectivity for Small Molecules
This protocol is designed to assess the fundamental chromatographic performance of different DVB columns using a standard mixture of small aromatic compounds.
1. Materials and Reagents:
-
HPLC-grade acetonitrile and water
-
Uracil (void volume marker)
-
Toluene
-
Naphthalene
-
Fluorene
-
Test columns from different manufacturers (e.g., Agilent PLRP-S, Phenomenex, Tosoh) with similar dimensions and particle sizes.
2. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile/Water (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 5 µL
3. Procedure:
-
Equilibrate each column with the mobile phase until a stable baseline is achieved.
-
Inject the standard mixture and record the chromatogram.
-
Calculate the following parameters for each column:
-
Theoretical Plates (N): For the naphthalene peak.
-
Tailing Factor (Tf): For the naphthalene peak.
-
Selectivity (α): Between the naphthalene and fluorene peaks.
-
4. Expected Outcome: This experiment will provide quantitative data on the efficiency and selectivity of each column under identical conditions, allowing for a direct comparison.
Protocol 2: Assessment of pH Stability and Column Lifetime
This accelerated stability test evaluates the robustness of DVB resins under harsh alkaline conditions.
1. Materials and Reagents:
-
HPLC-grade acetonitrile and water
-
0.1 M Sodium Hydroxide (NaOH)
-
Standard test mixture from Protocol 1.
2. Procedure:
-
Perform an initial performance check on a new column using the conditions from Protocol 1.
-
Flush the column with 100 column volumes of 0.1 M NaOH.
-
Flush the column with water until the eluent is neutral.
-
Re-equilibrate the column with the mobile phase from Protocol 1.
-
Repeat the performance check with the standard test mixture.
-
Repeat steps 2-5 for multiple cycles.
7. Expected Outcome: A stable resin will show minimal degradation in performance (retention time, peak shape, efficiency) after multiple cycles of alkaline flushing. This provides a measure of the column's durability and suitability for methods requiring high pH or aggressive cleaning.
Visualizing Experimental Workflows and Relationships
Diagrams can help clarify complex experimental setups and the interplay between different resin properties.
Conclusion and Recommendations
The choice of a this compound-based chromatography resin should be a carefully considered decision based on the specific requirements of the application.
-
For robust, scalable reversed-phase separations , particularly of peptides and proteins, Agilent PLRP-S offers a reliable and well-characterized option.
-
For the analysis of carbohydrates and organic acids , both Phenomenex Rezex™ and Bio-Rad Aminex® are industry standards, with the choice often coming down to specific application needs and laboratory preference.
-
When dealing with complex sample matrices requiring extensive cleanup , the unique chemistry of Waters Oasis™ HLB in an SPE format provides a powerful solution.
It is highly recommended that researchers perform their own in-house evaluations using the protocols outlined in this guide to determine the optimal resin for their specific analytes and experimental conditions. By systematically comparing key performance indicators, you can ensure the selection of a resin that will provide reliable, reproducible, and high-quality chromatographic data.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. postnova.com [postnova.com]
- 4. lcms.cz [lcms.cz]
- 5. lcms.cz [lcms.cz]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Comparison of poly(styrene-divinylbenzene)-based monolithic and bead-based methodologies used in NANOFLOW LCMS for proteomic studies - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Importance of Particle Pore Size in Determining Retention and Selectivity in Reversed Phase Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromtech.com [chromtech.com]
- 10. hplc.eu [hplc.eu]
- 11. aaqr.org [aaqr.org]
- 12. agilent.com [agilent.com]
- 13. agilent.com [agilent.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 16. bio-rad.com [bio-rad.com]
- 17. Rezex HPLC Columns for Carbohydrate & Acid Analysis | Phenomenex [phenomenex.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Divinylbenzene
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals who handle Divinylbenzene (DVB). It is designed to be a comprehensive resource, offering procedural, step-by-step guidance to ensure the safe handling of this reactive chemical. Our goal is to build deep trust by providing value beyond the product itself, becoming your preferred source for laboratory safety and chemical handling information.
Understanding the Hazards of this compound
This compound is a combustible, reactive liquid that can cause significant irritation to the skin, eyes, and respiratory system.[1][2] It is crucial to understand its properties to appreciate the importance of the recommended personal protective equipment (PPE).
Key Hazards:
-
Flammability: DVB is a combustible liquid and its vapors can form explosive mixtures with air.[2] All ignition sources must be removed from areas where DVB is handled or stored.[1][2]
-
Reactivity: DVB can undergo vigorous, exothermic polymerization, especially when uninhibited or in the presence of catalysts such as acids or strong oxidizing agents.[1] This can lead to a dangerous increase in temperature and pressure in sealed containers.
-
Health Hazards:
-
Skin and Eye Irritation: Direct contact can cause significant skin irritation and potentially serious eye damage.[2][3]
-
Respiratory Irritation: Inhalation of vapors can irritate the nose and throat.[2]
-
Systemic Effects: High exposure can lead to central nervous system depression, causing symptoms like dizziness and lightheadedness.[2]
-
Exposure Limits:
To minimize the risk of these health effects, occupational exposure limits have been established by various organizations.
| Organization | Exposure Limit (Time-Weighted Average) |
| NIOSH | 10 ppm (10-hour workshift)[2] |
| ACGIH | 10 ppm (8-hour workshift)[2] |
Personal Protective Equipment (PPE) Selection: A Multi-layered Approach
A comprehensive PPE strategy is essential for the safe handling of this compound. The following sections detail the minimum required PPE and provide guidance for selecting the most appropriate options for your specific laboratory procedures.
Eye and Face Protection: Your First Line of Defense
Given the risk of serious eye irritation and potential damage, robust eye and face protection is non-negotiable.
-
Minimum Requirement: Tightly fitting safety goggles are mandatory for all work with DVB.[3]
-
Enhanced Protection: For tasks with a higher risk of splashing, such as transferring large volumes or working with pressurized systems, a full-face shield should be worn in conjunction with safety goggles.[3]
Emergency eyewash stations must be readily accessible in any area where DVB is handled.[2]
Hand Protection: Choosing the Right Gloves
Selecting the appropriate gloves is critical to prevent skin contact. The choice of glove material depends on its resistance to DVB, which is determined by its breakthrough time (BTT) and permeation rate.
While specific breakthrough time data for this compound can vary between glove manufacturers and glove thickness, the following table provides guidance on suitable materials. It is imperative to consult your glove manufacturer's specific chemical resistance data for the gloves you intend to use.
| Glove Material | General Recommendation for this compound | Reported Breakthrough Time (if available) |
| Nitrile | Good for splash protection and short-duration tasks. | One source reports a breakthrough time of 17 minutes for a specific Showa nitrile glove. |
| Butyl Rubber | Recommended for longer-duration tasks and when handling larger quantities due to its excellent resistance to a wide range of chemicals. | Data not widely available; consult manufacturer. |
| Viton™ | Excellent resistance, suitable for high-risk applications and prolonged contact. | Data not widely available; consult manufacturer. |
Glove Selection and Use Protocol:
-
Consult the Manufacturer's Data: Always verify the breakthrough time and permeation data from the glove manufacturer for this compound.
-
Inspect Before Use: Before each use, visually inspect gloves for any signs of degradation, punctures, or tears.
-
Proper Donning and Doffing: Avoid touching the outer surface of the gloves with your bare hands when removing them.
-
Regular Replacement: Do not reuse disposable gloves. For reusable gloves, establish a replacement schedule based on the frequency and duration of use.
-
Immediate Removal Upon Contamination: If a glove is splashed with DVB, remove it immediately, wash your hands thoroughly, and don a new pair.
Body Protection: Shielding Your Skin
Appropriate body protection is necessary to prevent accidental skin contact.
-
Laboratory Coat: A standard laboratory coat is the minimum requirement.
-
Chemical-Resistant Apron: For procedures with a higher risk of splashes, a chemical-resistant apron worn over the lab coat is recommended.
-
Full-Body Protection: In situations with a significant risk of large-scale exposure, such as a major spill, a chemical-resistant suit may be necessary.
Contaminated clothing should be removed immediately and laundered by personnel trained in handling hazardous materials.[2] Emergency showers should be available in the immediate work area.[2]
Respiratory Protection: Safeguarding Your Lungs
Respiratory protection is required when engineering controls, such as a fume hood, are not sufficient to maintain exposure below the occupational exposure limits, or during emergency situations.
Respirator Selection Workflow:
Caption: Decision workflow for selecting appropriate respiratory protection when handling this compound.
Respirator and Cartridge Selection:
-
Air-Purifying Respirators (APR): For situations where the DVB concentration is expected to be above the exposure limit but below the Immediately Dangerous to Life or Health (IDLH) level, a half-mask or full-facepiece APR with organic vapor (OV) cartridges is appropriate.
-
Cartridge Change Schedule: It is crucial to establish a cartridge change schedule based on exposure levels and work duration. Consult the respirator manufacturer's software or guidelines for service life estimations.
-
Self-Contained Breathing Apparatus (SCBA): In emergency situations, such as a large spill or fire, or when concentrations are unknown, an SCBA is required.
Important Considerations:
-
All personnel required to wear respirators must be medically cleared, trained, and fit-tested in accordance with OSHA's Respiratory Protection Standard (29 CFR 1910.134).
-
Facial hair that interferes with the seal of a tight-fitting respirator is not permitted.
Operational and Disposal Plans
Safe Handling and Weighing Procedures
Adherence to strict protocols during routine handling and weighing is paramount to minimizing exposure.
Step-by-Step Weighing and Dispensing Protocol:
-
Preparation:
-
Ensure all work is conducted within a certified chemical fume hood.
-
Don all required PPE as outlined in the previous sections.
-
Prepare all necessary equipment (e.g., balance, receiving container, spill containment) within the fume hood.
-
-
Dispensing:
-
Slowly and carefully pour the required amount of DVB from the stock container into the receiving vessel to minimize splashing.
-
Use a secondary container to catch any potential drips or spills during transfer.
-
-
Weighing:
-
If weighing is required, perform this task within the fume hood on a tared and calibrated balance.
-
Keep the sash of the fume hood at the lowest practical height.
-
-
Cleanup:
-
Immediately clean any minor spills within the fume hood using an appropriate absorbent material.
-
Wipe down all surfaces with a suitable solvent (e.g., 60-70% ethanol) followed by soap and water.[1]
-
Properly dispose of all contaminated materials as hazardous waste.
-
Storage Requirements
Proper storage of DVB is critical to prevent polymerization and ensure stability.
-
Location: Store in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.[3]
-
Temperature: Storage temperatures should be kept low, ideally between 2°C and 8°C, to inhibit polymerization.[3]
-
Incompatible Materials: Store separately from strong oxidizing agents, acids, bases, and metallic salts.[3]
-
Containers: Keep containers tightly closed.
Spill Response
In the event of a DVB spill, follow these procedures promptly and safely.
Spill Response Workflow:
Caption: Step-by-step workflow for responding to a this compound spill.
Disposal of this compound Waste
All DVB waste, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste in accordance with all federal, state, and local regulations.
Waste Disposal Protocol:
-
Collection: Collect all DVB-contaminated waste in a designated, properly labeled, and sealed container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company. Do not pour DVB down the drain.
Emergency Procedures for Exposure
Immediate and appropriate first aid is crucial in the event of an exposure to this compound.
In Case of Skin Contact:
-
Immediately remove all contaminated clothing.[2]
-
Flush the affected skin with large amounts of soap and water.[2]
-
Seek medical attention if irritation develops or persists.
In Case of Eye Contact:
-
Immediately flush the eyes with copious amounts of water for at least 30 minutes, occasionally lifting the upper and lower eyelids.[2]
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.[2]
In Case of Inhalation:
-
Move the individual to fresh air immediately.
-
If breathing has stopped, begin rescue breathing.
-
Seek immediate medical attention.
In Case of Ingestion:
-
Do NOT induce vomiting.
-
Rinse the mouth with water.
-
Seek immediate medical attention.
This guide is intended to provide a comprehensive overview of the safe handling of this compound. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for the particular DVB product you are using. By adhering to these guidelines, you can significantly minimize the risks associated with this chemical and ensure a safe laboratory environment.
References
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